JYQ-194
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C39H38FN11O8S |
|---|---|
分子量 |
839.9 g/mol |
IUPAC 名称 |
(3R)-1-cyano-N-[5-[5-[4-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxymethyl]triazol-1-yl]-2-fluorobenzoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C39H38FN11O8S/c40-27-5-4-24(16-26(27)36(55)49-12-9-28-31(19-49)60-39(43-28)45-34(53)22-8-11-48(17-22)21-41)50-18-23(46-47-50)20-59-15-14-58-13-10-42-29-3-1-2-25-33(29)38(57)51(37(25)56)30-6-7-32(52)44-35(30)54/h1-5,16,18,22,30,42H,6-15,17,19-20H2,(H,43,45,53)(H,44,52,54)/t22-,30?/m1/s1 |
InChI 键 |
DIDDIWKWKMYSEA-VWRCBCJMSA-N |
产品来源 |
United States |
Foundational & Exploratory
Adavosertib's Mechanism of Action in TP53-Mutant Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 is a critical regulator of the cell cycle, and its mutation is a hallmark of a vast number of human cancers. Tumors with a dysfunctional p53-mediated G1/S checkpoint become heavily reliant on the G2/M and intra-S phase checkpoints for DNA repair and cell cycle progression. This dependency creates a therapeutic vulnerability that can be exploited by targeted inhibitors. Adavosertib (AZD1775), a potent and selective small-molecule inhibitor of the WEE1 kinase, has emerged as a promising therapeutic agent in this context. This technical guide provides an in-depth overview of the mechanism of action of adavosertib in TP53-mutant cancers, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key signaling pathways.
The Core Mechanism: Synthetic Lethality in TP53-Deficient Cells
The central principle behind the efficacy of adavosertib in TP53-mutant cancers is the concept of synthetic lethality . In a healthy cell, the loss of a single gene is often compensated for by another parallel pathway, and the cell remains viable. However, if two genes are in a synthetic lethal relationship, the loss of both results in cell death.
In the context of cancer, TP53 mutation leads to a defective G1/S checkpoint, which is the primary point at which the cell cycle arrests to repair DNA damage before replication.[1] Consequently, these cancer cells become critically dependent on the G2/M and intra-S phase checkpoints to prevent catastrophic DNA damage during cell division.[2]
Adavosertib targets WEE1, a key tyrosine kinase that negatively regulates the G2/M checkpoint.[1] WEE1 phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing premature entry into mitosis.[1] By inhibiting WEE1, adavosertib removes this crucial brake, forcing TP53-mutant cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and subsequent apoptotic cell death.[3]
dot
Preclinical Efficacy of Adavosertib
In vitro studies across a range of cancer cell lines have consistently demonstrated the sensitivity of TP53-mutant cells to adavosertib. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, highlighting the drug's potency.
| Cell Line | Cancer Type | TP53 Status | Adavosertib IC50 (nM) | Reference |
| 8505C | Anaplastic Thyroid Cancer | Mutant | 260 | [4] |
| 8305C | Anaplastic Thyroid Cancer | Mutant | 380 | [4] |
| KAT18 | Anaplastic Thyroid Cancer | Mutant | 450 | [4] |
| BHP7-13 | Differentiated Thyroid Cancer | Wild-type | 220 | [5] |
| K1 | Differentiated Thyroid Cancer | Wild-type | 280 | [5] |
| FTC-133 | Differentiated Thyroid Cancer | Wild-type | 120 | [5] |
| FTC-238 | Differentiated Thyroid Cancer | Wild-type | 180 | [5] |
| ALL Cell Lines (mean) | Acute Lymphoblastic Leukemia | Mutant & Wild-type | 228 ± 111 | [6] |
Note: While some studies show efficacy in TP53 wild-type cells, the synthetic lethal effect is most pronounced in TP53-mutant contexts, particularly in combination with DNA-damaging agents.
In vivo studies using xenograft models of TP53-mutant cancers have further corroborated these findings, showing significant tumor growth inhibition and regression upon adavosertib treatment.
dot
Clinical Evidence in TP53-Mutant Solid Tumors
The promising preclinical data has led to numerous clinical trials evaluating adavosertib, both as a monotherapy and in combination with chemotherapy, in patients with TP53-mutant solid tumors.
Ovarian Cancer
In women with TP53-mutated, platinum-resistant ovarian cancer, the combination of adavosertib and carboplatin has shown significant clinical activity.
| Trial ID | Phase | Treatment | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| NCT01164995 | II | Adavosertib (225 mg BID, 2.5 days/cycle) + Carboplatin (AUC5) | TP53-mutated, platinum-resistant ovarian cancer | 41% (95% CI: 23%-61%) | 5.6 months (95% CI: 3.8-10.3) | [7][8] |
| NCT01357161 | II | Adavosertib (225 mg BID, 2.5 days/cycle) + Paclitaxel + Carboplatin | TP53-mutated, platinum-sensitive ovarian cancer | 74.6% | 7.9 months (vs. 7.3 months with placebo) | [1][9] |
Metastatic Colorectal Cancer (mCRC)
The FOCUS4-C trial investigated adavosertib as a maintenance therapy in patients with RAS/TP53-mutant mCRC following induction chemotherapy.
| Trial ID | Phase | Treatment | Patient Population | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |
| FOCUS4-C (NCT02202772) | II | Adavosertib (250 mg or 300 mg, days 1-5 & 8-12 of a 3-week cycle) | RAS/TP53-mutant mCRC | 3.61 months (vs. 1.87 months with active monitoring) | 14.0 months (vs. 12.8 months with active monitoring) | [2][3] |
Detailed Experimental Protocols
Western Blotting for Phospho-CDK1 (Tyr15)
This protocol is for assessing the pharmacodynamic effect of adavosertib by measuring the phosphorylation status of its direct downstream target, CDK1.
Materials:
-
TP53-mutant cancer cell lines
-
Adavosertib
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Phospho-CDK1/CDC2 (Tyr15) (e.g., Cell Signaling Technology #9111, 1:1000 dilution)[10]
-
Loading control primary antibody: Mouse anti-β-actin (1:5000 dilution)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed TP53-mutant cancer cells and allow them to adhere overnight.
-
Treat cells with various concentrations of adavosertib or vehicle control for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CDK1 (Tyr15) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the β-actin antibody as a loading control.
Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry-based assay is used to determine the percentage of cells in different phases of the cell cycle (G1, S, and G2/M) following adavosertib treatment.
Materials:
-
TP53-mutant cancer cell lines
-
Adavosertib
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with adavosertib as described for Western blotting.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Use appropriate software to model the cell cycle distribution based on DNA content.
Apoptosis Assay by Annexin V Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Materials:
-
TP53-mutant cancer cell lines
-
Adavosertib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with adavosertib.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer and analyze the samples immediately by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion and Future Directions
Adavosertib's mechanism of action, centered on the principle of synthetic lethality in TP53-mutant cancers, is well-supported by a robust body of preclinical and clinical evidence. By targeting the WEE1 kinase, adavosertib effectively abrogates the G2/M checkpoint, leading to mitotic catastrophe and cell death in cancer cells that have lost the p53-mediated G1/S checkpoint. Clinical trials have demonstrated its potential to improve outcomes for patients with TP53-mutant ovarian and colorectal cancers, among others.
Future research will likely focus on identifying additional biomarkers to further refine patient selection, exploring novel combination therapies to enhance efficacy and overcome resistance, and optimizing dosing schedules to improve the therapeutic index. The continued investigation of adavosertib and other WEE1 inhibitors holds significant promise for the treatment of a wide range of TP53-mutant malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DSpace [christie.openrepository.com]
- 3. Results from FOCUS4-C - Molecular selection of therapy in metastatic colorectal cancer: the FOCUS4 molecularly stratified RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy of Adavosertib Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 6. Safety, Pharmacokinetics, and Clinical Activity of Adavosertib in Combination with Chemotherapy in Asian Patients with Advanced Solid Tumors: Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WEE1 inhibitor adavosertib in combination with carboplatin in advanced TP53 mutated ovarian cancer: A biomarker-enriched phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. A Biomarker-enriched, Randomized Phase II Trial of Adavosertib (AZD1775) Plus Paclitaxel and Carboplatin for Women with Platinum-sensitive TP53-mutant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospho-cdc2 (Tyr15) Antibody | Cell Signaling Technology [cellsignal.com]
WEE1 Kinase in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The WEE1 kinase is a critical negative regulator of cell cycle progression, primarily functioning at the G2/M checkpoint to ensure genomic integrity before mitotic entry. By phosphorylating and inhibiting cyclin-dependent kinase 1 (CDK1), WEE1 provides a crucial window for DNA repair, preventing premature and potentially catastrophic cell division. Dysregulation of WEE1 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of WEE1 kinase function, presents quantitative data on its regulation and inhibition, details key experimental protocols for its study, and illustrates its central signaling pathways.
Core Function and Mechanism of WEE1 Kinase
WEE1 is a serine/threonine kinase that plays a pivotal role in the G2/M checkpoint of the cell cycle.[1][2] Its primary substrate is the cyclin-dependent kinase 1 (CDK1), a key driver of mitosis.[3] WEE1 phosphorylates CDK1 on the Tyr15 residue, which inhibits its kinase activity and prevents the cell from entering mitosis.[2][3] This inhibitory action is crucial for allowing the cell to complete DNA replication and repair any DNA damage before dividing.[1] The activity of WEE1 is counteracted by the CDC25 family of phosphatases, which dephosphorylate CDK1 at Tyr15, thereby activating it and promoting mitotic entry. The balance between WEE1 and CDC25 activities is therefore a critical determinant of the timing of mitosis.[4]
WEE1's role extends beyond the G2/M checkpoint, as it is also active during the S phase, where it is thought to contribute to the stability of replication forks.[1][3] The expression and activity of WEE1 are tightly regulated throughout the cell cycle, with its levels and activity being highest during the S and G2 phases and lowest during mitosis.[5][6] This regulation is achieved through a combination of transcriptional control, protein phosphorylation, and degradation.
Quantitative Data
Inhibitor Activity
The development of small molecule inhibitors targeting WEE1 has been a major focus in cancer research. Adavosertib (also known as AZD1775 or MK-1775) is a potent and selective WEE1 inhibitor that has been extensively studied in preclinical and clinical settings.
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| Adavosertib (AZD1775) | WEE1 | 5.2 | Cell-free assay | [5] |
Cell Cycle-Dependent Regulation of WEE1
While it is well-established that WEE1 activity fluctuates throughout the cell cycle, precise quantitative data on its protein abundance and kinase activity in different phases are still being actively researched. Studies in HeLa cells have shown that WEE1 protein expression increases at the G2/M transition, a regulation that occurs mainly at the post-transcriptional level as WEE1 mRNA levels do not significantly vary.[4] WEE1 activity is high during the S and G2 phases and is strongly suppressed during M phase through a phosphorylation-dependent mechanism.[5][6]
Recent high-resolution proteomic and phosphoproteomic analyses of the human cell cycle in non-transformed hTERT-RPE-1 cells have identified WEE1 as a protein with oscillating abundance, peaking at the G2/M transition.[7]
Signaling Pathways
WEE1 at the G2/M Checkpoint
The G2/M checkpoint is a critical surveillance mechanism that prevents cells with damaged DNA from entering mitosis. In response to DNA damage, sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases, in turn, activate the checkpoint kinase CHK1.[8] Activated CHK1 has a dual role in enforcing the G2 arrest: it phosphorylates and activates WEE1, and it phosphorylates and inactivates the CDC25 phosphatase.[9] This concerted action ensures that CDK1 remains in its inactive, phosphorylated state, thereby halting the cell cycle in G2 to allow for DNA repair.
Caption: WEE1 signaling at the G2/M checkpoint.
Experimental Protocols
In Vitro WEE1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is designed to measure the activity of purified WEE1 kinase.
Materials:
-
Recombinant human WEE1 kinase
-
WEE1 substrate (e.g., a peptide containing the CDK1 phosphorylation site)
-
5x Kinase Assay Buffer (composition may vary, but typically contains Tris-HCl, MgCl2, and other components)
-
ATP solution (e.g., 500 µM)
-
Dithiothreitol (DTT, optional)
-
Kinase detection reagent (e.g., Kinase-Glo®)
-
White 96-well microplate
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with distilled water. If desired, add DTT to a final concentration of 1-10 mM.
-
Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP, and WEE1 substrate.
-
Dispense Master Mix: Add 25 µL of the Master Mix to each well of the 96-well plate.
-
Prepare Test Compounds: If screening inhibitors, prepare serial dilutions of the compounds at 10-fold the desired final concentration. Add 5 µL of the diluted compound or vehicle control to the appropriate wells.
-
Prepare Blank: To the "Blank" wells, add 20 µL of 1x Kinase Assay Buffer.
-
Dilute WEE1 Enzyme: Thaw the recombinant WEE1 kinase on ice. Dilute the enzyme to the desired concentration (e.g., 6 ng/µL) in 1x Kinase Assay Buffer.
-
Initiate Kinase Reaction: Add 20 µL of the diluted WEE1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Do not add enzyme to the "Blank" wells.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detect Kinase Activity: Add the kinase detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Read Luminescence: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each test compound concentration relative to the "Positive Control".
Immunoprecipitation of WEE1
This protocol provides a general framework for the immunoprecipitation of endogenous WEE1 from cell lysates. Optimization of antibody concentration and buffer conditions may be necessary.
Materials:
-
Cell lysate (prepared in a non-denaturing lysis buffer)
-
Anti-WEE1 antibody (use a validated antibody for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
IP Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 0.1% Triton X-100, 2mM EDTA, with protease and phosphatase inhibitors)
-
Wash Buffer (similar to IP Lysis Buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a low pH buffer like 0.1 M glycine, pH 2.5)
Procedure:
-
Prepare Cell Lysate: Lyse cells in ice-cold IP Lysis Buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Pre-clear Lysate (Optional but Recommended): Add protein A/G beads to the cell lysate (e.g., 20 µL of a 50% slurry per 1 mg of protein) and incubate with rotation for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Antibody Incubation: Add the anti-WEE1 antibody to the pre-cleared lysate (typically 1-5 µg of antibody per 1 mg of total protein). For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Capture Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate with rotation for another 1-2 hours at 4°C.
-
Wash: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, carefully remove all of the supernatant.
-
Elute: Resuspend the beads in Elution Buffer. If using SDS-PAGE sample buffer, boil the samples for 5-10 minutes to elute and denature the proteins. If using a low pH buffer, incubate for 5-10 minutes, pellet the beads, and transfer the supernatant to a new tube, immediately neutralizing the pH with a Tris-based buffer.
-
Analyze: The eluted proteins can be analyzed by Western blotting or mass spectrometry.
Western Blotting for Phospho-CDK1 (Tyr15)
This protocol describes the detection of the WEE1-mediated inhibitory phosphorylation on CDK1.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-phospho-CDK1 (Tyr15)
-
Primary antibody: anti-total CDK1 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CDK1 (Tyr15) antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an anti-total CDK1 antibody to confirm equal loading.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effects of WEE1 inhibition on cell cycle distribution.
Materials:
-
Cells treated with a WEE1 inhibitor or vehicle control
-
Phosphate-buffered saline (PBS)
-
Ethanol (ice-cold 70%) for fixation
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells.
-
Wash: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
Experimental Workflows
Investigating the Effect of a WEE1 Inhibitor on a Cancer Cell Line
This workflow outlines the key steps to characterize the cellular response to WEE1 inhibition.
Caption: Workflow for characterizing a WEE1 inhibitor.
Conclusion
WEE1 kinase is a central regulator of the cell cycle, and its inhibition represents a promising strategy for cancer therapy, particularly in tumors with defects in the G1 checkpoint. This guide has provided a comprehensive overview of WEE1's function, quantitative data on its inhibition, detailed experimental protocols for its investigation, and visual representations of its signaling pathways. A thorough understanding of the molecular mechanisms governing WEE1 activity and the cellular consequences of its inhibition is essential for the continued development of effective WEE1-targeted therapies. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals in this endeavor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell cycle regulation of human WEE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle regulation of human WEE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High resolution profiling of cell cycle-dependent protein and phosphorylation abundance changes in non-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Measurement of Wee kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Adavosertib (AZD1775): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adavosertib (also known as AZD1775 or MK-1775) is a first-in-class, potent, and selective small-molecule inhibitor of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] Its development represents a targeted therapeutic strategy aimed at exploiting the genomic instability inherent in many cancer cells, particularly those with deficiencies in the G1 checkpoint, often due to TP53 mutations.[4][5] By inhibiting Wee1, adavosertib abrogates the G2 checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and subsequent apoptosis.[4][6][7] This guide provides an in-depth technical overview of the discovery, mechanism of action, preclinical characterization, and clinical development of adavosertib, presenting key data in a structured format and detailing experimental methodologies.
Discovery and Rationale
The discovery of adavosertib stemmed from the understanding that many cancer cells, having lost the G1 checkpoint, become critically reliant on the G2 checkpoint to repair DNA damage before entering mitosis.[4][5] The Wee1 kinase is a key gatekeeper of this checkpoint, inactivating the Cyclin B-CDK1 complex through inhibitory phosphorylation of CDK1 at Tyrosine 15 (Tyr15).[8][9][10] The hypothesis was that inhibiting Wee1 would selectively sensitize p53-deficient cancer cells to DNA-damaging agents, while sparing normal cells with a functional G1 checkpoint.[5] Adavosertib was identified as a potent and selective ATP-competitive inhibitor of Wee1.[11][12]
Mechanism of Action
Adavosertib exerts its anti-cancer effects by targeting the Wee1 kinase, a central component of the cell cycle regulatory network.
The Wee1 Signaling Pathway
Wee1 is a serine/threonine kinase that plays a pivotal role in the G2/M checkpoint.[8] Its primary substrate is the cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry.[13][14] Upon DNA damage, checkpoint kinases such as ATM and ATR are activated, which in turn activate Chk1 and Chk2. These kinases then phosphorylate and activate Wee1, leading to the inhibitory phosphorylation of CDK1 on Tyr15 and Thr14.[8][13] This phosphorylation prevents the activation of the CDK1/Cyclin B complex (also known as Maturation Promoting Factor or MPF), thereby arresting the cell cycle in the G2 phase to allow for DNA repair.[8][13][14] The action of Wee1 is counteracted by the Cdc25 phosphatase, which dephosphorylates CDK1 to promote mitotic entry.[13]
Adavosertib's Impact
Adavosertib, by inhibiting Wee1, prevents the phosphorylation of CDK1.[4] This leads to the accumulation of active CDK1/Cyclin B complex, overriding the G2 checkpoint and forcing cells into mitosis, irrespective of their DNA damage status.[14] In cancer cells with a defective G1 checkpoint (e.g., due to p53 mutation), this premature mitotic entry with unrepaired DNA leads to a lethal outcome known as mitotic catastrophe.[2][5][6]
Preclinical Development
In Vitro Potency and Selectivity
Adavosertib was identified as a highly potent inhibitor of Wee1 kinase.
| Parameter | Value | Reference |
| IC50 (Wee1, cell-free assay) | 5.2 nM | [11][15] |
| IC50 (Yes kinase) | 14 nM | [11] |
| EC50 (inhibition of CDC2Y15 phosphorylation in WiDr cells) | 49 nM | [11] |
| EC50 (abrogation of gemcitabine-induced cell cycle arrest in WiDr cells) | 81 nM | [5] |
Table 1: In Vitro Potency of Adavosertib.
Adavosertib demonstrated high selectivity for Wee1 over other kinases, including Myt1, another kinase that phosphorylates CDK1.[11]
Cellular Activity and Synergy with DNA Damaging Agents
In cellular assays, adavosertib was shown to abrogate the G2 checkpoint induced by DNA damaging agents like gemcitabine, leading to increased apoptosis in p53-deficient cancer cell lines.[5] While adavosertib alone showed modest anti-proliferative effects at higher concentrations, its primary preclinical activity was observed in combination with chemotherapy.[11][15]
| Cell Line (p53 status) | Combination Agent | Observation | Reference |
| WiDr (mutant) | Gemcitabine | Abrogation of G2 arrest, premature mitotic entry, apoptosis | [5] |
| H1299 (null) | Gemcitabine | Moderate anti-proliferative effect with adavosertib alone at 300 nM | [11] |
| Various pediatric solid tumors | Irinotecan | Synergistic growth inhibition | [16] |
| Ovarian cancer cells | Carboplatin | Sensitization to chemotherapy | [12] |
Table 2: Preclinical Cellular Activity of Adavosertib in Combination Therapies.
Clinical Development
Adavosertib has undergone extensive clinical evaluation as both a monotherapy and in combination with various anti-cancer agents across a range of solid tumors.
Phase I Clinical Trials
Phase I studies were conducted to determine the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), safety profile, and pharmacokinetics of adavosertib.
| Trial Identifier | Therapy | Patient Population | MTD/RP2D | Key Toxicities (Dose-Limiting) | Reference |
| NCT00648648 | Monotherapy & Combination | Advanced solid tumors | Monotherapy: 225 mg BID (2.5 days/week) | Not reached for monotherapy | [17] |
| ADVL1312 | + Irinotecan | Children with relapsed solid tumors | 85 mg/m²/day adavosertib + 90 mg/m²/day irinotecan (5 days on, 21-day cycle) | Dehydration, diarrhea, hypotension | [17][18] |
| AcSé-ESMART (Arm C) | + Carboplatin | Children with advanced malignancies | Not defined (de-escalation to 75 mg/m²/dose adavosertib + AUC 4 carboplatin) | Neutropenia, thrombocytopenia | [12] |
| NCT02610075 | Monotherapy | Locally advanced or metastatic solid tumors | 300 mg QD (5 days on, 2 days off for 2 of 3 weeks) | Anemia, neutropenia, diarrhea | [19] |
| Phase I | + Chemoradiation | Cervical, vaginal, uterine cancers | Not determined | Thrombocytopenia, diarrhea | [20] |
Table 3: Selected Phase I Clinical Trial Data for Adavosertib.
Phase II Clinical Trials
Phase II trials have evaluated the efficacy of adavosertib in specific patient populations, often enriched for biomarkers such as TP53 mutations or CCNE1 amplification.[21][22]
| Trial Identifier | Therapy | Patient Population | Primary Endpoint | Key Efficacy Results | Reference |
| NCT02482311 (Phase Ib expansion) | Monotherapy | Advanced solid tumors (Ovarian, TNBC, SCLC) | ORR | ORR: 6.3% (OC BRCA wt), 3.3% (OC BRCA mut), 8.3% (SCLC biomarker NA) | [2][23] |
| NCI 10170 | Monotherapy | SETD2-altered advanced solid tumors | ORR | No objective responses; Stable disease in 56% of patients | [24][25] |
| Phase II | + Paclitaxel + Carboplatin | Platinum-sensitive, TP53-mutant ovarian cancer | Progression-free survival | Significant improvement in ePFS vs. placebo | [21] |
| Phase II | Monotherapy | Refractory solid tumors with CCNE1 amplification | ORR | Promising activity, especially in epithelial ovarian cancer | [22] |
Table 4: Selected Phase II Clinical Trial Data for Adavosertib.
Experimental Protocols
Wee1 Kinase Inhibition Assay (Cell-Free)
Objective: To determine the in vitro inhibitory activity of adavosertib against recombinant human Wee1 kinase.
Methodology:
-
Recombinant human Wee1 is incubated with the substrate, poly(Lys, Tyr), in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP, including [γ-³³P]ATP as a tracer, and varying concentrations of adavosertib.
-
The mixture is incubated at 30°C for 30 minutes.
-
The reaction is stopped, and the radioactivity incorporated into the substrate is trapped on MultiScreen-PH plates.
-
The amount of incorporated radioactivity is quantified using a liquid scintillation counter.
-
IC50 values are calculated from the dose-response curves.[11]
Cellular Phospho-CDC2 (Tyr15) Inhibition Assay
Objective: To measure the ability of adavosertib to inhibit the phosphorylation of the Wee1 substrate, CDC2 (CDK1), in a cellular context.
Methodology:
-
Human colorectal cancer cells (e.g., WiDr) are cultured and pretreated with a DNA-damaging agent (e.g., gemcitabine) to induce G2 arrest and increase CDC2Y15 phosphorylation.
-
Cells are then treated with a range of concentrations of adavosertib.
-
After a specified incubation period, cells are lysed.
-
The levels of phosphorylated CDC2 at Tyr15 are quantified using a specific immunoassay (e.g., ELISA or Western blot).
-
EC50 values are determined from the concentration-response curves.[5]
Conclusion and Future Directions
Adavosertib has demonstrated a clear mechanism of action and promising anti-tumor activity, particularly in combination with DNA-damaging therapies in cancers with G1 checkpoint defects.[6][26][27] Its development has paved the way for targeting cell cycle checkpoints as a viable anti-cancer strategy. The primary challenges remain the identification of optimal combination partners and dosing schedules to manage toxicities, as well as the validation of predictive biomarkers to select patients most likely to benefit from this targeted therapy.[6][26][27] Ongoing and future research will likely focus on refining patient selection through molecular profiling and exploring novel combinations with other targeted agents and immunotherapies.[6][26][27]
References
- 1. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Strategic development of AZD1775, a Wee1 kinase inhibitor, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wee1 - Wikipedia [en.wikipedia.org]
- 9. Cell cycle regulation of human WEE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle regulation of human WEE1 [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. mdpi.com [mdpi.com]
- 15. Adavosertib (AZD-1775; MK-1775) | Wee1 inhibitor | CAS 955365-80-7 | Buy Adavosertib (AZD1775; MK1775) from Supplier InvivoChem [invivochem.com]
- 16. Phase I Clinical Trial of the Wee1 inhibitor Adavosertib (AZD1775) with Irinotecan in Children with Relapsed Solid Tumors. A COG Phase 1 Consortium Report (ADVL1312) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A phase I study of the Wee1 kinase inhibitor adavosertib (AZD1775) in combination with chemoradiation in cervical, upper vaginal, and uterine cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. tandfonline.com [tandfonline.com]
The Structural Basis of Adavosertib's WEE1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavosertib (also known as MK-1775 or AZD1775) is a first-in-class, orally bioavailable, and highly selective small-molecule inhibitor of the WEE1 kinase.[1][2] WEE1 is a critical nuclear serine/threonine-tyrosine kinase that acts as a key regulator of the G2/M cell cycle checkpoint.[2] By phosphorylating and inactivating the cyclin-dependent kinase 1 (CDK1)/Cyclin B complex, WEE1 prevents cells with damaged DNA from prematurely entering mitosis, allowing time for DNA repair.[2] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and are therefore heavily reliant on the WEE1-mediated G2/M checkpoint for survival. Inhibition of WEE1 by adavosertib abrogates this checkpoint, forcing cancer cells with DNA damage into mitotic catastrophe and subsequent apoptosis.[2] This technical guide provides an in-depth overview of the structural basis of adavosertib's inhibition of WEE1, including its binding mechanism, quantitative inhibitory profile, and the experimental protocols used for its characterization.
Mechanism of Action: ATP-Competitive Inhibition
Adavosertib functions as an ATP-competitive inhibitor of WEE1 kinase.[3] It directly binds to the ATP-binding pocket of the WEE1 kinase domain, thereby preventing the transfer of a phosphate group from ATP to its substrate, CDK1. This blockade of WEE1's catalytic activity leads to a decrease in the inhibitory phosphorylation of CDK1 at Tyrosine 15 (Tyr15).[2] As a result, the CDK1/Cyclin B complex remains active, driving the cell into mitosis irrespective of its DNA integrity.
While a co-crystal structure of adavosertib specifically bound to WEE1 is not publicly available, the structure of the WEE1 kinase domain in complex with other inhibitors (e.g., PDB ID: 9D0Q) provides a model for understanding this interaction.[4] Adavosertib's pyrazolopyrimidine core likely forms hydrogen bonds with the hinge region of the kinase domain, a characteristic interaction for ATP-competitive inhibitors. The surrounding residues in the active site would further stabilize the binding through various non-covalent interactions.
Quantitative Inhibitory Profile of Adavosertib
Adavosertib is a potent inhibitor of WEE1, with reported IC50 values in the low nanomolar range. Its selectivity has been assessed against a panel of other kinases, demonstrating a favorable profile with significant potency against WEE1 and WEE2, and notable activity against Polo-like kinase 1 (PLK1).
| Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| WEE1 | 5.2[3][5] | Not Reported | Potent and primary target. |
| Yes | 14[3] | Not Reported | 2- to 3-fold less potent than against WEE1. |
| PLK1 | Potent inhibitor | Not Reported | A notable off-target kinase. |
| Myt1 | >100-fold selective over Myt1[3] | Not Reported | Another kinase that phosphorylates CDK1. |
WEE1 Signaling Pathway and Adavosertib's Point of Intervention
The WEE1 signaling pathway is a critical component of the cell cycle control system, particularly at the G2/M transition. The following diagram illustrates the canonical pathway and the inhibitory action of adavosertib.
Experimental Protocols
Recombinant WEE1 Kinase Assay (Radiometric)
This assay is designed to measure the in vitro potency of adavosertib against recombinant human WEE1 kinase.
Materials:
-
Recombinant human WEE1 kinase
-
Adavosertib (dissolved in DMSO)
-
ATP (10 µM final concentration)
-
[γ-³³P]ATP (1.0 µCi)
-
Poly(Lys, Tyr) substrate (2.5 µg)
-
Kinase reaction buffer
-
MultiScreen-PH plates
-
Liquid scintillation counter
Procedure:
-
Prepare a dilution series of adavosertib in the kinase reaction buffer.
-
In each well of a reaction plate, combine the recombinant human WEE1 kinase, the poly(Lys, Tyr) substrate, and the desired concentration of adavosertib.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.[3]
-
Stop the reaction and trap the radiolabeled substrate on a MultiScreen-PH plate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity incorporated into the substrate using a liquid scintillation counter.[3]
-
Calculate the percentage of inhibition at each adavosertib concentration and determine the IC50 value.
Expression and Purification of WEE1 Kinase Domain for Crystallography
This protocol describes the general steps for obtaining purified WEE1 kinase domain suitable for structural studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human WEE1 kinase domain (e.g., pET28a)
-
IPTG (isopropyl β-d-1-thiogalactopyranoside)
-
Lysis buffer
-
Affinity chromatography resin (e.g., Ni-NTA)
-
Ion-exchange chromatography column
-
Size-exclusion chromatography column
-
Crystallization buffer
Procedure:
-
Transform the E. coli expression strain with the WEE1 kinase domain expression vector.
-
Grow the bacterial culture at 37°C to an OD600 of approximately 0.5.
-
Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 16°C) overnight.[6]
-
Harvest the cells by centrifugation and resuspend them in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the WEE1 kinase domain from the supernatant using a multi-step chromatography process, typically involving affinity, ion-exchange, and size-exclusion chromatography.[6]
-
Assess the purity and homogeneity of the protein by SDS-PAGE.
-
Concentrate the purified protein and exchange it into a suitable crystallization buffer.[6]
Protein Crystallization of WEE1-Adavosertib Complex
This protocol outlines the hanging-drop vapor diffusion method for crystallizing the WEE1-adavosertib complex.
Materials:
-
Purified and concentrated WEE1 kinase domain
-
Adavosertib solution
-
Crystallization screening kits or custom-made precipitant solutions
-
Crystallization plates (e.g., 24-well or 96-well)
-
Glass coverslips
-
Cryoprotectant solution
Procedure:
-
Incubate the purified WEE1 kinase domain with an excess of adavosertib.
-
Set up hanging-drop vapor diffusion trials by mixing a small volume (e.g., 1 µL) of the protein-inhibitor complex with an equal volume of the precipitant solution on a glass coverslip.[6]
-
Invert the coverslip and seal it over a reservoir containing a larger volume of the precipitant solution.
-
Incubate the crystallization plates at a constant temperature (e.g., 18°C) and monitor for crystal growth over several days to weeks.[6]
-
Once suitable crystals are obtained, soak them in a cryoprotectant solution before flash-cooling them in liquid nitrogen for X-ray diffraction analysis.[6]
Experimental Workflow for Adavosertib Characterization
The preclinical characterization of a kinase inhibitor like adavosertib follows a logical progression from initial screening to in-depth cellular and in vivo studies.
Conclusion
Adavosertib's potent and selective inhibition of WEE1 kinase is rooted in its ATP-competitive binding mechanism. This action effectively abrogates the G2/M checkpoint, a critical vulnerability in many cancer cells. The comprehensive characterization of its inhibitory profile, binding mode, and cellular effects through a combination of biochemical, structural, and cellular assays has provided a strong rationale for its clinical development. Further elucidation of the precise molecular interactions through co-crystallography will continue to refine our understanding and guide the development of next-generation WEE1 inhibitors.
References
- 1. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. 9d0q - Crystal structure of human Wee1 kinase domain in complex with inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 5. abmole.com [abmole.com]
- 6. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Adavosertib's Disruption of the DNA Damage Response Pathway: A Technical Guide
Introduction
Adavosertib (also known as AZD1775 or MK-1775) is a first-in-class, selective, and potent small-molecule inhibitor of the WEE1 kinase.[1] WEE1 is a critical regulator of the cell cycle, particularly the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis.[2][3] By inhibiting WEE1, adavosertib forces cancer cells with DNA damage to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.[4] This mechanism is particularly effective in tumors with a defective G1/S checkpoint, a common feature of cancers with mutations in the TP53 tumor suppressor gene.[3][5] Such tumors become highly dependent on the WEE1-mediated G2/M checkpoint for DNA repair and survival, creating a vulnerability that adavosertib exploits through the principle of synthetic lethality.[5][6] This guide provides an in-depth technical overview of adavosertib's effect on the DNA damage response (DDR) pathway, targeting researchers, scientists, and drug development professionals.
Core Mechanism of Action: Abrogation of the G2/M Checkpoint
WEE1 is a serine/threonine kinase that functions as a key gatekeeper of mitotic entry.[5] In response to DNA damage, checkpoint kinases like ATM and ATR are activated, which in turn activate CHK1.[7][8] CHK1 and WEE1 then work to keep the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex in an inactive state. WEE1 directly phosphorylates CDK1 on the Tyrosine 15 (Tyr15) residue, inhibiting its activity and arresting the cell cycle in the G2 phase to allow time for DNA repair.[2][9]
Adavosertib is an ATP-competitive inhibitor of WEE1 kinase.[10] By binding to the ATP-binding region of WEE1, adavosertib blocks its catalytic activity.[5] This prevents the inhibitory phosphorylation of CDK1, leading to its activation and forcing a premature transition from the G2 phase into mitosis, even in the presence of unrepaired DNA damage.[5][11] This forced mitotic entry with a damaged genome results in chromosomal instability and ultimately leads to mitotic catastrophe and apoptosis.[2][4]
Impact on DNA Damage and Replication Stress
Beyond abrogating the G2/M checkpoint, adavosertib actively increases DNA damage. WEE1 also plays a role during the S phase by inhibiting CDK2 to regulate the rate of DNA replication and stabilize replication forks.[2][3] Inhibition of WEE1 by adavosertib leads to dysregulated CDK2 activity, causing an increase in replication stress, replication fork collapse, and the formation of DNA double-strand breaks (DSBs).[1][12] This accumulation of endogenous DNA damage is a key component of adavosertib's monotherapy activity.[13]
The increase in DSBs following adavosertib treatment is evidenced by the elevated expression of the phosphorylated histone variant γH2AX, a well-established marker of DNA damage.[9][14] Studies have consistently shown that adavosertib treatment, both as a single agent and in combination with other therapies, leads to a clear increase in γH2AX levels in cancer cells.[9][15]
Quantitative Data Summary
The efficacy of adavosertib has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.
Table 1: Preclinical Efficacy and Potency of Adavosertib
| Parameter | Value | Cell Line / System | Comments | Reference |
|---|---|---|---|---|
| WEE1 IC₅₀ | 5.2 nM | Cell-free assay | Demonstrates high potency and selectivity for WEE1 kinase. | [10] |
| p-CDK1 (Tyr15) EC₅₀ | 49 nM | WiDr cells (p53-mutant) | Effective concentration for inhibiting the direct target of WEE1 in a cellular context. | [10] |
| Antiproliferative Effect | 34.1% inhibition | WiDr cells | At 300 nM, a concentration sufficient to inhibit >80% of WEE1 activity. | [10] |
| Antiproliferative Effect | 28.4% inhibition | H1299 cells | At 300 nM, demonstrating moderate single-agent activity. |[10] |
Table 2: Clinical Response to Adavosertib in Advanced Solid Tumors
| Trial Phase | Patient Population | Combination Agent | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Phase I | Refractory Solid Tumors | Monotherapy | 8% (2/25) | - | Both responders had BRCA1 mutations. | [4] |
| Phase I | Advanced Solid Tumors | Monotherapy | 3.4% (2/58) | 48.4% (30/62) | Established manageable safety profile and recommended Phase II dose. | [1] |
| Phase I | Advanced Solid Tumors | Gemcitabine, Cisplatin, or Carboplatin | 9.7% (17/176) | 53% (SD ≥ 6 weeks) | Patients with TP53 mutations showed a response rate of 21%. | [4][16] |
| Phase II | Platinum-Resistant Ovarian Cancer (TP53-mutant) | Carboplatin | 43% | - | Showed potent synergy with platinum-based chemotherapy. | [17] |
| Phase II | Metastatic Triple-Negative Breast Cancer | Cisplatin | - | 32% (CBR) | Median Progression-Free Survival (PFS) was 4.9 months. |[18] |
Table 3: Pharmacodynamic Biomarker Modulation by Adavosertib
| Biomarker | Change | Tissue/Cell Type | Dosing Schedule | Significance | Reference |
|---|---|---|---|---|---|
| pY15-Cdk1/2 | Decrease (80-90%) | Tumor Biopsies | Twice-daily dosing | Confirms target engagement and inhibition of WEE1 kinase activity in patients. | [12] |
| γH2AX | Increase | Tumor Biopsies | Once-daily dosing | Indicates induction of DNA double-strand breaks and replication stress. | [12][19] |
| Cyclin B1 | Reduction | HGSOC Cells | 500 nM for 72h | Consistent with G2/M checkpoint abrogation and mitotic entry. |[15] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate adavosertib's effects.
Western Blotting for DDR Protein Modulation
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the DDR and cell cycle pathways.
-
Cell Lysis: Treat cells with adavosertib at desired concentrations (e.g., 500 nM) for a specified time (e.g., 24-72 hours).[9] Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-CDK1 (Tyr15), anti-γH2AX (Ser139), anti-Cyclin B1, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ, normalizing protein of interest signals to a loading control (e.g., GAPDH or α-tubulin).[20]
Cell Cycle Analysis via Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment and Fixation: Culture and treat cells with adavosertib. Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer. The DNA content of at least 10,000 cells per sample is measured.
-
Analysis: The resulting histograms are analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is a typical result of WEE1 inhibition.[21]
Immunofluorescence for γH2AX Foci
This technique visualizes and quantifies DNA double-strand breaks within individual cells.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with adavosertib (e.g., 500 nM for 72 hours).[20]
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against γH2AX (phosphor S139) for 1 hour at room temperature or overnight at 4°C.[20]
-
Secondary Antibody and Counterstaining: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour. Counterstain nuclei with DAPI.
-
Imaging: Mount coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
-
Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. A significant increase in foci indicates elevated DNA damage.[19]
Visualizing Cellular Processes and Logic
Graphviz diagrams are used to illustrate complex biological pathways and experimental designs.
Experimental Workflow
Synthetic Lethality in p53-Deficient Cancers
The efficacy of adavosertib is significantly enhanced in cancer cells that have lost p53 function. These cells have a defective G1/S checkpoint and are thus critically dependent on the WEE1-regulated G2/M checkpoint to repair DNA damage before dividing.
Conclusion
Adavosertib represents a targeted therapeutic strategy that exploits the reliance of certain cancers on specific DNA damage response pathways. Its primary mechanism involves the inhibition of WEE1 kinase, leading to the abrogation of the G2/M cell cycle checkpoint. This action forces cells with damaged DNA into premature mitosis, causing mitotic catastrophe and cell death. Furthermore, adavosertib exacerbates genomic instability by inducing replication stress and increasing DNA double-strand breaks. Its efficacy is particularly pronounced in tumors with pre-existing DDR defects, such as TP53 mutations, creating a powerful synthetic lethal interaction. The quantitative data from preclinical and clinical studies underscore its potential both as a monotherapy and as a potent sensitizer for DNA-damaging chemotherapies and radiation, marking it as a significant agent in the landscape of DDR-targeted cancer therapies.
References
- 1. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WEE1 Inhibitor Adavosertib Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy and molecular response correlates of the WEE1 inhibitor adavosertib combined with cisplatin in patients with metastatic triple-negative breast cancer (mTNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. metapress.com [metapress.com]
- 6. DNA repair and synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in ATM, ATR, WEE1, and CHK1/2 inhibitors in the treatment of PARP inhibitor-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Participation of the ATR/CHK1 pathway in replicative stress targeted therapy of high-grade ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Adavosertib Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 15. researchportal.tuni.fi [researchportal.tuni.fi]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Clinical outcomes of DNA-damaging agents and DNA damage response inhibitors combinations in cancer: a data-driven review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
In Vitro Activity of Adavosertib in Ovarian Cancer Cell Lines: A Technical Guide
Abstract
Adavosertib (AZD1775), a potent and selective small molecule inhibitor of WEE1 kinase, has emerged as a promising therapeutic agent in ovarian cancer. This technical guide provides an in-depth overview of the in vitro activity of adavosertib in ovarian cancer cell lines. We summarize key quantitative data on its anti-proliferative and pro-apoptotic effects, detail the experimental protocols for its evaluation, and visualize the underlying molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and gynecological cancer research.
Introduction
Ovarian cancer remains a significant cause of cancer-related mortality in women, with high-grade serous ovarian cancer (HGSOC) being the most common and aggressive subtype. A hallmark of HGSOC is the near-universal mutation of the tumor suppressor gene TP53, which leads to a defective G1/S checkpoint. Consequently, these cancer cells become heavily reliant on the G2/M checkpoint for DNA damage repair and cell cycle progression, presenting a key vulnerability.
WEE1 kinase is a critical regulator of the G2/M checkpoint, preventing entry into mitosis by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1). Adavosertib, by inhibiting WEE1, forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][2] This mechanism of action underscores the potential of adavosertib as a monotherapy and in combination with DNA-damaging agents in ovarian cancer.
Quantitative Analysis of Adavosertib's In Vitro Activity
The cytotoxic and anti-proliferative effects of adavosertib have been evaluated across a panel of ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.
Table 1: IC50 Values of Adavosertib in Ovarian Cancer Cell Lines
| Cell Line | Histological Subtype | TP53 Status | Adavosertib IC50 (µM) | Reference |
| OVCAR8 | High-Grade Serous | Mutant | Not explicitly stated, but effective at 0.5 µM | [3] |
| CAOV3 | Adenocarcinoma | Mutant | Not explicitly stated, but effective at 0.5 µM | [3] |
| M048i | High-Grade Serous | Mutant | Not explicitly stated, but effective at 0.5 µM | [3] |
| OVCAR3 | High-Grade Serous | Mutant | Not explicitly stated, but effective at sub-micromolar concentrations | [3] |
| NIH-OVCAR3 | High-Grade Serous | Mutant | 0.295 | [3] |
| SKOV3 | Adenocarcinoma | Null | Dose-dependent inhibition observed | |
| ID8 | Murine Ovarian Cancer | Not specified | Dose-dependent inhibition observed |
Note: While several studies demonstrate the efficacy of adavosertib, specific IC50 values are not always reported. The provided data is based on available information.
Effects on Cell Cycle and Apoptosis
Adavosertib's primary mechanism of action involves the disruption of cell cycle control, leading to programmed cell death.
Cell Cycle Arrest
Treatment of ovarian cancer cell lines with adavosertib consistently leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] This is a direct consequence of WEE1 inhibition, which removes the inhibitory phosphorylation on CDK1, a key driver of mitotic entry. This effect is often accompanied by a reduction in the levels of Cyclin B1.[1]
Induction of Apoptosis
By forcing premature entry into mitosis with unrepaired DNA damage, adavosertib triggers apoptosis. This is evidenced by a significant increase in the population of apoptotic cells, as measured by Annexin V staining in flow cytometry assays.[3] Studies on HGSOC cell lines such as OVCAR8, CAOV3, and M048i have shown a significant increase in apoptotic cells after treatment with 500 nM adavosertib.[3]
Table 2: Summary of Adavosertib's Effects on Cell Cycle and Apoptosis
| Parameter | Effect of Adavosertib | Ovarian Cancer Cell Lines | Reference |
| Cell Cycle | Accumulation of cells in G2/M phase | Patient-derived and conventional HGSOC cells | [1] |
| Reduction in Cyclin B1 levels | Patient-derived and conventional HGSOC cells | [1] | |
| Apoptosis | Increased percentage of apoptotic cells | OVCAR8, CAOV3, M048i | [3] |
| DNA Damage | Increased levels of γH2AX | Patient-derived and conventional HGSOC cells | [1] |
Signaling Pathway of Adavosertib Action
Adavosertib targets the WEE1 kinase, a central node in the G2/M checkpoint signaling pathway. The following diagram illustrates this pathway and the mechanism of action of adavosertib.
Figure 1. WEE1 signaling pathway and the mechanism of action of adavosertib.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the activity of adavosertib.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the cytotoxic effect of adavosertib and calculate its IC50 value.
Protocol:
-
Cell Seeding: Seed ovarian cancer cells in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of adavosertib (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting
Objective: To analyze the effect of adavosertib on the expression and phosphorylation of key proteins in the WEE1 signaling pathway.
Protocol:
-
Cell Lysis: Treat ovarian cancer cells with adavosertib (e.g., 500 nM) for a specified time (e.g., 24-72 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Primary antibodies of interest include those against p-CDK1 (Tyr15), CDK1, Cyclin B1, and γH2AX.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of adavosertib on cell cycle distribution.
Protocol:
-
Cell Treatment and Fixation: Treat ovarian cancer cells with adavosertib (e.g., 500 nM) for 24-72 hours. Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
Objective: To quantify the induction of apoptosis by adavosertib.
Protocol:
-
Cell Treatment: Treat ovarian cancer cells with adavosertib (e.g., 500 nM) for 48-72 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of adavosertib in ovarian cancer cell lines.
Figure 2. Experimental workflow for evaluating adavosertib in vitro.
Conclusion
Adavosertib demonstrates significant in vitro activity against a range of ovarian cancer cell lines, particularly those with a HGSOC background and TP53 mutations. Its mechanism of action, centered on the abrogation of the G2/M checkpoint, leads to mitotic catastrophe and apoptosis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and translational research into the therapeutic potential of adavosertib in ovarian cancer. Future in vitro studies should focus on elucidating mechanisms of resistance and identifying synergistic drug combinations to enhance its clinical efficacy.
References
Adavosertib's Role in Mitotic Catastrophe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adavosertib (AZD1775) is a first-in-class, selective small-molecule inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By targeting WEE1, adavosertib disrupts normal cell cycle control, forcing cells with damaged DNA to prematurely enter mitosis. This unscheduled mitotic entry, particularly in cancer cells with existing genomic instability and compromised G1 checkpoint function (often due to p53 mutations), leads to a lethal outcome known as mitotic catastrophe. This guide provides an in-depth technical overview of adavosertib's mechanism of action, its role in inducing mitotic catastrophe, and the experimental methodologies used to study these effects.
Core Mechanism of Action: Abrogating the G2/M Checkpoint
The cell cycle is a tightly regulated process with checkpoints to ensure genomic integrity. The G2/M checkpoint prevents cells from entering mitosis (M phase) if DNA damage is detected during the G2 phase.[1] WEE1 kinase is a key gatekeeper of this checkpoint.[2] It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), a crucial component of the Mitosis-Promoting Factor (MPF).[1][3] This inactivation of CDK1 halts the cell cycle, allowing time for DNA repair.
Adavosertib functions by inhibiting the kinase activity of WEE1.[4] This inhibition prevents the phosphorylation of CDK1, leading to its activation and the premature entry of cells into mitosis, irrespective of their DNA damage status.[5] In cancer cells, particularly those with a defective p53-dependent G1 checkpoint, the reliance on the G2/M checkpoint for survival is heightened.[6] By forcing these vulnerable cells into mitosis with unrepaired DNA, adavosertib triggers mitotic catastrophe, a form of cell death characterized by aberrant chromosome segregation and the formation of multinucleated cells, ultimately leading to apoptosis or necrosis.[6][7]
Signaling Pathway of Adavosertib-Induced Mitotic Catastrophe
The signaling cascade initiated by adavosertib culminates in the catastrophic failure of mitosis. The following diagram illustrates the key molecular players and their interactions.
Quantitative Data on Adavosertib's Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies investigating adavosertib's effects.
Table 1: Preclinical Efficacy of Adavosertib
| Cell Line | Cancer Type | Metric | Value | Reference |
| 8505C | Anaplastic Thyroid Cancer | IC50 | Not specified, but dose-dependent reduction in viability | [8] |
| 8305C | Anaplastic Thyroid Cancer | IC50 | Not specified, but dose-dependent reduction in viability | [8] |
| KAT18 | Anaplastic Thyroid Cancer | IC50 | Not specified, but dose-dependent reduction in viability | [8] |
| BHP7-13 | Differentiated Thyroid Cancer | IC50 | 71.8 nmol/L | [9] |
| K1 | Differentiated Thyroid Cancer | IC50 | 175.6 nmol/L | [9] |
| FTC-133 | Differentiated Thyroid Cancer | IC50 | 114.9 nmol/L | [9] |
| FTC-238 | Differentiated Thyroid Cancer | IC50 | 102.5 nmol/L | [9] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | Apoptosis (72h, 500nM) | 26.7% | [7] |
| CAOV3 | High-Grade Serous Ovarian Cancer | Apoptosis (72h, 500nM) | 31.5% | [7] |
| M048i | High-Grade Serous Ovarian Cancer | Apoptosis (72h, 500nM) | 25.2% | [7] |
Table 2: Clinical Trial Data for Adavosertib
| Trial ID | Cancer Type | Treatment | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| NCT03668340 | Recurrent Uterine Serous Carcinoma | Adavosertib Monotherapy | 34 | 29.4% | 6.1 months | [10][11][12] |
| NCT04590248 | Recurrent/Persistent Uterine Serous Carcinoma | Adavosertib Monotherapy | 104 | 26.0% | 2.8 months | [2][13] |
| Phase II | Metastatic Triple-Negative Breast Cancer | Adavosertib + Cisplatin | 34 | 26% | 4.9 months | [5] |
| Phase Ib | Advanced Solid Tumors (Asian Patients) | Adavosertib + Paclitaxel + Carboplatin | 12 | 16.7% | Not Reported | [14] |
| Phase I | Advanced Solid Tumors | Adavosertib Monotherapy | 58 | 3.4% | 2.7 months | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline protocols for key experiments used to evaluate adavosertib's induction of mitotic catastrophe.
Western Blotting for Phospho-CDK1 (Tyr15)
This protocol is for detecting the phosphorylation status of CDK1, a direct target of WEE1 kinase. A decrease in p-CDK1 (Tyr15) indicates WEE1 inhibition by adavosertib.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-CDK1 (Tyr15)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with adavosertib or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-CDK1 (Tyr15) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Immunofluorescence for Mitotic Catastrophe Markers
This protocol allows for the visualization of morphological changes characteristic of mitotic catastrophe, such as multinucleation and micronuclei formation.
Materials:
-
Cells grown on coverslips
-
Adavosertib
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibodies (e.g., anti-α-tubulin for spindle visualization, anti-phospho-Histone H3 as a mitotic marker)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with adavosertib for the desired duration.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto slides, and visualize using a fluorescence microscope.
Flow Cytometry for Cell Cycle Analysis
This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) to assess the G2/M arrest induced by WEE1 inhibition.
Materials:
-
Cell suspension
-
Adavosertib
-
Cold 70% ethanol for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with adavosertib and harvest by trypsinization.
-
Fixation: Wash cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge to pellet the cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. The software is then used to model the cell cycle distribution based on DNA content.
Live-Cell Imaging (Time-Lapse Microscopy)
This technique provides dynamic visualization of cells undergoing mitosis and allows for the direct observation and quantification of mitotic catastrophe events.
Materials:
-
Cells stably expressing fluorescently tagged proteins (e.g., H2B-mCherry for chromatin and α-tubulin-GFP for microtubules)
-
Live-cell imaging microscope with an environmental chamber (37°C, 5% CO2)
-
Adavosertib
Procedure:
-
Cell Seeding: Plate cells expressing fluorescent reporters in a suitable imaging dish.
-
Treatment: Add adavosertib to the media just before or at the beginning of imaging.
-
Image Acquisition: Place the dish in the environmental chamber of the microscope and acquire images at regular intervals (e.g., every 5-15 minutes) for an extended period (e.g., 24-48 hours).
-
Data Analysis: Analyze the resulting time-lapse movies to track individual cell fates, measure the duration of mitosis, and score events such as mitotic arrest, aberrant cell division, and cell death.
Visualizing Workflows and Logical Relationships
The following diagrams provide a high-level overview of a typical experimental workflow for assessing adavosertib's efficacy and a logical model of its action.
Conclusion
Adavosertib represents a targeted therapeutic strategy that exploits the reliance of certain cancers on the G2/M checkpoint for survival. By inhibiting WEE1 kinase, adavosertib effectively triggers mitotic catastrophe, leading to selective cancer cell death. The in-depth understanding of its mechanism of action, supported by robust preclinical and clinical data, provides a strong rationale for its continued development as a monotherapy and in combination with other anticancer agents. The experimental protocols and workflows outlined in this guide serve as a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of adavosertib.
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 8. Efficacy of Adavosertib Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Biomarker Analysis of Adavosertib in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase II Study of the WEE1 Inhibitor Adavosertib in Recurrent Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Safety, Pharmacokinetics, and Clinical Activity of Adavosertib in Combination with Chemotherapy in Asian Patients with Advanced Solid Tumors: Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Adavosertib in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavosertib (also known as AZD1775 or MK-1775) is a first-in-class, selective, and potent small-molecule inhibitor of the Wee1 tyrosine kinase.[1][2] Wee1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis.[3][4] By inhibiting Wee1, adavosertib forces cells, particularly those with a deficient G1 checkpoint (often due to p53 mutations), to enter mitosis prematurely, leading to mitotic catastrophe and subsequent cell death.[3][5] This mechanism has positioned adavosertib as a promising therapeutic agent, both as a monotherapy and in combination with DNA-damaging agents. Preclinical evaluation in various xenograft models has been crucial in elucidating its pharmacodynamic profile and therapeutic potential.[1] This guide provides a comprehensive overview of the pharmacodynamics of adavosertib in these models, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.
Mechanism of Action: Wee1 Inhibition and Cell Cycle Abrogation
Adavosertib's primary mechanism of action is the inhibition of Wee1 kinase. In a normal cell cycle, Wee1 phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1) at the Tyr15 residue, thereby preventing entry into mitosis until DNA replication and repair are complete. In cancer cells, especially those lacking a functional p53-dependent G1 checkpoint, reliance on the G2/M checkpoint for DNA repair is heightened.[5] Inhibition of Wee1 by adavosertib removes this crucial brake, leading to the activation of CDK1, unscheduled entry into mitosis with unrepaired DNA, and ultimately, apoptotic cell death.[3][6]
Quantitative Efficacy in Xenograft Models
Adavosertib has demonstrated significant anti-tumor activity, both as a single agent and in combination therapies, across a range of patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
Monotherapy
Studies have shown that adavosertib monotherapy can induce tumor regression, particularly in models with specific genetic backgrounds, such as SETD2-deficiency or Cyclin E1 overexpression.[7][8] For instance, significant tumor regression was observed in SETD2-deficient renal cell carcinoma xenograft models.[7] A screening of 29 PDX models treated with adavosertib at 120 mg/kg showed a spectrum of responses, including partial and complete responses in a subset of tumors.[8]
| Xenograft Model | Cancer Type | Dosing Schedule | Best Response (% Change in Tumor Volume) | Citation |
| SETD2-deficient PDX | Renal Cell Carcinoma | Not specified | Significant tumor regression | [7] |
| PDX Screen (n=29) | Various (Breast, Ovarian, etc.) | 120 mg/kg (schedule varies) | Range from progressive disease to complete response | [8] |
| HER2+ PDX1 | Breast Cancer | Not specified | Inhibition of growth | [9] |
Combination Therapy
The efficacy of adavosertib is often enhanced when combined with DNA-damaging agents like chemotherapy or radiotherapy, as well as targeted agents like PARP inhibitors.[3][4] This synergistic effect stems from adavosertib's ability to abrogate the DNA damage checkpoint, preventing cancer cells from repairing the damage induced by the partner agent.
| Xenograft Model | Cancer Type | Combination Agent | Dosing Schedule (Adavosertib) | Outcome | Citation |
| Various | Gynecological Cancers | Cisplatin, Carboplatin, Radiotherapy | Not specified | Enhanced anti-tumor effect | [3] |
| Various | Esophageal Cancer | Radiotherapy | Not specified | Marked tumor regression | [4] |
| HER2-low, CCNE1 amplified PDX | Gastroesophageal Cancer | Trastuzumab Deruxtecan (T-DXd) | 5 days on, 2 days off | Significantly increased antitumor activity | [10] |
| HER2-overexpressing PDX | Gastroesophageal Cancer | Trastuzumab Deruxtecan (T-DXd) | 5 days on, 2 days off | Prolonged event-free survival | [10] |
Experimental Protocols
Standard methodologies are employed to evaluate the pharmacodynamics of adavosertib in preclinical xenograft models.
Animal Models and Tumor Establishment
-
Animal Models : Immunocompromised mice, such as athymic nude or Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) gamma (NSG) mice, are commonly used to prevent rejection of human tumor cells.[10][11]
-
Tumor Models : Both patient-derived xenografts (PDX), which more closely recapitulate the heterogeneity of human tumors, and cell line-derived xenografts (CDX) are utilized.[4][8][9]
-
Tumor Induction : Tumor cells or fragments are typically implanted subcutaneously in the flank of the mice. Tumor growth is monitored regularly using caliper measurements to calculate tumor volume.[11]
Drug Administration
-
Formulation : Adavosertib is typically formulated for oral gavage, often in a vehicle such as 5% methylcellulose.[10]
-
Dosing Regimens : A variety of dosing schedules have been explored to optimize efficacy and tolerability. Common schedules include daily dosing for 5 consecutive days followed by 2 days off treatment (5/2 schedule) or variations thereof, administered in 21-day cycles.[8][10] Doses in preclinical models often range up to 120 mg/kg.[8]
Pharmacodynamic Assessment
The on-target effect of adavosertib is confirmed by analyzing key pharmacodynamic biomarkers in tumor tissue collected from xenograft models at specific time points post-treatment.
-
Target Engagement : A reduction in the phosphorylation of CDK1 at the tyrosine 15 residue (pY15-Cdk) is a direct indicator of Wee1 inhibition.[5][12]
-
DNA Damage Response : An increase in phosphorylated histone H2AX (γH2AX) serves as a marker for DNA double-strand breaks, indicating that cells are entering mitosis with damaged DNA.[5][12]
-
Analysis Methods : Immunohistochemistry (IHC) and reverse-phase protein arrays (RPPA) are standard techniques used to quantify these biomarker changes in tumor biopsies.[5][10]
Conclusion
Pharmacodynamic studies in xenograft models have been instrumental in defining the anti-tumor activity of adavosertib. These preclinical investigations have confirmed its mechanism of action through direct modulation of pY15-Cdk and demonstrated its efficacy in forcing mitotic entry with damaged DNA, as evidenced by increased γH2AX.[5] The data generated from various CDX and PDX models have established a strong rationale for its clinical development, both as a monotherapy in tumors with specific vulnerabilities and as a potent sensitizer for chemotherapy and radiotherapy.[3][4][6] The detailed protocols and quantitative outcomes from these studies provide a solid foundation for ongoing research and the strategic design of clinical trials aimed at harnessing the full therapeutic potential of Wee1 inhibition.
References
- 1. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I Study of the Wee1 kinase (Wee-1) inhibitor AZD1775, Adavosertib, in Combination with Chemoradiation in Cervical, Upper Vaginal and Uterine Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of Single-Agent AZD1775 (MK-1775), a Wee1 Kinase Inhibitor, in Patients With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Adavosertib Enhances Antitumor Activity of Trastuzumab Deruxtecan in HER2-Expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Adavosertib: An In-Depth Technical Guide on the Initial Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavosertib (also known as AZD1775 or MK-1775) is a first-in-class, orally bioavailable, small-molecule inhibitor of the WEE1 kinase.[1] WEE1 is a critical regulator of the G2/M and S-phase cell cycle checkpoints, primarily through its inhibitory phosphorylation of cyclin-dependent kinases 1 and 2 (CDK1 and CDK2).[2] By inhibiting WEE1, adavosertib abrogates these checkpoints, leading to premature mitotic entry and replication stress in cancer cells with damaged DNA, ultimately resulting in mitotic catastrophe and apoptosis.[3] This mechanism is particularly relevant in tumors with p53 mutations, which often lack a functional G1 checkpoint and are therefore more reliant on the G2/M checkpoint for DNA repair.[3] This technical guide provides a comprehensive overview of the initial safety and toxicity profile of adavosertib, drawing from both preclinical and clinical studies, to inform ongoing research and development efforts.
Mechanism of Action: WEE1 Inhibition
Adavosertib selectively targets WEE1 kinase, a key negative regulator of cell cycle progression. The following diagram illustrates the signaling pathway affected by adavosertib.
Preclinical Safety and Toxicology
Detailed protocols for preclinical toxicology studies of adavosertib are not extensively available in the public domain. However, published preclinical research focusing on efficacy and mechanism of action provides some insights into its safety profile in animal models.
In Vivo Studies
Preclinical studies have demonstrated the anti-tumor activity of adavosertib as a single agent and in combination with other therapies in various cancer xenograft models, including those derived from pediatric solid tumors, ovarian cancer, and triple-negative breast cancer.[3][4] In a study with pediatric solid tumor xenografts, adavosertib was administered orally at a dose of 120 mg/kg for 5 consecutive days.[5] Another study in a xenograft model of papillary thyroid cancer reported that the combination of adavosertib with dabrafenib and trametinib showed robust tumor growth suppression without appreciable toxicity.
It is standard practice in preclinical toxicology to conduct single-dose and repeated-dose toxicity studies in at least two mammalian species (one rodent and one non-rodent) to identify potential target organs of toxicity, establish a no-observed-adverse-effect level (NOAEL), and determine a maximum tolerated dose (MTD). These studies typically involve detailed clinical observations, body weight measurements, food and water consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examinations. While the specific results of such studies for adavosertib are not publicly detailed, the adverse events observed in early clinical trials likely reflect the findings from these preclinical assessments.
Clinical Safety and Toxicity Profile
The safety and toxicity of adavosertib have been evaluated in numerous Phase I and II clinical trials, both as a monotherapy and in combination with various cytotoxic chemotherapies, targeted agents, and radiotherapy.
Monotherapy
The safety profile of adavosertib monotherapy has been characterized in several Phase I studies in patients with advanced solid tumors. The most common treatment-related adverse events are gastrointestinal and hematological toxicities.
Table 1: Common Treatment-Related Adverse Events with Adavosertib Monotherapy (Any Grade)
| Adverse Event | Frequency | References |
| Diarrhea | 56.3% | [3] |
| Nausea | 42.5% | [3] |
| Fatigue | 36.3% | [3] |
| Vomiting | 18.8% | [3] |
| Anemia | 69% | [6] |
| Lymphopenia | 71% | [6] |
| Leukopenia | 50% | [6] |
| Decreased Appetite | 12.5% | [3] |
Dose-Limiting Toxicities (DLTs) in monotherapy trials have included Grade 4 hematological toxicity (leukopenia, neutropenia, thrombocytopenia) and Grade 3 fatigue.[6]
Recommended Phase II Dose (RP2D) for once-daily adavosertib monotherapy was determined to be 300 mg on days 1-5 and 8-12 of a 21-day cycle.[6] For a twice-daily regimen, the MTD was established at 125 mg on a 5 days on/9 days off schedule.[2]
Combination Therapy
Adavosertib has been investigated in combination with various agents, including carboplatin, paclitaxel, irinotecan, and durvalumab. The toxicity profile in combination settings is generally consistent with the individual safety profiles of the combined agents, with an expected increase in the incidence and severity of overlapping toxicities, particularly myelosuppression.
Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events with Adavosertib Combination Therapies
| Adverse Event | Combination Regimen | Frequency | References |
| Neutropenia | Adavosertib + Carboplatin/Paclitaxel | Most common Grade ≥3 | [7] |
| Anemia | Adavosertib + Carboplatin/Paclitaxel | Common Grade ≥3 | [7] |
| Thrombocytopenia | Adavosertib + Carboplatin/Paclitaxel | Common Grade ≥3 | [7] |
| Febrile Neutropenia | Adavosertib + Carboplatin/Paclitaxel | Common Grade ≥3 | [7] |
| Diarrhea | Adavosertib + Durvalumab | 11% | [8] |
| Nausea | Adavosertib + Durvalumab | 9% | [8] |
| Fatigue | Adavosertib + Durvalumab | 15% | [8] |
| Dehydration | Adavosertib + Irinotecan (pediatric) | DLT (Grade 3) | [8] |
Dose-Limiting Toxicities (DLTs) observed in combination trials include Grade 4 sepsis and Grade 5 acute respiratory distress syndrome (with paclitaxel and carboplatin), and Grade 3 dehydration (with irinotecan in pediatric patients).[7][8]
Recommended Phase II Dose (RP2D) for combination therapies varies depending on the partner agent and patient population. For example, in Asian patients, the RP2D for adavosertib was 175 mg twice daily for 2.5 days in combination with paclitaxel and carboplatin.[7] In children, the MTD of adavosertib was 85 mg/m² in combination with irinotecan.[8]
Experimental Protocols
Clinical Trial Design and Safety Assessment
The initial safety and toxicity profile of adavosertib in humans was primarily established through Phase I, open-label, dose-escalation studies. A common study design is the 3+3 method.
Safety Monitoring:
-
Adverse Event (AE) Grading: AEs are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), typically version 4.0 or 5.0.[7]
-
Dose-Limiting Toxicity (DLT) Period: DLTs are usually assessed during the first cycle of treatment (e.g., the first 21 or 28 days).[2]
-
Definition of DLT: A DLT is generally defined as a specific grade of hematological or non-hematological toxicity that is considered unacceptable and related to the study drug. Common DLTs for adavosertib include:
-
Laboratory Assessments: Hematology and clinical chemistry panels are monitored frequently, often weekly during the first cycle and then at the beginning of each subsequent cycle.[7]
-
Pharmacokinetic Assessments: Blood samples for pharmacokinetic analysis are typically collected at predefined time points after the first dose and at steady-state to determine parameters such as Cmax, Tmax, and AUC.[2]
Conclusion
The initial safety and toxicity profile of adavosertib is characterized primarily by manageable gastrointestinal and hematological adverse events. In monotherapy, the recommended Phase II dose appears to be well-tolerated. When used in combination with other anticancer agents, careful monitoring and potential dose adjustments are necessary to manage overlapping toxicities, particularly myelosuppression. Further research is warranted to optimize dosing schedules and combination strategies to maximize the therapeutic index of adavosertib. The development of predictive biomarkers may also aid in selecting patients who are most likely to benefit from this targeted therapy while minimizing unnecessary toxicity.[9]
References
- 1. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Pharmacokinetics, and Clinical Activity of Adavosertib in Combination with Chemotherapy in Asian Patients with Advanced Solid Tumors: Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Clinical Trial of the Wee1 Inhibitor Adavosertib (AZD1775) with Irinotecan in Children with Relapsed Solid Tumors: A COG Phase I Consortium Report (ADVL1312) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adavosertib and beyond: Biomarkers, drug combination and toxicity of WEE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Adavosertib (AZD1775/MK-1775) In Vitro Application Notes and Protocols
For Research Use Only.
Introduction
Adavosertib (also known as AZD1775 or MK-1775) is a potent and selective small molecule inhibitor of WEE1 kinase.[1][2] WEE1 is a critical regulator of the cell cycle, primarily at the G2/M checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[3][4] By inhibiting WEE1, adavosertib abrogates the G2/M checkpoint, leading to premature mitotic entry and subsequent mitotic catastrophe and apoptosis, particularly in cancer cells with compromised DNA damage response pathways, such as those with p53 mutations.[5][6][7] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of adavosertib.
Mechanism of Action
Adavosertib functions as an ATP-competitive inhibitor of WEE1 kinase.[1][8] WEE1 exerts its cell cycle control by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[3][7] Inhibition of WEE1 by adavosertib prevents this phosphorylation, leaving CDK1 in an active state.[5] This forces cells, even those with DNA damage, to prematurely enter mitosis, leading to genomic instability and cell death.[3][5] This mechanism is particularly effective in p53-deficient cancer cells, which lack a functional G1 checkpoint and are heavily reliant on the G2 checkpoint for DNA repair.[5][7]
Data Presentation
Adavosertib In Vitro Efficacy
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Treatment Duration (h) | Reference |
| HCT116 | Colorectal Cancer | Wild-type | 131 | 72 | [9] |
| DLD1 | Colorectal Cancer | Mutant | Varies | 96 | [10] |
| LoVo | Colorectal Cancer | Wild-type | Varies | 96 | [10] |
| HT29 | Colorectal Cancer | Mutant | Varies | 96 | [10] |
| Caco2 | Colorectal Cancer | Wild-type | Varies | 96 | [10] |
| KM12SM | Colorectal Cancer | Mutant | Varies | 96 | [10] |
| RKO | Colorectal Cancer | Wild-type | Varies | 96 | [10] |
| CT26 | Mouse Colorectal Cancer | Mutant | Varies | 96 | [10] |
| MC38 | Mouse Colorectal Cancer | Mutant | Varies | 96 | [10] |
| BHP7-13 | Differentiated Thyroid Cancer | - | 71.8 - 175.6 | 96 | [11] |
| K1 | Differentiated Thyroid Cancer | - | 71.8 - 175.6 | 96 | [11] |
| FTC-133 | Differentiated Thyroid Cancer | - | 71.8 - 175.6 | 96 | [11] |
| FTC-238 | Differentiated Thyroid Cancer | - | 71.8 - 175.6 | 96 | [11] |
| 8505C | Anaplastic Thyroid Cancer | - | Dose-dependent inhibition | 72 | [12] |
| 8305C | Anaplastic Thyroid Cancer | - | Dose-dependent inhibition | 48 | [12] |
| KAT18 | Anaplastic Thyroid Cancer | - | Dose-dependent inhibition | 48 | [12] |
| NCI-H295R | Adrenocortical Carcinoma | - | 1170 | 96 | [13] |
| JIL-2266 | Adrenocortical Carcinoma | - | 1350 | 96 | [13] |
| CU-ACC2 | Adrenocortical Carcinoma | - | 400 | 96 | [13] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | - | Varies | 72 | [14] |
| CAOV3 | High-Grade Serous Ovarian Cancer | - | Varies | 72 | [14] |
| M048i | Patient-Derived HGSOC | - | Varies | 72 | [14] |
Adavosertib Combination Therapy In Vitro
| Cell Line | Combination Agent | Effect | Reference |
| Various AML cell lines | Cytarabine | Synergistic inhibition of proliferation | [15] |
| Anaplastic Thyroid Cancer cells | Dabrafenib and Trametinib | Strong synergism | [12] |
| Differentiated Thyroid Cancer cells | Dabrafenib and Trametinib | Strong synergism | [11] |
| Differentiated Thyroid Cancer cells | Lenvatinib | More effective than either agent alone | [11] |
| Adrenocortical Carcinoma cells | Cisplatin or Gemcitabine | Additive-synergistic effect | [13] |
| Platinum-resistant Ovarian Cancer cells | Gemcitabine | Sensitizes cells to gemcitabine | [14] |
Experimental Protocols
Cell Culture and Adavosertib Treatment
-
Cell Seeding: Plate cells in appropriate well plates (e.g., 96-well for viability, 6-well for flow cytometry and western blotting) at a density that allows for logarithmic growth during the experiment. For example, seed 5 x 10^4 cells per well in 24-well plates.[10]
-
Adavosertib Preparation: Prepare a stock solution of adavosertib in DMSO (e.g., 100 mg/mL).[16] Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 200, 500, and 1000 nM).[10]
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of adavosertib. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[6][12][14]
Cell Viability Assay (e.g., CCK-8)
-
Treatment: Seed cells in a 96-well plate and treat with a range of adavosertib concentrations for 96 hours.[9]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis
-
Cell Collection: Following treatment with adavosertib (e.g., 1000 nM for 0, 4, 12, and 24 hours), harvest both adherent and floating cells.[10]
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[10] Adavosertib treatment is expected to cause an accumulation of cells in the G2/M phase.[11][12]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Collection: After treating cells with adavosertib (e.g., 500 nM for 24, 48, or 72 hours), collect both floating and adherent cells.[11][12][14]
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[12][14] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with adavosertib (e.g., 500 nmol/L for 24-72 hours) and then lyse the cells.[11][12]
-
Assay: Use a fluorometric assay kit to evaluate caspase-3 activity according to the manufacturer's instructions.[11][12] An increase in caspase-3 activity is indicative of apoptosis induction.[11][12]
Western Blotting
-
Protein Extraction: After adavosertib treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[16][17]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16] Incubate the membrane with primary antibodies (e.g., against p-CDK1 (Tyr15), γH2AX, total CDK1, and a loading control like GAPDH or β-actin) overnight at 4°C.[15] Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16] Adavosertib treatment is expected to decrease the phosphorylation of CDK1 at Tyr15 and increase markers of DNA damage like γH2AX.[14][15]
Concluding Remarks
These protocols provide a framework for the in vitro evaluation of adavosertib. The specific concentrations, incubation times, and cell lines should be optimized based on the experimental goals and the characteristics of the cancer models being studied. Adavosertib has shown significant promise both as a monotherapy and in combination with DNA-damaging agents, making it a valuable tool for cancer research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Adavosertib (AZD-1775; MK-1775) | Wee1 inhibitor | CAS 955365-80-7 | Buy Adavosertib (AZD1775; MK1775) from Supplier InvivoChem [invivochem.com]
- 3. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metapress.com [metapress.com]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. WEE1 Inhibitor Adavosertib Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Biomarker Analysis of Adavosertib in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Adavosertib Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. Frontiers | Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Advansta western blot protocol and western blot troubleshooting resources [advansta.com]
Application Notes and Protocols: Combining Adavosertib with Carboplatin in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical investigation of adavosertib in combination with carboplatin. This document summarizes key quantitative data from clinical trials, outlines detailed experimental protocols for relevant biomarker analysis, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction
Adavosertib (AZD1775) is a first-in-class, potent, and selective inhibitor of the WEE1 kinase.[1] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis to allow for DNA repair.[2] By inhibiting WEE1, adavosertib forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[3] This mechanism is particularly relevant in cancers with a defective G1 checkpoint, often due to mutations in the TP53 gene, as these cells are highly dependent on the G2/M checkpoint for survival after DNA damage.
Carboplatin is a platinum-based chemotherapy agent that causes DNA damage, primarily by forming intra- and inter-strand crosslinks.[4][5] This damage activates the DNA damage response (DDR) and can lead to cell cycle arrest and apoptosis. The combination of adavosertib and carboplatin is based on the rationale that by inhibiting the WEE1-mediated cell cycle arrest, adavosertib can potentiate the cytotoxic effects of carboplatin-induced DNA damage, especially in p53-deficient tumors.[1]
Clinical Trial Data
The combination of adavosertib and carboplatin has been evaluated in several clinical trials, primarily in patients with advanced solid tumors, with a focus on ovarian and uterine cancers. Below is a summary of quantitative data from key studies.
Efficacy of Adavosertib and Carboplatin Combination Therapy
| Trial Identifier | Patient Population | Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| NCT01164995 | TP53-mutated, platinum-resistant/refractory ovarian cancer | Adavosertib 225 mg BID (2.5 days/cycle) + Carboplatin AUC 5 (Day 1 of 21-day cycle) | 43% | 5.3 months | [1] |
| NCT01164995 (expansion cohort) | TP53-mutated, platinum-resistant ovarian cancer | Adavosertib 225 mg BID (2.5 days/cycle) + Carboplatin AUC 5 (Day 1 of 21-day cycle) | 41% | 5.6 months | |
| NCT02272790 | Platinum-resistant ovarian cancer | Adavosertib 225 mg BID (Days 1-3, 8-10, 15-17) + Carboplatin AUC 5 (Day 1 of 21-day cycle) | 66.7% | 12.0 months | [6] |
| AcSé-ESMART (Arm C) | Advanced pediatric malignancies | Adavosertib 75 mg/m²/dose (Days 1-3) + Carboplatin AUC 4 (Day 1 of 21-day cycle) | 11% | Not Reported | [7][8] |
Common Adverse Events (Grade ≥3)
| Trial Identifier | Patient Population | Adverse Event | Incidence | Reference |
| NCT01164995 | TP53-mutated, platinum-resistant/refractory ovarian cancer | Thrombocytopenia | 48% | [1] |
| Neutropenia | 37% | [1] | ||
| Anemia | Not Reported | |||
| Nausea | Not Reported | |||
| Vomiting | Not Reported | |||
| Diarrhea | Not Reported | |||
| Fatigue | Not Reported | |||
| NCT01357161 | TP53-mutated, platinum-sensitive ovarian cancer | Diarrhea | 75% (all grades) | [9][10] |
| Vomiting | 63% (all grades) | [9][10] | ||
| Anemia | 53% (all grades) | [9][10] | ||
| Grade ≥3 AEs (overall) | 78% | [9][10] | ||
| AcSé-ESMART (Arm C) | Advanced pediatric malignancies | Neutropenia (Grade 4) | Dose-Limiting Toxicity | [7][8] |
| Thrombocytopenia (Grade 3/4) | Dose-Limiting Toxicity | [7][8] |
Experimental Protocols
The following are representative protocols for key experiments used to assess the mechanism of action and biomarkers of response for the adavosertib and carboplatin combination.
Protocol 1: Western Blot Analysis of Phosphorylated CDK1 (pCDK1) and γH2AX
Objective: To assess WEE1 inhibition by measuring the phosphorylation of its downstream target CDK1 (at Tyr15) and to quantify DNA damage through the marker γH2AX.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CDK1 (Tyr15), Rabbit anti-γH2AX (Ser139), Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL Western Blotting Detection Reagent
Procedure:
-
Sample Preparation:
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto a 4-12% SDS-PAGE gel.
-
Run the gel at 100V for 1-2 hours.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
-
Blocking:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of adavosertib and carboplatin on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation:
-
Harvest approximately 1x10⁶ cells by trypsinization.
-
Wash cells once with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
-
Protocol 3: Clinical Trial Protocol for Patient Treatment and Response Evaluation
Objective: To provide a standardized framework for the administration of adavosertib and carboplatin and the assessment of tumor response in a clinical trial setting.
Patient Eligibility (Representative):
-
Histologically confirmed advanced or recurrent solid tumors (e.g., ovarian, uterine serous carcinoma).
-
Evidence of a TP53 mutation (for enriched trials).
-
Measurable disease as per RECIST 1.1 criteria.
-
Adequate organ and bone marrow function.
Treatment Regimen (Example from NCT01164995):
-
Adavosertib: 225 mg administered orally, twice daily, for 2.5 days (5 doses) per cycle.
-
Carboplatin: Administered intravenously at a dose calculated to achieve an Area Under the Curve (AUC) of 5 mg/mL·min on Day 1 of each 21-day cycle.
Tumor Response Evaluation (RECIST 1.1):
-
Baseline Assessment: Perform tumor assessments (e.g., CT, MRI) within 4 weeks prior to starting treatment to identify and measure target and non-target lesions.
-
Follow-up Assessments: Repeat tumor assessments every 6-8 weeks.
-
Response Criteria:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Visualizations
Signaling Pathway of Adavosertib and Carboplatin Action
Caption: Synergistic mechanism of carboplatin and adavosertib.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for biomarker analysis in clinical trials.
Logical Relationship of Combination Therapy
References
- 1. Phase II Study of WEE1 Inhibitor AZD1775 Plus Carboplatin in Patients With TP53-Mutated Ovarian Cancer Refractory or Resistant to First-Line Therapy Within 3 Months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RECIST 1.1 Criteria Toolkit: A Resource for Success in Clinical Trials with Solid Tumor Evaluation Requirements - NRG Oncology [nrgoncology.org]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. kanser.org [kanser.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. project.eortc.org [project.eortc.org]
- 10. A Biomarker-enriched, Randomized Phase II Trial of Adavosertib (AZD1775) Plus Paclitaxel and Carboplatin for Women with Platinum-sensitive TP53-mutant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Adavosertib and Gemcitabine Combination Therapy
Introduction
The combination of adavosertib (AZD1775/MK-1775), a potent and selective inhibitor of the Wee1 kinase, and gemcitabine, a nucleoside analog and DNA-damaging agent, represents a promising therapeutic strategy for various cancers, particularly those with defects in the G1/S checkpoint, such as TP53-mutated tumors.[1][2] Preclinical studies have demonstrated synergistic effects, and clinical trials have shown encouraging activity for this combination in treating cancers like platinum-resistant ovarian cancer and locally advanced pancreatic cancer.[1][3]
Mechanism of Action and Therapeutic Rationale
Gemcitabine, upon incorporation into DNA, induces S-phase arrest and creates DNA damage.[2] In response to this damage, cancer cells with a functional G2/M checkpoint, regulated by the Wee1 kinase, can halt the cell cycle to repair the DNA before entering mitosis.[4] Adavosertib inhibits Wee1, thereby abrogating the G2/M checkpoint.[2] This forces cells with gemcitabine-induced DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[2][5]
This synthetic lethal interaction is particularly effective in cancer cells with a deficient G1/S checkpoint, which is often a consequence of TP53 mutations.[1][2] These cells are heavily reliant on the G2/M checkpoint for survival following DNA damage, making them exquisitely sensitive to Wee1 inhibition.[1][2]
Potential Biomarkers
Several potential biomarkers may predict a favorable response to adavosertib and gemcitabine combination therapy:
-
TP53 Mutations: As cells with TP53 mutations lack a functional G1/S checkpoint, they are more dependent on the G2/M checkpoint for DNA damage repair, making them more susceptible to the effects of Wee1 inhibition.[1][2] In a study on ovarian cancer, a significant tumor regression was observed in TP53-mutated tumors treated with the combination.[1]
-
CCNE1 Amplification: Preclinical models have shown that cancer cells with CCNE1 amplification are more sensitive to adavosertib.[6] Clinical trials are investigating the efficacy of adavosertib in patients with CCNE1-amplified tumors.[6]
-
Homologous Recombination Deficiency (HRD): While some research suggests adavosertib's effects are independent of homologous recombination status, patients with mutations in homologous repair genes may derive benefit from this combination therapy.[1][4]
Clinical Dosing and Efficacy
The combination of adavosertib and gemcitabine has been evaluated in several clinical trials across different cancer types. The dosing schedules and efficacy data from key studies are summarized below.
Table 1: Clinical Trial Dosing Protocols for Adavosertib and Gemcitabine Combination Therapy
| Cancer Type | Clinical Trial Identifier | Adavosertib Dosing Schedule | Gemcitabine Dosing Schedule | Cycle Length | Reference |
| Platinum-Resistant/-Refractory Ovarian Cancer | NCT02151292 | 175 mg, orally, once daily on days 1, 2, 8, 9, 15, and 16 | 1000 mg/m², intravenously on days 1, 8, and 15 | 28 days | [1] |
| Locally Advanced Pancreatic Cancer | NCT02037230 | 150 mg, orally, once daily on days 1, 2, 8, and 9 | 1000 mg/m², intravenously on days 1 and 8 | 21 days | [3][7] |
| Platinum-Resistant Advanced Pancreatic Cancer | NCT05212025 | Once daily on days 2, 3, 9, 10, 16, and 17 | Intravenously on days 1, 8, and 15 | 28 days | [8] |
Table 2: Summary of Clinical Efficacy for Adavosertib and Gemcitabine Combination Therapy
| Cancer Type | Metric | Adavosertib + Gemcitabine | Placebo + Gemcitabine | Hazard Ratio (95% CI) | p-value | Reference |
| Platinum-Resistant/-Refractory Ovarian Cancer | Median Progression-Free Survival | 4.6 months | 3.0 months | 0.55 (0.35–0.90) | 0.015 | [1][9] |
| Median Overall Survival | 11.4 months | 7.2 months | 0.56 (0.35-0.91) | 0.017 | [9] | |
| Objective Response Rate (RECIST 1.1) | 23% | 6% | - | 0.038 | [9] | |
| Locally Advanced Pancreatic Cancer | Median Overall Survival | 21.7 months | Historical controls with gemcitabine + radiation show lower survival | - | - | [3][10] |
| Median Progression-Free Survival | 9.4 months | - | - | - | [3][10] |
Table 3: Most Frequent Grade ≥3 Adverse Events in Patients Receiving Adavosertib and Gemcitabine
| Adverse Event | Adavosertib + Gemcitabine Arm | Placebo + Gemcitabine Arm | Reference |
| Ovarian Cancer (NCT02151292) | |||
| Neutropenia | 62% | 30% | [1][9] |
| Thrombocytopenia | 31% | 6% | [1][9] |
| Pancreatic Cancer (NCT02037230) | |||
| Anorexia, Nausea, Fatigue | Most common dose-limiting toxicities | N/A | [3][11] |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the combination of adavosertib and gemcitabine in a research setting.
Protocol 1: In Vitro Cell Viability Assay
This protocol is for determining the cytotoxic effects of adavosertib and gemcitabine, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Adavosertib and Gemcitabine stock solutions
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of adavosertib, gemcitabine, or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment:
-
Data Analysis: Normalize the viability of treated cells to the untreated control cells. Calculate IC50 values for each drug. To determine synergy, use software like CalcuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[13]
Protocol 2: Western Blotting for DNA Damage and Cell Cycle Markers
This protocol is for analyzing changes in protein expression related to the mechanism of action of the drug combination.
Materials:
-
Cell lysates from treated and control cells
-
RIPA or NP40 lysis buffer with protease and phosphatase inhibitors[14]
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)[15]
-
Primary antibodies (e.g., anti-Wee1, anti-phospho-CDK1, anti-γH2AX, anti-Cyclin B1, anti-GAPDH or α-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells treated with adavosertib, gemcitabine, or the combination for a specified time (e.g., 24-48 hours) using ice-cold lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the desired primary antibody overnight at 4°C.[15]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.[15]
-
Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effects of the drug combination on cell cycle distribution.
Materials:
-
Cells treated with adavosertib, gemcitabine, or the combination
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[16][17]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding ice-cold 70% ethanol dropwise while gently vortexing.[16][17] Incubate on ice or at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PI staining solution.[17] Incubate in the dark at room temperature.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.[16]
-
Data Analysis: Use cell cycle analysis software to gate on single cells and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway targeted by the adavosertib and gemcitabine combination and a typical experimental workflow for preclinical evaluation.
Caption: Mechanism of action for adavosertib and gemcitabine combination therapy.
Caption: Experimental workflow for preclinical evaluation.
References
- 1. Gemcitabine plus adavosertib for platinum-resistant/refractory recurrent ovarian cancer: A randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addition of Adavosertib to Gemcitabine Improves Outcomes in High-Grade Serous Ovarian Cancer - The ASCO Post [ascopost.com]
- 3. Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 5. Addition of Wee1 Inhibitor Adavosertib to Gemcitabine in Platinum-Resistant/Refractory Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]
- 6. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Combined inhibition of the cell cycle related proteins Wee1 and Chk1/2 induces synergistic anti-cancer effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. bio-rad.com [bio-rad.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Phase II Clinical Trial Design for Adavosertib in Ovarian Cancer
Introduction
Ovarian cancer remains a significant challenge in oncology, with high rates of recurrence and the development of resistance to standard platinum-based chemotherapy. High-grade serous ovarian cancer (HGSOC) is the most common and aggressive subtype, frequently characterized by mutations in the TP53 tumor suppressor gene.[1][2][3] This genetic alteration compromises the G1/S cell cycle checkpoint, making cancer cells heavily reliant on the G2/M checkpoint for DNA repair before mitotic entry.[1][4][5] This dependency presents a therapeutic vulnerability that can be exploited by targeting key regulators of the G2/M checkpoint.
Adavosertib (AZD1775) is a potent and selective small molecule inhibitor of WEE1 kinase, a critical gatekeeper of the G2/M checkpoint.[2][4][6] By inhibiting WEE1, adavosertib forces cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[4][5] This mechanism of action is particularly effective in TP53-deficient tumors, an example of synthetic lethality.[2][4] Additionally, preclinical studies have shown that tumors with amplification of the CCNE1 gene, which encodes Cyclin E1, are also highly sensitive to WEE1 inhibition.[7][8][9] These findings provide a strong rationale for investigating adavosertib in biomarker-selected populations of ovarian cancer patients.
These application notes provide a framework for a Phase II clinical trial design for adavosertib in ovarian cancer, summarizing key trial parameters and detailing essential experimental protocols for pharmacodynamic and exploratory biomarker analysis.
Mechanism of Action: Adavosertib and the WEE1 Signaling Pathway
WEE1 is a tyrosine kinase that plays a pivotal role in cell cycle control. In response to DNA damage, WEE1 phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), thereby preventing the cell from entering mitosis.[4][6] This provides time for DNA repair. In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making the WEE1-mediated G2/M checkpoint essential for survival.[4][5] Adavosertib inhibits WEE1, leading to the abrogation of the G2/M checkpoint, uncontrolled entry into mitosis with damaged DNA, and subsequent cell death.[5]
Phase II Clinical Trial Design
This section outlines a representative biomarker-driven, randomized Phase II trial for adavosertib in recurrent ovarian cancer.
Study Objectives
-
Primary Endpoint: To evaluate the efficacy of adavosertib in combination with chemotherapy versus chemotherapy alone, as measured by Progression-Free Survival (PFS).[3][10]
-
Secondary Endpoints:
Patient Population & Eligibility Criteria
The trial will enroll patients with recurrent, platinum-resistant or platinum-sensitive ovarian, fallopian tube, or primary peritoneal cancer. A key feature is the enrichment for patients with specific biomarkers.
| Inclusion Criteria | Exclusion Criteria |
| Histologically confirmed high-grade serous or endometrioid ovarian cancer. | Prior treatment with a WEE1 inhibitor. |
| Recurrent disease, platinum-resistant or sensitive. | Uncontrolled central nervous system metastases. |
| Presence of a deleterious TP53 mutation or CCNE1 amplification in tumor tissue.[7][8][10] | Major surgery within 4 weeks of enrollment. |
| Measurable disease as per RECIST v1.1 criteria. | Inadequate organ function (hematologic, renal, hepatic). |
| ECOG performance status of 0-1.[8][9] | Clinically significant cardiovascular disease. |
| Signed informed consent. |
Study Schema and Treatment Regimen
The study is designed as a multicenter, randomized, double-blind, placebo-controlled trial. Eligible patients will be randomized in a 2:1 or 1:1 ratio to one of two treatment arms.
Data Presentation: Summary of Phase II Trial Data
The following tables summarize representative quantitative data from published Phase II trials of adavosertib in ovarian cancer.
Table 1: Adavosertib Dosing and Schedules
| Trial Combination | Adavosertib Dose | Schedule | Cycle Length | Reference |
| Adavosertib + Gemcitabine | 175 mg QD | Days 1, 2, 8, 9, 15, 16 | 28 days | [3] |
| Adavosertib + Carboplatin/Paclitaxel | 225 mg BID | 2.5 days per cycle | 21 days | [10][11] |
| Adavosertib Monotherapy (CCNE1 amp) | 300 mg QD | Days 1-5 and 8-12 | 21 days | [8][9] |
Table 2: Efficacy Outcomes in Phase II Ovarian Cancer Trials
| Patient Population | Treatment | N | Median PFS (months) | ORR (%) | Reference |
| Platinum-Resistant/Refractory (HGSOC) | Adavosertib + Gemcitabine | 61 | 4.6 | - | [3] |
| Platinum-Resistant/Refractory (HGSOC) | Placebo + Gemcitabine | 33 | 3.0 | - | [3] |
| Platinum-Sensitive (TP53-mutant) | Adavosertib + Carboplatin/Paclitaxel | 59 | 7.9 | - | [10] |
| Platinum-Sensitive (TP53-mutant) | Placebo + Carboplatin/Paclitaxel | 62 | 7.3 | - | [10] |
| Refractory (CCNE1-amplified) | Adavosertib Monotherapy | 14 | 6.3 | 36% | [8][9] |
Experimental Protocols
Detailed protocols are essential for assessing the biological effects of adavosertib in correlative studies.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[12]
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[12]
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of adavosertib. Remove the medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13] Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but penetrates late apoptotic and necrotic cells with compromised membrane integrity.[14][15][16]
Materials:
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[16]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Induce apoptosis using adavosertib treatment for the desired time. Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Cell Washing: Wash the collected cells (1-5 x 10⁵) twice with cold PBS by centrifuging at 300 x g for 5 minutes.[14][16]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[16]
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[17] It is particularly relevant for assessing the G2/M arrest-abrogating effect of adavosertib.
Materials:
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS).[17]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[17]
-
Incubation: Fix the cells for at least 30 minutes at 4°C. Cells can be stored at -20°C for several weeks.[17][18]
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet twice with cold PBS.[17]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[17]
-
Incubation: Incubate for 20-30 minutes at room temperature, protected from light.[17][18]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use pulse width and area signals to exclude doublets and aggregates.[17] The DNA content will be represented in a histogram, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.
The WEE1 inhibitor adavosertib has shown significant promise in Phase II clinical trials, particularly in biomarker-defined subgroups of ovarian cancer such as those with TP53 mutations or CCNE1 amplification.[7][8][10] The design of future trials should continue to leverage these biomarkers to identify patient populations most likely to benefit. The accompanying protocols for assessing cell viability, apoptosis, and cell cycle progression are critical for the preclinical evaluation and clinical pharmacodynamic studies that will further elucidate the mechanism of action of adavosertib and refine its therapeutic application. Larger, confirmatory studies are warranted to validate these findings and establish the role of adavosertib in the treatment landscape for ovarian cancer.[3][8]
References
- 1. Frontiers | Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Addition of Wee1 Inhibitor Adavosertib to Gemcitabine in Platinum-Resistant/Refractory Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]
- 4. metapress.com [metapress.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Biomarker-enriched, Randomized Phase II Trial of Adavosertib (AZD1775) Plus Paclitaxel and Carboplatin for Women with Platinum-sensitive TP53-mutant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adavosertib in Pediatric Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and relevant experimental protocols for the Wee1 inhibitor adavosertib (AZD1775) in the context of pediatric solid tumors. The information is compiled from key clinical trials to guide preclinical and clinical research.
Signaling Pathway of Adavosertib Action
Adavosertib is a small molecule inhibitor of Wee1 kinase, a critical regulator of the G2-M cell cycle checkpoint. In cancer cells with DNA damage, often induced by chemotherapy or radiation, Wee1 kinase activation leads to cell cycle arrest, allowing time for DNA repair. By inhibiting Wee1, adavosertib forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. This mechanism is particularly relevant in tumors with underlying DNA damage response deficiencies, such as those with TP53 mutations.
Application Notes and Protocols: Investigating the Synergy of Adavosertib and PARP Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The combination of WEE1 inhibitors, such as adavosertib (AZD1775), and Poly (ADP-ribose) polymerase (PARP) inhibitors has emerged as a promising therapeutic strategy in oncology. Adavosertib targets the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint, while PARP inhibitors block the repair of single-strand DNA breaks. The synergistic effect of this combination stems from the induction of DNA damage by PARP inhibitors, forcing cancer cells to rely on the G2/M checkpoint for repair. Subsequent inhibition of this checkpoint by adavosertib leads to mitotic catastrophe and apoptotic cell death.[1][2] This document provides detailed experimental protocols and data presentation guidelines to investigate this synergy in a preclinical setting.
Data Presentation
Quantitative data from synergy experiments should be summarized for clear interpretation and comparison.
Table 1: In Vitro Cytotoxicity of Adavosertib and PARP Inhibitors
| Cell Line | Adavosertib IC50 (nM) | Olaparib IC50 (µM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| MDA-MB-231 (TNBC) | Data | Data | <1 | Synergy |
| HCC1937 (TNBC) | Data | Data | <1 | Synergy |
| OVCAR8 (Ovarian) | Data | Data | <1 | Synergy |
| U2OS (Osteosarcoma) | Data | Data | >1 | Additive/Antagonism |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Table 2: Quantification of DNA Damage and Apoptosis
| Cell Line | Treatment | % of γH2AX Positive Cells | % of RAD51 Foci Positive Cells | % of Annexin V Positive Cells |
| MDA-MB-231 | Vehicle | Data | Data | Data |
| Adavosertib (IC50) | Data | Data | Data | |
| Olaparib (IC50) | Data | Data | Data | |
| Combination | Data | Data | Data | |
| OVCAR8 | Vehicle | Data | Data | Data |
| Adavosertib (IC50) | Data | Data | Data | |
| Olaparib (IC50) | Data | Data | Data | |
| Combination | Data | Data | Data |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing the synergy between adavosertib and PARP inhibitors.
References
Application Notes & Protocols: Assessing Adavosertib Efficacy in Patient-Derived Organoids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Patient-derived organoids (PDOs) are three-dimensional (3D) cultures that recapitulate the genetic and phenotypic characteristics of an original patient's tumor, making them a powerful preclinical model for drug screening and personalized medicine.[1][2] Adavosertib (also known as AZD1775 or MK-1775) is a first-in-class, selective small-molecule inhibitor of the WEE1 kinase.[3][4] This document provides detailed protocols for assessing the efficacy of adavosertib in PDOs, from organoid culture and drug treatment to various downstream assays and data analysis.
Adavosertib: Mechanism of Action
Adavosertib selectively targets WEE1, a critical tyrosine kinase that acts as a gatekeeper for the G2/M cell cycle checkpoint.[3] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), WEE1 prevents cells with DNA damage from entering mitosis, allowing time for repair.[4] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to TP53 mutations), the G2 checkpoint is essential for survival, especially after treatment with DNA-damaging agents.[3][5] Inhibition of WEE1 by adavosertib abrogates this G2 checkpoint, forcing premature mitotic entry with unrepaired DNA, leading to mitotic catastrophe and apoptosis.[5][6]
Protocols for PDO Establishment and Drug Screening
This section outlines the core protocols for generating PDOs from patient tissue and performing high-throughput drug screening with adavosertib.
Protocol 2.1: Establishment of Patient-Derived Organoids
This protocol is adapted from established methods for colorectal and other epithelial cancers.[7][8]
-
Tissue Collection & Preparation:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection tube containing chilled tissue collection medium (e.g., Advanced DMEM/F12 with GlutaMAX, HEPES, and antibiotics).[8]
-
Transport tissue on ice to a biosafety cabinet. Good aseptic technique is critical.[8]
-
Wash the tissue multiple times with cold PBS to remove debris and blood.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scissors and tweezers.[8]
-
-
Tissue Digestion:
-
Transfer minced tissue to a digestion solution containing collagenase (e.g., 1 mg/mL) and Y-27632 (10 µM) in basal medium.[8]
-
Incubate at 37°C for 30-60 minutes with gentle agitation until the tissue is dissociated into small cell clusters or crypts.
-
Neutralize the digestion by adding cold basal medium and centrifuge to pellet the cells.
-
-
Embedding and Seeding:
-
Resuspend the cell pellet in a basement membrane extract (BME), such as Matrigel, on ice.
-
Plate 25-50 µL droplets of the BME/cell mixture into the center of wells in a pre-warmed 24-well plate.
-
Polymerize the BME droplets by incubating at 37°C for 15-20 minutes.
-
Carefully add 500 µL of complete organoid culture medium to each well. Media composition is tissue-type dependent but generally contains growth factors like EGF, Noggin, and R-spondin.[2]
-
-
Organoid Culture and Expansion:
-
Culture organoids at 37°C in a 5% CO₂ incubator.
-
Change the culture medium every 2-3 days.
-
Passage organoids every 7-14 days, or when they become large and dense. This involves mechanically or enzymatically disrupting the organoids and BME, collecting the fragments, and re-plating them in fresh BME.
-
Protocol 2.2: High-Throughput Adavosertib Screening
This protocol details the setup for testing adavosertib efficacy in a 384-well plate format.[9][10]
-
Organoid Preparation:
-
Harvest mature organoids from culture.
-
Disrupt organoids into small, uniform fragments or single cells using enzymatic digestion (e.g., TrypLE) followed by mechanical dissociation.
-
Filter the suspension through a 70 µm strainer to remove large clumps.[10]
-
Count the cells/fragments and resuspend them in BME at a predetermined density.
-
-
Plating and Drug Addition:
-
Dispense a small volume (e.g., 5-10 µL) of the organoid-BME suspension into each well of a 384-well plate.
-
Allow the BME to polymerize at 37°C.
-
Prepare a serial dilution of adavosertib in the appropriate culture medium. A typical concentration range for in vitro studies can span from 10 pM to 20 µM.[10]
-
Add the adavosertib-containing medium (and vehicle controls) to the wells.
-
-
Incubation and Readout:
-
Incubate the plates for a defined period, typically 5-7 days.[10]
-
Assess organoid viability or growth using one of the methods described in Section 3.
-
Efficacy Assessment Protocols
Protocol 3.1: Cell Viability Assay (ATP-Based)
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
After the drug incubation period, equilibrate the 384-well plate to room temperature.
-
Add a volume of a luminescent cell viability reagent (e.g., CellTiter-Glo® 3D) equal to the volume of medium in each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls to determine the percentage of viability.
Protocol 3.2: Imaging-Based Growth Inhibition Assay
This label-free method tracks the growth of individual organoids over time.[11]
-
Acquire brightfield or confocal images of the organoids at Time 0 (immediately after plating) and at the end of the treatment period (e.g., Day 5 or 7).[10][11]
-
Use image analysis software (e.g., ImageJ, CellProfiler, or specialized tools) to segment and identify individual organoids.[11][12]
-
Measure the area or volume of each organoid at both time points.
-
Calculate the growth rate for each organoid and compare the growth of treated organoids to vehicle controls. This method can distinguish between cytotoxic (organoid shrinkage) and cytostatic (growth arrest) effects.[12]
Protocol 3.3: Flow Cytometry for Cell Cycle and Apoptosis
This protocol assesses adavosertib's direct effects on cell cycle progression and apoptosis induction.[13][14]
-
Harvest organoids and dissociate them into a single-cell suspension.
-
For Cell Cycle Analysis:
-
For Apoptosis Analysis:
Protocol 3.4: Western Blot for Target Engagement and DNA Damage
This assay confirms that adavosertib is engaging its target and inducing the expected downstream effects.
-
Treat organoid cultures with adavosertib (e.g., 500 nM) for 24-72 hours.[14][15]
-
Harvest organoids, lyse them in RIPA buffer with protease and phosphatase inhibitors, and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins:
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
Data Presentation and Interpretation
Quantitative Data Summary
Clear presentation of quantitative data is crucial for comparing results across different PDO lines and experiments.
Table 1: Adavosertib Treatment Parameters for PDO Screening
| Parameter | Typical Range | Notes |
|---|---|---|
| Drug Concentration | 10 pM - 20 µM | A 7 to 10-point dose-response curve is recommended. |
| Treatment Duration | 5 - 7 days | Allows for multiple cell cycles and observable growth effects.[10] |
| PDO Seeding Density | 500-2000 cells/well | Must be optimized for each PDO line to ensure logarithmic growth. |
| Assay Readout | Luminescence, Imaging | ATP-based assays are high-throughput; imaging provides more detail.[1] |
Table 2: Key Efficacy Metrics and Interpretation
| Metric | Description | Interpretation |
|---|---|---|
| IC₅₀ (50% Inhibitory Conc.) | Drug concentration that reduces viability by 50%. | A common measure of drug potency. Lower IC₅₀ indicates higher sensitivity. |
| AUC (Area Under Curve) | The area under the dose-response curve. | Provides a single value representing the overall drug effect across all concentrations.[10] |
| GR₅₀ (50% Growth Rate Inhib.) | Drug concentration that reduces the growth rate by 50%. | Corrects for differences in cell division rates between PDO lines, improving comparability.[17] |
| % G2/M Arrest | Percentage of cells in the G2/M phase of the cell cycle. | A direct measure of adavosertib's mechanism of action. Expect an increase.[14] |
| % Apoptosis | Percentage of Annexin V positive cells. | Quantifies the level of induced cell death. Expect an increase.[15] |
Biomarkers of Adavosertib Sensitivity
Patient-derived models allow for the correlation of drug response with the genetic background of the tumor.
-
TP53 Mutation: Cancers with TP53 mutations lack a functional G1 checkpoint and are highly reliant on the WEE1-mediated G2 checkpoint, often rendering them more sensitive to adavosertib.[3][18]
-
CCNE1 Amplification: Overexpression or amplification of Cyclin E1 (CCNE1) can cause replication stress, making cells more vulnerable to WEE1 inhibition. High CCNE1 expression has been identified as a potential predictive biomarker for adavosertib response.[16][19][20]
-
DNA Damage Response (DDR) Defects: Tumors with pre-existing defects in DDR pathways (e.g., BRCA1/2 mutations) may also exhibit increased sensitivity.[20]
References
- 1. Technologies to Assess Drug Response and Heterogeneity in Patient-Derived Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Facebook [cancer.gov]
- 4. Safety, Pharmacokinetics, and Clinical Activity of Adavosertib in Combination with Chemotherapy in Asian Patients with Advanced Solid Tumors: Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adavosertib | Cell Signaling Technology [cellsignal.com]
- 7. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Normal and tumor-derived organoids as a drug screening platform for tumor-specific drug vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imaging-Based Machine Learning Analysis of Patient-Derived Tumor Organoid Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Biomarker Analysis of Adavosertib in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 16. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
laboratory guidelines for handling and storing adavosertib
For Researchers, Scientists, and Drug Development Professionals
These comprehensive guidelines provide detailed procedures for the safe handling, storage, and experimental application of Adavosertib (also known as MK-1775 or AZD1775), a potent and selective inhibitor of the Wee1 kinase.
Product Information
Chemical Name: 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Mechanism of Action: Adavosertib is a small molecule inhibitor of Wee1, a key tyrosine kinase that regulates the G2/M cell cycle checkpoint.[1] By inhibiting Wee1, adavosertib prevents the phosphorylation of cyclin-dependent kinase 1 (CDK1) at Tyr15, leading to premature mitotic entry and subsequent apoptosis in cancer cells, particularly those with p53 deficiencies.[2][3]
Handling and Storage
Adavosertib should be handled with care in a laboratory setting. While not classified as a hazardous substance, standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Storage Conditions:
| Form | Storage Temperature | Stability |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Shipping: Adavosertib is typically shipped at ambient temperatures or with blue ice.
Solution Preparation
Adavosertib exhibits poor solubility in aqueous solutions but is soluble in organic solvents.
Solubility Data:
| Solvent | Concentration |
| DMSO | ~80-100 mg/mL |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of adavosertib powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 5 mg of adavosertib (Molecular Weight: 500.6 g/mol ), add 1 mL of DMSO.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Signaling Pathway
Adavosertib targets the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. The pathway diagram below illustrates the mechanism of action.
Caption: Adavosertib inhibits Wee1, preventing CDK1 phosphorylation and promoting premature mitotic entry.
Experimental Protocols
Cell Viability Assay (WST-1/MTS Assay)
This protocol is for determining the cytotoxic effects of adavosertib on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Adavosertib stock solution (10 mM in DMSO)
-
WST-1 or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of adavosertib in complete medium from the 10 mM stock solution. Typical final concentrations for IC50 determination range from 10 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the desired adavosertib concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest adavosertib treatment.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.[4]
-
WST-1/MTS Addition: Add 10 µL of WST-1 or 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm (WST-1) or 490 nm (MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
IC50 Values for Adavosertib in Various Cell Lines:
| Cell Line | Cancer Type | IC50 (nM) |
| KAT18 | Anaplastic Thyroid Cancer | 180.1 ± 19.6 |
| 8505C | Anaplastic Thyroid Cancer | 303.4 ± 20.7 |
| 8305C | Anaplastic Thyroid Cancer | 373.0 ± 7.5 |
| BHP7-13 | Differentiated Thyroid Cancer | 71.8 - 175.6 |
| K1 | Differentiated Thyroid Cancer | 71.8 - 175.6 |
| FTC-133 | Differentiated Thyroid Cancer | 71.8 - 175.6 |
| FTC-238 | Differentiated Thyroid Cancer | 71.8 - 175.6 |
Data sourced from multiple studies.[2][5]
Western Blot Analysis of Wee1 Pathway Proteins
This protocol is for detecting changes in the phosphorylation status of CDK1 and other relevant proteins following adavosertib treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
Adavosertib stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK1 Tyr15, anti-CDK1, anti-Wee1, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with adavosertib at a final concentration of 100-500 nM for 24-48 hours. Include a vehicle control.[2][5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. A common dilution for antibodies like anti-p-CDK1 (Tyr15) is 1:1000 in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Experimental Workflow for Western Blot Analysis:
Caption: Workflow for analyzing Wee1 pathway proteins by Western blot after adavosertib treatment.
In Vivo Studies
For in vivo experiments, adavosertib can be formulated for oral administration.
Example In Vivo Formulation:
-
Vehicle: 0.5% Methylcellulose in sterile water.
-
Preparation: Suspend adavosertib in the vehicle to the desired concentration. Sonication may be required to achieve a uniform suspension.
Dosage: Dosages in preclinical models typically range from 30-60 mg/kg, administered orally.[6]
Safety Information
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration.
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Consult a physician.
Disclaimer: This document is intended for research use only and does not constitute medical advice. Always refer to the manufacturer's safety data sheet (SDS) for complete safety information.
References
- 1. Adavosertib | MK-1775 | Wee1 inhibitor | TargetMol [targetmol.com]
- 2. Efficacy of Adavosertib Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Biomarker Analysis of Adavosertib in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
mechanisms of acquired resistance to adavosertib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to adavosertib (AZD1775).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, previously sensitive to adavosertib, has developed resistance. What are the common molecular mechanisms I should investigate?
A1: Acquired resistance to adavosertib can arise through several mechanisms that compensate for WEE1 inhibition. Based on current literature, the most common mechanisms to investigate are:
-
Upregulation of PKMYT1 (Myt1): PKMYT1 is a kinase functionally redundant to WEE1, capable of phosphorylating and inhibiting CDK1.[1][2] Its increased expression can compensate for the inhibition of WEE1 by adavosertib, thus preventing mitotic catastrophe.[2]
-
Altered Cell Cycle Control Pathways:
-
Reduced CDK1 Levels: Since CDK1 is the primary substrate of WEE1, a decrease in its expression can render WEE1 inhibition less effective.[3]
-
Increased TGF-β Signaling: Activation of the TGF-β signaling pathway can slow cell cycle progression, which in turn reduces the accumulation of replication-associated DNA damage induced by adavosertib.[3]
-
-
Activation of Bypass Signaling Pathways:
-
mTOR Pathway Activation: The mTOR pathway can become activated as an adaptive response to WEE1 inhibition, promoting cell survival and proliferation.[4]
-
A recommended first step is to perform western blotting to assess the protein levels of PKMYT1 and CDK1 in your resistant cells compared to the parental sensitive cells.
Q2: I have observed increased PKMYT1 expression in my adavosertib-resistant cells. How can I confirm this is the mechanism of resistance?
A2: To confirm that PKMYT1 upregulation is mediating resistance, you can perform the following experiments:
-
siRNA-mediated knockdown of PKMYT1: Transfect your resistant cells with siRNA targeting PKMYT1. A successful knockdown should re-sensitize the cells to adavosertib. You can assess this by performing a cell viability or colony formation assay with adavosertib treatment.
-
Overexpression of PKMYT1 in sensitive cells: Conversely, you can introduce a PKMYT1 expression vector into the parental sensitive cells. If PKMYT1 is the key driver of resistance, its overexpression should confer resistance to adavosertib.
-
Pharmacological Inhibition (if a specific inhibitor is available): While specific PKMYT1 inhibitors are still under development, future availability could provide a pharmacological approach to reverse resistance.
Q3: My resistant cells do not show changes in PKMYT1 or CDK1 levels. What other possibilities should I explore?
A3: If the primary WEE1/CDK1 axis components appear unaltered, consider the following alternative mechanisms:
-
Investigate TGF-β Signaling: Perform RNA-Seq or qPCR to analyze the expression of genes involved in the TGF-β pathway. If you observe upregulation, you can test for re-sensitization to adavosertib by co-treating with a TGF-β receptor 1 (TGFβR1) inhibitor.[3]
-
Assess mTOR Pathway Activity: Use western blotting to check the phosphorylation status of key mTOR pathway proteins (e.g., p-S6K, p-4E-BP1). If the pathway is activated, combining adavosertib with an mTOR inhibitor (like everolimus or rapamycin) should synergistically inhibit the growth of resistant cells.[4]
-
Drug Efflux Pumps: Although not commonly reported for adavosertib, overexpression of multidrug resistance proteins like MDR1 (ABCB1) is a general mechanism of drug resistance and can be investigated by western blot or qPCR.[3]
Q4: How can I proactively identify the emergence of adavosertib resistance in my long-term cell culture experiments?
A4: To monitor for the development of resistance, you can:
-
Regularly perform dose-response curves: Periodically assess the IC50 of adavosertib in your cell cultures. A rightward shift in the dose-response curve indicates developing resistance.
-
Monitor key protein markers: At different time points during long-term adavosertib treatment, collect cell lysates and perform western blotting for PKMYT1, CDK1, and phosphorylated CDK1 (p-CDK1 Tyr15) to detect early changes in their expression levels.
-
Cell Cycle Analysis: Routinely analyze the cell cycle distribution of your treated cells using flow cytometry. A diminished G2/M arrest upon adavosertib treatment compared to earlier time points can be an indicator of resistance.
Quantitative Data Summary
Table 1: Changes in Protein Levels in Adavosertib-Resistant Cells
| Cell Line | Resistance Mechanism | Key Protein Change | Fold Change (approx.) | Reference |
| High-Grade Serous Ovarian Cancer (HGSOC) | Altered Cell Cycle Control | Reduced CDK1 levels | Not specified | [3] |
| HGSOC | Altered Cell Cycle Control | Increased PKMYT1 levels | Not specified | [3] |
| Various Cancer Cell Lines | Upregulation of Myt1 (PKMYT1) | Increased Myt1 levels | Not specified | [1] |
| ID8 Mouse Ovarian Cancer | Acquired Resistance | Activated mTOR pathway | Not specified | [4] |
Table 2: Efficacy of Adavosertib Combinations in Overcoming Resistance
| Cancer Type | Combination Agent | Outcome | Reference |
| HGSOC | TGFβR1 Inhibitor | Overcame resistance in a clone with high TGFβR1 expression. | [3] |
| Epithelial Ovarian Cancers | mTOR Inhibitor | Synergistically inhibited tumor growth and reversed acquired resistance. | [4] |
| PARP-Resistant Ovarian Cancer | Olaparib (PARP Inhibitor) | Showed promising efficacy. | [5] |
Key Experimental Protocols
1. Western Blotting for Resistance Markers
-
Objective: To determine the protein expression levels of PKMYT1, CDK1, and phosphorylated CDK1 (p-CDK1 Tyr15) in sensitive versus resistant cells.
-
Methodology:
-
Culture parental (sensitive) and adavosertib-resistant cells to 70-80% confluency.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PKMYT1, CDK1, p-CDK1 (Tyr15), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
2. Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
-
Objective: To determine the IC50 of adavosertib and assess the reversal of resistance upon genetic or pharmacological intervention.
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
For resistance reversal experiments, transfect cells with siRNA against the target (e.g., PKMYT1) 24-48 hours before drug treatment.
-
Treat cells with a serial dilution of adavosertib (and a co-treatment if applicable).
-
Incubate for 72-96 hours.
-
Add the viability reagent (e.g., MTS or CellTiter-Glo®) according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of adavosertib on cell cycle distribution and to detect a loss of G2/M arrest in resistant cells.
-
Methodology:
-
Treat sensitive and resistant cells with adavosertib at a relevant concentration (e.g., IC50 of the sensitive line) for 24-48 hours.
-
Harvest cells, including any floating cells, and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer.
-
Gate the cell populations to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Key signaling pathways involved in adavosertib action and acquired resistance.
References
- 1. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 3. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 4. mTOR inhibition overcomes primary and acquired resistance to Wee1 inhibition by augmenting replication stress in epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
Technical Support Center: Overcoming Adavosertib Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on adavosertib resistance.
Troubleshooting Guides
Problem 1: Adavosertib-resistant cell lines show no change in WEE1 expression.
Question: We have generated adavosertib-resistant cancer cell lines, but Western blot analysis shows no significant change in WEE1 protein levels compared to the parental, sensitive cells. What are the potential resistance mechanisms?
Answer: While downregulation of the drug target can be a resistance mechanism, resistance to adavosertib frequently occurs through bypass pathways that compensate for WEE1 inhibition. Here are several potential mechanisms to investigate:
-
Upregulation of PKMYT1: PKMYT1 is a kinase that, like WEE1, can phosphorylate and inhibit CDK1. Increased PKMYT1 activity can compensate for WEE1 inhibition, thus maintaining the G2/M checkpoint and preventing premature mitotic entry.[1][2]
-
Alterations in Cell Cycle Control: Resistance can arise from changes in the cell cycle machinery that slow down cell cycle progression.[1][3] This reduces the accumulation of DNA damage that would otherwise be lethal in the presence of adavosertib. Key changes to investigate include:
-
Reduced Cyclin E Levels: Overexpression of Cyclin E has been shown to sensitize cancer cells to adavosertib; conversely, a reduction in Cyclin E levels can contribute to resistance.[2]
Experimental Workflow to Investigate Resistance Mechanisms:
Problem 2: Combination therapy of adavosertib and a DNA-damaging agent is not showing synergistic effects.
Question: We are combining adavosertib with a DNA-damaging agent (e.g., carboplatin, gemcitabine), but we are not observing the expected synergistic cell killing in our resistant cell line. What could be the issue?
Answer: The synergy between adavosertib and DNA-damaging agents relies on the principle of forcing cells with damaged DNA into mitosis, leading to mitotic catastrophe. If this synergy is lost, consider the following:
-
Inefficient DNA Damage: The concentration or duration of the DNA-damaging agent treatment may be insufficient to cause significant DNA damage in the resistant cells. These cells may have upregulated DNA repair pathways.
-
Restored G2/M Checkpoint: The resistance mechanism in your cell line may have effectively restored the G2/M checkpoint, even in the presence of adavosertib. This could be due to the mechanisms described in Problem 1 , such as PKMYT1 upregulation.
-
Drug Efflux: While not as commonly reported for adavosertib, multidrug resistance (MDR) pumps like MDR1 could potentially be overexpressed, reducing the intracellular concentration of one or both drugs.[1]
Troubleshooting Steps:
-
Confirm DNA Damage: Use markers like γH2AX (phosphorylated H2AX at Ser139) to confirm that the DNA-damaging agent is inducing DNA double-strand breaks.
-
Evaluate Cell Cycle Arrest: Perform cell cycle analysis to see if the combination treatment is successfully abrogating the G2/M arrest that should be induced by the DNA-damaging agent alone.
-
Assess Key Proteins: Perform Western blotting for key proteins in the resistance pathways, such as PKMYT1 and CDK1.
-
Consider Alternative Combination Strategies: If a robust G2/M checkpoint is the cause of resistance, consider combining adavosertib with other agents that target different nodes in the cell cycle or DNA damage response pathways, such as PARP inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to adavosertib?
A1: The most frequently cited mechanisms of acquired resistance to adavosertib involve the upregulation of compensatory signaling pathways that maintain cell cycle checkpoints. A primary mechanism is the upregulation of PKMYT1, a kinase that shares redundant function with WEE1 in inhibiting CDK1.[2] Other mechanisms include alterations in cell cycle control that lead to a slower progression through the cell cycle, such as reduced CDK1 levels and increased TGF-β signaling.[1][3]
Q2: How can PARP inhibitors be used to overcome adavosertib resistance?
A2: Combining adavosertib with PARP inhibitors (like olaparib) is a promising strategy to overcome resistance.[4] This combination induces synthetic lethality. Adavosertib increases replication stress and DNA damage, while PARP inhibitors prevent the repair of this damage, leading to cell death.[4] This dual targeting of DNA damage response pathways can be effective even in cells that have developed resistance to adavosertib alone.
Q3: Are there any known biomarkers that predict sensitivity or resistance to adavosertib?
A3: Several biomarkers are being investigated to predict the response to adavosertib.
-
TP53 Mutations: Cancers with mutations in the TP53 tumor suppressor gene are often more dependent on the G2/M checkpoint for DNA repair, making them theoretically more sensitive to WEE1 inhibition.[5] However, TP53 mutation status alone is not always a reliable predictor of response.
-
CCNE1 Amplification: Amplification of the CCNE1 gene, which encodes Cyclin E1, has been associated with sensitivity to adavosertib.[6][7]
-
PKMYT1 Expression: High expression of PKMYT1 may be a marker of resistance to adavosertib monotherapy.[2]
Q4: What is the role of the TGF-β pathway in adavosertib resistance?
A4: Increased signaling through the Transforming Growth Factor-β (TGF-β) pathway has been identified as a mechanism of resistance to adavosertib.[1] The TGF-β pathway can slow down cell cycle progression, which counteracts the effect of adavosertib. By forcing cells to progress through the cell cycle more slowly, there is more time for DNA repair, thus reducing the accumulation of lethal DNA damage that adavosertib would otherwise induce.[1] Inhibition of the TGF-β receptor 1 (TGFβR1) has been shown to overcome this resistance in preclinical models.[1]
Quantitative Data Summary
Table 1: Clinical Trial Data on Adavosertib Combination Therapies
| Cancer Type | Combination Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation(s) |
| Platinum-Resistant Ovarian Cancer | Adavosertib + Gemcitabine | 21% | 4.6 months | [8] |
| Platinum-Resistant Ovarian Cancer | Adavosertib + Carboplatin | 41% | 5.6 months | [7][9] |
| Advanced Solid Tumors (with CCNE1 amplification) | Adavosertib Monotherapy | 36% (in ovarian cancer subset) | 6.3 months (in ovarian cancer subset) | [9] |
| Refractory Solid Tumors | Adavosertib + Olaparib | 14% (6 patients with partial responses) | Not Reported | [10] |
Key Signaling Pathways
WEE1/PKMYT1 Regulation of the G2/M Checkpoint and Resistance to Adavosertib
References
- 1. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Sequential Dosing of Olaparib and Adavosertib in Patients With Advanced Tumors - The ASCO Post [ascopost.com]
Technical Support Center: Managing Hematologic Toxicity of Adavosertib Combinations
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing hematologic toxicities associated with adavosertib combination therapies. The information is presented in a question-and-answer format to directly address common issues encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common hematologic toxicities observed with adavosertib combination therapies?
A1: The most frequently reported hematologic adverse events in clinical trials of adavosertib in combination with various chemotherapeutic agents are neutropenia, thrombocytopenia, and anemia.[1][2][3][4][5] These toxicities are often dose-limiting.[6][7][8][9]
Q2: How should I monitor for hematologic toxicity during my experiments?
A2: Regular monitoring of complete blood counts (CBC) with differential is crucial. In clinical trials, hematology laboratory evaluations are typically performed at screening, on day 1 of each cycle, and at regular intervals (e.g., weekly or bi-weekly) throughout the treatment cycle.[3][10]
Q3: Are there established dose modification guidelines for adavosertib in response to hematologic toxicity?
A3: Yes, dose interruptions and reductions are common management strategies.[1][11][12][13] Specific dose adjustments are protocol-dependent and based on the grade of hematologic toxicity observed. It is essential to refer to the specific clinical trial protocol for detailed guidance. However, general principles often involve holding the drug for Grade 3 or 4 toxicities until recovery and then resuming at a reduced dose.[1][12]
Q4: What supportive care measures can be implemented to manage these toxicities?
A4: Supportive care is a key component of managing adavosertib-related hematologic toxicities. This may include the prophylactic use of granulocyte colony-stimulating factors (G-CSF) for neutropenia, platelet transfusions for thrombocytopenia, and red blood cell transfusions or erythropoiesis-stimulating agents (ESAs) for anemia.[14][15][16][17]
Troubleshooting Guides
Managing Neutropenia
Issue: A subject in your study develops Grade 3 or 4 neutropenia.
Troubleshooting Steps:
-
Confirm Grading: First, confirm the grade of neutropenia based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[18][19][20]
-
Interrupt Dosing: Immediately interrupt treatment with both adavosertib and the combination agent(s).
-
Supportive Care:
-
For afebrile Grade 3/4 neutropenia, monitor the subject closely with frequent CBCs.
-
For febrile neutropenia (Grade 3 neutropenia with a single oral temperature of ≥ 38.3°C or a sustained temperature of ≥ 38°C for more than one hour), hospitalization and empiric broad-spectrum antibiotics are typically required.[17]
-
Consider the administration of G-CSF (e.g., filgrastim, pegfilgrastim) to accelerate neutrophil recovery, particularly in cases of febrile neutropenia or if the neutropenia is expected to be prolonged.[14][16] Prophylactic G-CSF may be warranted in subsequent cycles if the chemotherapy regimen carries a high risk of febrile neutropenia.[14][17]
-
-
Dose Modification: Once the neutropenia has resolved to Grade ≤ 2, consider resuming treatment at a reduced dose of adavosertib and/or the chemotherapeutic agent, as specified in the study protocol.[1][12]
Managing Thrombocytopenia
Issue: A subject develops Grade 3 or 4 thrombocytopenia.
Troubleshooting Steps:
-
Confirm Grading: Grade the thrombocytopenia according to CTCAE v5.0 criteria.
-
Interrupt Dosing: Hold adavosertib and the combination agent(s).
-
Supportive Care:
-
For Grade 3 thrombocytopenia without significant bleeding, monitor the subject with regular platelet counts.
-
For Grade 4 thrombocytopenia or in cases of clinically significant bleeding, platelet transfusions are recommended.[17][21][22][23][24] The threshold for prophylactic platelet transfusion in patients with solid tumors is typically a platelet count of <10 x 109/L.[21][22][23]
-
-
Dose Modification: After the platelet count has recovered to a safe level (typically Grade ≤ 1), treatment may be resumed at a reduced dose level for adavosertib and/or the combination agent.[1][12]
Managing Anemia
Issue: A subject develops symptomatic Grade 2, Grade 3, or 4 anemia.
Troubleshooting Steps:
-
Confirm Grading: Use the CTCAE v5.0 to grade the severity of the anemia.[25]
-
Supportive Care:
-
For symptomatic anemia, red blood cell (RBC) transfusions are the primary management strategy to quickly alleviate symptoms.[26][27]
-
In patients with chemotherapy-associated anemia and where the cancer treatment is not curative, erythropoiesis-stimulating agents (ESAs) may be considered to reduce the need for transfusions, particularly when hemoglobin levels are below 10 g/dL.[27][28] However, the risks and benefits of ESAs, including an increased risk of thromboembolic events, should be carefully considered.[15][27][28]
-
-
Dose Modification: Dose modifications for anemia are less common than for neutropenia and thrombocytopenia but may be considered in cases of severe or persistent anemia.
Data Presentation
Table 1: NCI CTCAE v5.0 Grading for Hematologic Toxicities
| Grade | Neutropenia (Absolute Neutrophil Count) | Thrombocytopenia (Platelet Count) | Anemia (Hemoglobin) |
| 1 | < LLN - 1.5 x 109/L | < LLN - 75.0 x 109/L | < LLN - 10.0 g/dL |
| 2 | < 1.5 - 1.0 x 109/L | < 75.0 - 50.0 x 109/L | < 10.0 - 8.0 g/dL |
| 3 | < 1.0 - 0.5 x 109/L | < 50.0 - 25.0 x 109/L | < 8.0 g/dL; transfusion indicated |
| 4 | < 0.5 x 109/L | < 25.0 x 109/L | Life-threatening consequences; urgent intervention indicated |
| 5 | Death | Death | Death |
LLN = Lower Limit of Normal Source: NCI CTCAE v5.0[18][20][25][29]
Table 2: Example of Adavosertib Dose Reduction Schedule for Hematologic Toxicity
| Dose Level | Adavosertib Dose |
| Starting Dose | 300 mg once daily |
| First Reduction | 250 mg once daily |
| Second Reduction | 200 mg once daily |
This is an example based on a clinical trial; specific dose reductions should follow the study protocol.[12]
Experimental Protocols
Protocol: Monitoring Complete Blood Count (CBC)
-
Sample Collection: Collect 3-4 mL of whole blood via venipuncture into a K3 EDTA tube.[30]
-
Timing of Collection:
-
Analysis: Analyze the sample using a validated hematological analyzer for a complete blood count with differential.[30]
-
Data Review: Review results promptly, paying close to attention to absolute neutrophil count, platelet count, and hemoglobin levels.
-
Action: Implement dose modifications and supportive care measures as per the troubleshooting guides and study protocol based on the severity of any observed cytopenias.
Visualizations
Caption: WEE1 signaling in the context of DNA damage and potential impact on hematopoiesis.
Caption: Workflow for the management of hematologic toxicity.
References
- 1. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Pharmacokinetics, and Clinical Activity of Adavosertib in Combination with Chemotherapy in Asian Patients with Advanced Solid Tumors: Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetics, and Clinical Activity of Adavosertib in Combination with Chemotherapy in Asian Patients with Advanced Solid Tumors: Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I/II Study of the WEE1 Inhibitor Adavosertib (AZD1775) in Combination with Carboplatin in Children with Advanced Malignancies: Arm C of the AcSé-ESMART Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The impact of myelosuppression on quality of life of patients treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Supportive Care in the Oncology Setting [jhoponline.com]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. researchgate.net [researchgate.net]
- 20. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 21. Clinical Guidelines for Platelet Transfusions in Patients with Cancer - Transfusion News [transfusionnews.com]
- 22. ascopubs.org [ascopubs.org]
- 23. ashpublications.org [ashpublications.org]
- 24. Platelet Transfusion for Patients with Cancer: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. evs.nci.nih.gov [evs.nci.nih.gov]
- 26. Erythropoiesis-stimulating agents in the management of cancer patients with anemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ascopubs.org [ascopubs.org]
- 28. Erythropoiesis-Stimulating Agents Recommended for Some Patients With Cancer and Anemia - The ASCO Post [ascopost.com]
- 29. CTCAE and AE Reporting - NCI [dctd.cancer.gov]
- 30. PhenX Toolkit: Protocols [phenxtoolkit.org]
optimizing adavosertib dosing schedule to reduce side effects
Welcome to the technical support center for Adavosertib (AZD1775). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dosing schedules to enhance efficacy while minimizing adverse events during pre-clinical and clinical experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with Adavosertib, offering potential solutions and alternative strategies based on published studies.
Q1: How can I manage severe hematological toxicities like neutropenia, anemia, and thrombocytopenia observed in my study?
Answer: Hematological toxicities are among the most common adverse events associated with Adavosertib.[1][2] If you are observing Grade 3 or 4 hematological side effects, consider the following modifications to your experimental protocol:
-
Implement Intermittent Dosing: Continuous daily dosing often leads to higher rates of hematological toxicity.[3] Switching to an intermittent schedule can provide recovery periods for the bone marrow, thereby reducing the severity of myelosuppression. Several studies have successfully used schedules such as 5 days of treatment followed by a 2-day or 9-day break.[2][4]
-
Dose Reduction: If intermittent dosing is not sufficient, a dose reduction may be necessary. In clinical trials, adverse events have led to dose reductions in up to 27.4% of patients and dose interruptions in 40.3% of patients.[2][4]
-
Supportive Care: In clinical settings, management of hematological toxicities includes standard supportive care. While specific to clinical practice, the principles can be adapted for pre-clinical models (e.g., monitoring and humane endpoints).
Q2: What strategies can be used to mitigate gastrointestinal side effects such as nausea, diarrhea, and vomiting?
Answer: Gastrointestinal issues are very common with Adavosertib treatment.[1][5][6][7] Nausea has been reported in up to 81% of patients in some studies.[1] Here are some strategies to consider:
-
Dosing Schedule Modification: Similar to managing hematological toxicities, intermittent dosing can help reduce the burden of gastrointestinal side effects. A schedule of 300 mg once daily on days 1-5 and 8-12 of a 21-day cycle has been established as a recommended Phase II dose (RP2D) with a manageable toxicity profile.[3][6]
-
Anti-emetic and Anti-diarrheal Agents: In clinical studies, prophylactic use of anti-emetic medications is common. For instance, oral dexamethasone may be administered on the first day of each dosing period.[2] Standard anti-diarrheal agents can also be employed as needed.
-
Food Intake: A study on the effect of food on Adavosertib's pharmacokinetics found that a high-fat meal did not have a clinically relevant effect on systemic exposure.[8] This suggests that Adavosertib can be administered without regard to meals, which can simplify management for patients experiencing nausea.[8]
Q3: My experiment with continuous Adavosertib dosing is showing high toxicity, forcing study termination. What intermittent schedules have been successfully used in monotherapy?
Answer: High toxicity with continuous dosing is a known challenge.[3] Several intermittent schedules have been evaluated to improve the therapeutic window of Adavosertib monotherapy. The goal is to maintain anti-tumor activity while allowing for recovery from side effects.
One widely tested and recommended schedule is 300 mg once daily (qd) on Days 1-5 and 8-12 of a 21-day cycle .[3][6] This regimen was established as the RP2D in a Phase I trial and has been used in subsequent Phase II studies.[3]
Other schedules investigated in a Phase Ib study include:
-
5 days on, 9 days off (5/9 schedule) in a 14-day cycle.
-
5 days on, 2 days off (5/2 schedule) for 2 of 3 weeks in a 21-day cycle.[2][4]
The Maximum Tolerated Dose (MTD) for the 5/2 schedule (for 2 of 3 weeks) was also determined to be 300 mg qd, which was ultimately selected as the RP2D.[2][4] The choice of schedule can depend on the specific tumor model and combination agents, if any.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for using an intermittent dosing schedule for a WEE1 inhibitor like Adavosertib?
Answer: The rationale for intermittent dosing is to balance the drug's therapeutic effect with its toxicities. Adavosertib works by inhibiting the WEE1 kinase, which abrogates the G2/M cell cycle checkpoint.[8][9] This forces cells with damaged DNA, particularly cancer cells with existing DNA damage repair deficiencies (like TP53 mutations), into premature and catastrophic mitosis.[8]
However, WEE1 inhibition can also affect rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract, leading to the common side effects.[1] An intermittent schedule provides a "drug holiday," allowing these healthy tissues to recover, which can significantly reduce the severity of side effects like myelosuppression and diarrhea.[3] Studies have also shown that sequential or intermittent therapy can preserve efficacy while increasing tolerability.[10]
Q2: What are the most common dose-limiting toxicities (DLTs) associated with Adavosertib?
Answer: Dose-limiting toxicities (DLTs) are adverse events severe enough to prevent further dose escalation. For Adavosertib, the most frequently reported DLTs are:
-
Hematological Toxicity: This includes Grade 4 neutropenia, leukopenia, thrombocytopenia, and pancytopenia.[1][3]
-
Fatigue: Grade 3 fatigue has been reported as a DLT.[1]
-
Gastrointestinal Events: Severe nausea, vomiting, and dehydration have also been classified as DLTs in some studies.[5]
Q3: How does the dosing schedule of Adavosertib change when used in combination with chemotherapy or other agents?
Answer: When Adavosertib is combined with DNA-damaging agents like chemotherapy or radiation, its dose and schedule are often modified to manage overlapping toxicities. The principle is that Adavosertib sensitizes cancer cells to these agents, potentially allowing for lower, less toxic doses of the combination partner.
Examples of combination schedules include:
-
With Gemcitabine and Radiation: Adavosertib was administered at a recommended dose of 150 mg/day on days 1, 2, 8, and 9 of a 21-day cycle.[11][12]
-
With Carboplatin: A dose of 225 mg twice daily (bid) for 2.5 days was used in combination with carboplatin (AUC 5) in a 21-day cycle.[7][13]
-
With Paclitaxel and Carboplatin (in Asian patients): The recommended Phase II dose was determined to be a lower 175 mg bid for 2.5 days, as exposure to Adavosertib was found to be higher in this population.[14]
These examples show that the Adavosertib dose is often reduced in combination regimens compared to the monotherapy RP2D of 300 mg qd.
Data Presentation
Table 1: Adavosertib Monotherapy Dosing Schedules and Key Toxicities
| Dosing Schedule | Dose | Cycle Length | Common Grade ≥3 Adverse Events | Reference |
| Days 1-5 & 8-12, qd | 300 mg | 21 days | Lymphopenia (29%), Anemia (21%), Leukopenia (21%), Neutropenia, Thrombocytopenia | [1][3] |
| 5 days on / 2 days off (for 2 of 3 weeks), qd | 300 mg | 21 days | Anemia (14.5%), Neutropenia (14.5%), Diarrhea (12.9%) | [2][4] |
| 5 days on / 9 days off, qd | 300 mg | 14 days | Anemia, Neutropenia, Diarrhea | [2][4] |
| 2.5 days on (for 2 of 3 weeks), bid | 225 mg | 21 days | Myelosuppression, Diarrhea | [13] |
Table 2: Adavosertib Combination Therapy Dosing Schedules and Key Toxicities
| Combination Agent(s) | Adavosertib Schedule & Dose | Cycle Length | Common Grade ≥3 Adverse Events | Reference |
| Irinotecan | 85 mg/m², 5 days on | 21 days | Dehydration | [5] |
| Gemcitabine + Radiation | 150 mg/day, Days 1, 2, 8, 9 | 21 days | Anorexia, Nausea, Fatigue | [11][12] |
| Carboplatin | 225 mg bid, 2.5 days on | 21 days | Fatigue, Nausea, Thrombocytopenia, Diarrhea, Vomiting | [7] |
| Paclitaxel + Carboplatin (Asian Patients) | 175 mg bid, 2.5 days on | 21 days | Anemia, Decreased WBC/Neutrophil/Platelet count, Febrile Neutropenia | [14] |
Experimental Protocols
Protocol: Assessment of WEE1 Target Engagement in Tumor Biopsies
This protocol describes a method to assess the pharmacodynamic effects of Adavosertib by measuring the phosphorylation of its target, CDK1, in tumor tissue. An increase in phosphorylated Histone H2A (γH2AX) can also be measured as a marker of DNA damage.
Objective: To determine if Adavosertib is engaging its target (WEE1) and inducing the desired downstream biological effects (DNA damage) in tumor tissue.
Methodology:
-
Biopsy Collection:
-
Collect paired tumor biopsies: one at baseline (before treatment initiation) and a second biopsy on-treatment.
-
A common time point for the second biopsy is on Cycle 1, Day 8 (C1D8), just before the dose, to assess for target rebound during the dosing break.[1]
-
Immediately fix the biopsy samples in 10% neutral buffered formalin for 18-24 hours and then transfer to 70% ethanol before embedding in paraffin (FFPE).
-
-
Immunohistochemistry (IHC):
-
Section the FFPE blocks at 4-5 µm thickness.
-
Perform antigen retrieval using a high pH buffer.
-
Incubate sections with primary antibodies against:
-
Phospho-CDK1 (Tyr15) (pY15-Cdk) - Marker of WEE1 inhibition. A decrease in this signal indicates target engagement.
-
Gamma-H2AX (γH2AX) - Marker of DNA double-strand breaks.
-
-
Use a suitable secondary antibody and detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Image Analysis and Quantification:
-
Scan the stained slides using a digital slide scanner.
-
Quantify the staining intensity and percentage of positive tumor cells using image analysis software.
-
Express the results as a score (e.g., H-score) or as a percentage of nuclear area positivity.
-
Compare the on-treatment biopsy results to the baseline biopsy from the same subject to determine the change in biomarker levels. A decrease in pY15-Cdk and an increase in γH2AX would indicate successful target engagement and pharmacodynamic effect.
-
Visualizations
Caption: Adavosertib inhibits WEE1, preventing CDK1 phosphorylation and forcing premature mitotic entry.
References
- 1. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Phase I Clinical Trial of the Wee1 inhibitor Adavosertib (AZD1775) with Irinotecan in Children with Relapsed Solid Tumors. A COG Phase 1 Consortium Report (ADVL1312) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of food on the pharmacokinetics of the WEE1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adavosertib and beyond: Biomarkers, drug combination and toxicity of WEE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequential therapy with PARP and WEE1 inhibitors minimizes toxicity while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, Pharmacokinetics, and Clinical Activity of Adavosertib in Combination with Chemotherapy in Asian Patients with Advanced Solid Tumors: Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
Adavosertib CNS Malignancy Delivery: Technical Support Center
Welcome to the technical support center for researchers utilizing adavosertib in the context of Central Nervous System (CNS) malignancies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical and clinical research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the delivery and activity of adavosertib in CNS tumor models.
Q1: We are observing lower-than-expected adavosertib concentrations in our orthotopic xenograft brain tumors. What are the potential causes?
A1: Low intracerebral drug concentration is a primary challenge. Several factors can contribute:
-
The Blood-Brain Barrier (BBB): The BBB is a highly selective barrier that restricts the passage of most small molecules, including many therapeutic agents, from the bloodstream into the brain parenchyma.[1][2] Adavosertib, while orally available, is subject to this barrier.
-
Efflux Transporters: Adavosertib is a known substrate for ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters are highly expressed at the BBB and actively pump substrate drugs out of the brain endothelial cells and back into the blood, significantly limiting net accumulation in the CNS.
-
Tumor Heterogeneity (Blood-Tumor Barrier): While brain tumors can disrupt the BBB, creating a "leaky" blood-tumor barrier (BTB), this disruption is often heterogeneous.[3] Contrast-enhancing regions of a tumor may have higher drug penetration than non-enhancing or infiltrative regions, leading to variability in your results. A clinical study in recurrent glioblastoma (GBM) patients showed significantly higher adavosertib concentrations in contrast-enhancing tissue compared to non-enhancing tissue.[4]
Q2: Our in vitro experiments show potent efficacy, but this is not translating to our in vivo glioma models. Why the discrepancy?
A2: This is a common challenge in neuro-oncology drug development. The primary reason is often the suboptimal drug exposure at the tumor site in vivo due to the BBB and efflux pumps, as detailed in Q1. While a cell culture experiment might achieve a cytotoxic concentration (e.g., 500 nM), maintaining that concentration within a brain tumor is difficult.[5] Furthermore, the in vivo tumor microenvironment, interactions with stromal and immune cells, and regional hypoxia are complex factors not replicated in standard 2D cell culture.
Q3: We are seeing significant toxicity in our animal models when combining adavosertib with radiation and/or temozolomide. How can we manage this?
A3: Combination therapies with adavosertib can lead to dose-limiting toxicities (DLTs). A phase I clinical trial in newly diagnosed GBM found that concurrent adavosertib with standard radiation (RT) and temozolomide (TMZ) had an unacceptable rate of DLTs.[4]
-
Staggered Dosing: The recommended Phase II approach from that trial was to administer adavosertib with adjuvant TMZ, after the initial RT/TMZ phase is complete.[4] Consider a similar staggered or cyclical dosing schedule in your preclinical models to mitigate overlapping toxicities.
-
Dose Reduction: The maximum tolerated dose (MTD) of adavosertib is significantly lower when used in combination. The MTD for concurrent adavosertib with RT/TMZ was 200 mg daily, whereas for adjuvant use with TMZ it was 425 mg daily on a 5-day cycle.[4] You may need to perform dose-finding studies for your specific combination to identify a tolerable and effective regimen.
-
Toxicity Monitoring: Common toxicities include hematological (neutropenia, thrombocytopenia) and gastrointestinal (diarrhea, nausea) events.[6][7] Closely monitor animal weight, blood counts, and general health to identify early signs of toxicity.
Q4: What are the known mechanisms of acquired resistance to adavosertib?
A4: Research into acquired resistance is ongoing. One identified mechanism is the upregulation of the related kinase PKMYT1 (Myt1).[1][8]
-
Functional Redundancy: Both Wee1 and Myt1 can phosphorylate and inhibit CDK1, the key driver of mitotic entry.[8] Therefore, if cancer cells increase the expression of Myt1, they can maintain the G2/M checkpoint arrest even when Wee1 is inhibited by adavosertib.
-
Biomarker Potential: Myt1 levels could serve as a potential predictive biomarker for acquired resistance to adavosertib.[1][8] If you are generating adavosertib-resistant cell lines or analyzing resistant tumors, investigating Myt1 expression is recommended.
II. Troubleshooting Guides
This section provides guidance for specific experimental issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low/Variable Adavosertib Levels in Brain Tissue (LC-MS/MS) | 1. Inefficient tissue homogenization/extraction.2. Drug instability during processing.3. Heterogeneous drug distribution in the tumor (BBB/BTB). | 1. Optimize Extraction: Ensure complete tissue dissociation. Use a validated protocol with a suitable organic solvent (e.g., acetonitrile) and mechanical disruption (sonication, homogenization). Use an internal standard for accurate quantification.[9][10]2. Maintain Sample Integrity: Keep samples on ice or at 4°C throughout processing to minimize degradation. Process tissues immediately after collection or snap-freeze and store at -80°C.[3]3. Sampling Strategy: When possible, sample from both the tumor core (contrast-enhancing) and periphery (infiltrative zone) to assess distribution. Correlate drug levels with histology or imaging. |
| Low TEER Values in In Vitro BBB Model | 1. Incomplete endothelial cell monolayer formation.2. Cell toxicity or stress.3. Incorrect measurement technique. | 1. Optimize Cell Seeding: Ensure a high seeding density (e.g., 80,000 cells/insert for bEnd.3 cells on a 24-well Transwell). Allow sufficient time (typically 3-5 days) for tight junctions to form.[11]2. Culture Conditions: Use appropriate coated inserts (e.g., collagen, fibronectin) and ensure media is fresh. Some protocols include co-culture with astrocytes or pericytes to enhance barrier tightness.[12]3. TEER Measurement: Ensure the probe is sterilized and properly placed in the center of the insert without touching the cell monolayer. Measure at consistent time points. |
| No Increase in γH2AX Signal After Adavosertib Treatment | 1. Insufficient drug concentration or treatment time.2. Cell line is resistant to Wee1 inhibition.3. Issues with flow cytometry protocol. | 1. Verify Drug Activity: Confirm that the adavosertib concentration used is sufficient to inhibit Wee1 and cause G2/M checkpoint abrogation, leading to DNA damage from premature mitotic entry. A typical effective dose in vitro is ~500 nM for 24-72 hours.[5]2. Assess Resistance: Check for high baseline expression of Myt1.[8] Ensure the cell line has a dependency on the G2/M checkpoint (e.g., p53 deficiency).3. Optimize Staining: Ensure proper cell fixation and permeabilization to allow antibody access to the nucleus. Use a validated anti-phospho-Histone H2A.X (Ser139) antibody and include positive controls (e.g., cells treated with a DNA damaging agent like etoposide).[13][14] |
III. Quantitative Data Summary
Table 1: Adavosertib Pharmacokinetics in Recurrent Glioblastoma Patients
Data from a Phase I surgical window-of-opportunity study. Patients received adavosertib for 5 days prior to surgery.
| Parameter | Adavosertib 200 mg (daily) | Adavosertib 425 mg (daily) |
| Mean Intratumoral Concentration (Contrast-Enhancing Tissue) | 644 ± 566 ng/g (1,287 ± 1,131 nM) | Data not specified at this dose |
| Mean Intratumoral Concentration (Non-Enhancing Tissue) | 119 ± 48 ng/g (257 ± 117 nM) | Data not specified at this dose |
| Mean Intratumoral:Plasma Ratio (Contrast-Enhancing) | 4.18 ± 3.36 | Data not specified at this dose |
| Mean Intratumoral:Plasma Ratio (Non-Enhancing) | 0.74 ± 0.63 | Data not specified at this dose |
| Source: Clinical Cancer Research (2021).[4] |
Table 2: Adavosertib In Vitro Efficacy (IC50 Values)
IC50 values represent the concentration of adavosertib required to inhibit cell growth by 50% after a defined period.
| Cell Line | Cancer Type | IC50 (nmol/L) | Notes |
| KAT18 | Anaplastic Thyroid Cancer | 180.1 ± 19.6 | 4-day exposure |
| 8505C | Anaplastic Thyroid Cancer | 303.4 ± 20.7 | 4-day exposure |
| 8305C | Anaplastic Thyroid Cancer | 373.0 ± 7.5 | 4-day exposure |
| General | Wee1 Kinase Assay | 5.2 | Biochemical assay |
| Sources: Jin et al., 2020; Hirai et al., 2009. |
IV. Experimental Protocols
Protocol 1: Quantification of Adavosertib in Brain Tissue by LC-MS/MS
This protocol provides a general framework for extracting and quantifying adavosertib from brain tissue. Optimization may be required for specific equipment and tissue types.
1. Materials:
-
Frozen brain tissue (~50-100 mg)
-
Homogenizer (e.g., bead beater or sonicator)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS): A stable isotope-labeled version of adavosertib is ideal. If unavailable, a structurally similar compound not present in the sample can be used.
-
Refrigerated centrifuge
-
LC-MS/MS system
2. Tissue Homogenization and Extraction:
-
Weigh the frozen brain tissue sample accurately.
-
Add a defined volume of cold ACN (e.g., 4:1 v/w ratio, 400 µL ACN for 100 mg tissue) containing the IS at a known concentration.
-
Homogenize the tissue thoroughly using a bead beater or probe sonicator. Keep the sample on ice to prevent degradation.
-
Incubate the homogenate at 4°C for 10-20 minutes to facilitate protein precipitation.[10]
-
Centrifuge the homogenate at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted drug, and transfer to a clean tube or 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. A typical mobile phase could be a gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
Adavosertib MRM Transition: Determine the optimal precursor and product ions for adavosertib (consult literature or perform infusion).
-
Internal Standard MRM Transition: Determine the optimal transition for the chosen IS.
-
-
Quantification: Generate a standard curve by spiking known concentrations of adavosertib and a fixed concentration of IS into blank brain tissue homogenate and processing it alongside the samples. Plot the peak area ratio (Adavosertib/IS) against concentration to determine the drug concentration in the unknown samples.
Protocol 2: Pharmacodynamic Analysis of Wee1 Inhibition (γH2AX by Flow Cytometry)
This protocol measures the increase in DNA damage (via γH2AX, a marker of DNA double-strand breaks) that occurs when Wee1 inhibition forces cells with damaged DNA into mitosis.
1. Materials:
-
Treated cells (from in vitro culture or dissociated from in vivo tumors)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 2-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1-0.25% Triton X-100 or saponin)
-
Blocking/Staining Buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139), conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488) is recommended for simplicity.
-
Flow cytometer
2. Cell Staining Procedure:
-
Harvest and wash cells: Collect approximately 0.5-1 x 10^6 cells per sample. Wash once with cold PBS by centrifuging at ~300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold Fixation Buffer. Incubate on ice for 15-20 minutes.
-
Permeabilization: Centrifuge the fixed cells and discard the supernatant. Resuspend in 1 mL of Permeabilization Buffer. Incubate on ice for 10-15 minutes.
-
Staining:
-
Wash cells once with 1 mL of Staining Buffer.
-
Resuspend the cell pellet in 100-200 µL of Staining Buffer containing the anti-γH2AX antibody at the manufacturer's recommended dilution.
-
Incubate for 1 hour at room temperature (or overnight at 4°C) in the dark.[14]
-
-
Final Wash: Add 1 mL of Staining Buffer, centrifuge, and discard the supernatant.
-
Resuspend the final cell pellet in 300-500 µL of PBS for analysis.
3. Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, using the appropriate laser and filter for your chosen fluorophore (e.g., blue laser (488 nm) for FITC/AF488).
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots to exclude debris and doublets.
-
Analyze the fluorescence intensity of the gated population. Compare the geometric mean fluorescence intensity (MFI) of treated samples to untreated or vehicle controls to quantify the increase in γH2AX signal.
V. Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Adavosertib inhibits WEE1, preventing CDK1 phosphorylation and forcing premature mitotic entry.
Caption: Factors influencing adavosertib's ability to cross the blood-brain barrier.
Caption: Experimental workflow for an in vivo efficacy study using an orthotopic glioma model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A simplified and sensitive immunoprecipitation mass spectrometry protocol for the analysis of amyloid-beta peptides in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Utility of Glioblastoma Patient-Derived Orthotopic Xenografts in Drug Discovery and Personalized Therapy [frontiersin.org]
- 6. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. WEE1 Inhibition Augments CDC7 (DDK) Inhibitor–induced Cell Death in Ewing Sarcoma by Forcing Premature Mitotic Entry and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pediatric phase 2 trial of a WEE1 inhibitor, adavosertib (AZD1775), and irinotecan for relapsed neuroblastoma, medulloblastoma, and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pediatric phase 2 trial of a WEE1 inhibitor, adavosertib (AZD1775), and irinotecan for relapsed neuroblastoma, medulloblastoma, and rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Adavosertib Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adavosertib | Cell Signaling Technology [cellsignal.com]
Adavosertib In Vitro Assays: A Technical Support Guide to Solubility and Experimental Conduct
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing adavosertib (also known as AZD1775 or MK-1775), a potent and selective WEE1 kinase inhibitor, in in vitro assays. Adhering to proper solubility and handling protocols is critical for obtaining accurate and reproducible experimental results. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving adavosertib?
A1: Adavosertib is most commonly dissolved in dimethyl sulfoxide (DMSO).[1][2][3] It is practically insoluble in water and ethanol.[1]
Q2: What is the optimal storage condition for adavosertib stock solutions?
A2: Adavosertib stock solutions prepared in DMSO should be stored at -20°C or -80°C. For long-term storage (up to a year), -80°C is recommended.[3] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q3: What is a typical concentration range for adavosertib in in vitro assays?
A3: The effective concentration of adavosertib in in vitro assays is cell line-dependent and can range from nanomolar to low micromolar concentrations. The IC50 (half-maximal inhibitory concentration) for adavosertib is typically in the nanomolar range in sensitive cell lines.[1][3][4] For instance, in some cell lines, concentrations as low as 30-100 nM have been shown to be effective, while in others, concentrations up to 10 µM have been used.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: I observed precipitation when I added my adavosertib DMSO stock to the cell culture medium. What could be the cause and how can I prevent it?
A4: Precipitation, often referred to as "crashing out," is a common issue when diluting a DMSO-solubilized hydrophobic compound into an aqueous solution like cell culture media. The primary cause is the poor aqueous solubility of adavosertib. To prevent this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution in a smaller volume of pre-warmed (37°C) complete cell culture medium.
-
Proper Mixing: Add the adavosertib stock solution dropwise into the pre-warmed media while gently swirling to ensure rapid and uniform distribution.
-
Working Concentration: Avoid using a final adavosertib concentration that exceeds its solubility limit in the culture medium. If high concentrations are required, a solubility test in your specific medium is recommended.
Troubleshooting Guide: Adavosertib Precipitation
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration of adavosertib is too high. | Perform a dose-response experiment to determine the optimal, non-precipitating concentration. |
| Rapid change in solvent polarity. | Use a stepwise dilution method. Prepare an intermediate dilution in a small volume of warm media before adding to the final volume. | |
| Low temperature of the medium. | Always use pre-warmed (37°C) cell culture medium for dilutions. | |
| Delayed Precipitation (after hours/days) | Compound instability in aqueous solution over time. | Prepare fresh adavosertib-containing media for long-term experiments and replace the media every 24-48 hours. |
| Interaction with media components. | If possible, test the solubility of adavosertib in different basal media formulations. | |
| Evaporation of media leading to increased concentration. | Ensure proper humidification in the incubator to minimize evaporation. |
Quantitative Data: Adavosertib Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50.06 - 240 | 100 - 479.42 | Sonication may be required to fully dissolve the compound.[3] Use fresh, anhydrous DMSO for best results as moisture can reduce solubility.[1] |
| Water | < 1 | Insoluble or slightly soluble | |
| Ethanol | < 1 | Insoluble or slightly soluble | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 7.4 | 14.78 | A common formulation for in vivo studies.[3] |
| 0.5% Methylcellulose in saline water | 5 | 9.99 | A suspension used for in vivo studies. Ultrasonic treatment may be needed.[2] |
Experimental Protocols
Protocol 1: Preparation of Adavosertib Stock Solution
-
Weighing: Accurately weigh the desired amount of adavosertib powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for short intervals until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.
Protocol 2: Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of adavosertib from your DMSO stock in pre-warmed complete cell culture medium. Ensure the final DMSO concentration remains constant across all wells, including the vehicle control (e.g., 0.1%).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of adavosertib. Include a vehicle control (medium with the same final DMSO concentration but no adavosertib) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for p-CDK1 (Tyr15) Inhibition
-
Cell Treatment: Treat cells with the desired concentrations of adavosertib for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CDK1 (Tyr15) overnight at 4°C. Also, probe a separate membrane or strip and re-probe for total CDK1 and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-CDK1 (Tyr15) normalized to total CDK1 and the loading control.
Visualizations
Adavosertib Mechanism of Action: WEE1 Inhibition
Caption: Adavosertib inhibits WEE1 kinase, preventing the inhibitory phosphorylation of CDK1 and forcing premature mitotic entry.
General Experimental Workflow for In Vitro Adavosertib Studies
Caption: A generalized workflow for conducting in vitro experiments using adavosertib, from preparation to data analysis.
References
strategies to mitigate gastrointestinal side effects of adavosertib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the gastrointestinal (GI) side effects of adavosertib in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with adavosertib administration in preclinical and clinical studies?
A1: The most frequently reported gastrointestinal side effects associated with adavosertib are diarrhea, nausea, and vomiting.[1][2] In clinical trials, diarrhea and nausea have been observed in a significant percentage of patients, sometimes leading to dose interruptions or reductions.[1][2]
Q2: What is the likely mechanism behind adavosertib-induced gastrointestinal side effects?
A2: The gastrointestinal side effects of adavosertib are thought to stem from its mechanism of action as a WEE1 kinase inhibitor. The epithelial lining of the gastrointestinal tract, particularly in the crypts, is one of the most rapidly proliferating tissues in the body.[3][4] These cells undergo constant renewal, a process tightly regulated by cell cycle checkpoints. WEE1 kinase is a critical regulator of the G2/M checkpoint, ensuring that DNA is properly repaired before cells enter mitosis.[5] By inhibiting WEE1, adavosertib disrupts this checkpoint, potentially leading to premature and faulty cell division in the intestinal crypt stem cells. This can result in apoptosis (programmed cell death), blunting of the villi, and an inflammatory response, manifesting as diarrhea and nausea.
Q3: Are there established prophylactic strategies to prevent adavosertib-induced GI side effects in a research setting?
A3: While specific prophylactic protocols for adavosertib in preclinical research are not widely published, strategies for managing GI side effects of other tyrosine kinase inhibitors and chemotherapy agents can be adapted. For diarrhea, prophylactic or reactive administration of loperamide is a common approach. For nausea and vomiting, a 5-HT3 receptor antagonist like ondansetron is frequently used. In clinical trials of adavosertib, prophylactic anti-emetics were often mandatory.[2] The decision to use prophylactic treatment in a research setting should be based on the severity of side effects observed in initial pilot studies with the specific animal model and adavosertib dosage.
Q4: How should I manage GI side effects if they occur during my experiment?
A4: If gastrointestinal side effects are observed, the primary concern is the welfare of the animal. Key management steps include:
-
Hydration: Ensure animals have free access to water and consider providing supplemental hydration (e.g., subcutaneous fluids) if dehydration is suspected.
-
Symptomatic Treatment: For diarrhea, loperamide can be administered. For nausea and vomiting, ondansetron can be used. It is crucial to consult with a veterinarian to determine the appropriate dose and administration schedule for your specific animal model.
-
Dose Adjustment: In cases of severe or persistent side effects, a temporary reduction in the adavosertib dose or a brief interruption of treatment may be necessary to allow for recovery.
Troubleshooting Guides
Managing Diarrhea in Animal Models
| Observed Issue | Potential Cause | Suggested Action |
| Mild to Moderate Diarrhea | On-target or off-target effect of adavosertib on intestinal epithelium. | - Administer loperamide at a veterinarian-approved dose. - Ensure adequate hydration. - Monitor animal weight and stool consistency daily. |
| Severe Diarrhea | High dose of adavosertib or increased sensitivity of the animal model. | - Immediately consult with a veterinarian. - Consider temporary discontinuation of adavosertib. - Provide supportive care, including subcutaneous or intravenous fluids if necessary. - Re-evaluate the dose of adavosertib for future experiments. |
| Diarrhea persists despite loperamide treatment | The mechanism of diarrhea may not be fully responsive to loperamide's anti-motility action. | - Consult with a veterinarian about alternative anti-diarrheal agents (e.g., budesonide, bile acid sequestrants have been used for other TKIs).[6] - Consider dose reduction of adavosertib. |
Managing Nausea and Vomiting in Animal Models
| Observed Issue | Potential Cause | Suggested Action |
| Reduced food intake, pica (in relevant species), or observable retching/vomiting | Central or peripheral effects of adavosertib leading to nausea. | - Administer ondansetron at a veterinarian-approved dose. - Provide palatable, easily digestible food. - Monitor food and water intake, and body weight daily. |
| Severe or persistent nausea/vomiting | High dose of adavosertib or individual animal sensitivity. | - Consult with a veterinarian. - Consider temporary discontinuation of adavosertib. - Provide supportive care as needed. - Re-evaluate the dose of adavosertib. |
Data Presentation
Table 1: Incidence of Common Gastrointestinal Adverse Events with Adavosertib Monotherapy in Clinical Trials
| Adverse Event | Incidence (Any Grade) | Incidence (Grade ≥3) | Reference |
| Diarrhea | 56.3% | Not Specified | [2] |
| Nausea | 81% | ≤ 12% | [1] |
| Vomiting | 18.8% | Not Specified | [2] |
Experimental Protocols
Protocol 1: Prophylactic and Symptomatic Management of Adavosertib-Induced Diarrhea in a Mouse Model
Objective: To assess the efficacy of loperamide in preventing or treating diarrhea in mice receiving adavosertib.
Materials:
-
Adavosertib
-
Vehicle for adavosertib
-
Loperamide hydrochloride solution (e.g., 0.2 mg/mL)
-
Sterile saline for injection
-
Animal balance
-
Stool consistency scoring chart
Methodology:
-
Animal Model: Use an appropriate mouse strain for your cancer model. Acclimatize animals for at least one week before the experiment.
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: Adavosertib
-
Group 3: Adavosertib + Prophylactic Loperamide
-
Group 4: Adavosertib + Symptomatic Loperamide
-
-
Drug Administration:
-
Adavosertib: Administer adavosertib at the desired dose and schedule (e.g., 50 mg/kg, oral gavage, daily for 5 days).[5]
-
Prophylactic Loperamide: Administer loperamide (e.g., 1-2 mg/kg, subcutaneously or orally) 30-60 minutes before each adavosertib administration.
-
Symptomatic Loperamide: Administer loperamide (e.g., 1-2 mg/kg, subcutaneously or orally) at the first sign of diarrhea and then every 8-12 hours as needed.
-
-
Monitoring:
-
Body Weight: Record body weight daily.
-
Stool Consistency: Observe and score stool consistency daily using a standardized scale (e.g., 0=normal, 1=soft, 2=diarrhea).
-
Clinical Signs: Observe for signs of dehydration (e.g., skin tenting, lethargy).
-
-
Data Analysis: Compare the incidence and severity of diarrhea, and changes in body weight between the different groups.
Protocol 2: Prophylactic Management of Adavosertib-Induced Nausea in a Mouse Model
Objective: To assess the efficacy of ondansetron in preventing nausea/vomiting in mice treated with adavosertib.
Materials:
-
Adavosertib
-
Vehicle for adavosertib
-
Ondansetron solution for injection
-
Sterile saline for injection
-
Animal balance
-
Apparatus for measuring food and water intake
Methodology:
-
Animal Model: Use an appropriate mouse strain.
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: Adavosertib
-
Group 3: Adavosertib + Ondansetron
-
-
Drug Administration:
-
Adavosertib: Administer adavosertib at the desired dose and schedule.
-
Ondansetron: Administer ondansetron (e.g., 1-5 mg/kg, subcutaneously or intraperitoneally) 30-60 minutes prior to adavosertib administration.
-
-
Monitoring:
-
Body Weight: Record body weight daily.
-
Food and Water Intake: Measure daily food and water consumption.
-
Clinical Signs: Observe for signs of nausea such as reduced activity, piloerection, and pica (consumption of non-nutritive substances).
-
-
Data Analysis: Compare food and water intake, and changes in body weight between the groups.
Mandatory Visualizations
References
- 1. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of stem cell fate in intestinal homeostasis, injury and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Intestinal Stem Cell Niche: Homeostasis and Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WEE1 Inhibitor Adavosertib Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Adavosertib Versus Next-Generation WEE1 Inhibitors
The landscape of WEE1 inhibitors is evolving, with newer agents like azenosertib (ZN-c3) and Debio 0123 emerging as potential challengers to the first-in-class inhibitor, adavosertib (AZD1775/MK-1775). Preclinical data provides a glimpse into the comparative efficacy, selectivity, and pharmacological properties of these agents, offering valuable insights for researchers and drug developers in the field of oncology.
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis. Inhibiting WEE1 forces cancer cells, which often have a defective G1 checkpoint, into premature and catastrophic cell division, leading to cell death. This "synthetic lethality" approach has established WEE1 inhibition as a promising anti-cancer strategy.
This guide provides a comparative overview of adavosertib, azenosertib, and Debio 0123 based on available preclinical data, focusing on their potency, selectivity, and anti-tumor activity in various models.
At a Glance: Head-to-Head Comparison of WEE1 Inhibitors
| Feature | Adavosertib (AZD1775/MK-1775) | Azenosertib (ZN-c3) | Debio 0123 |
| WEE1 Kinase Inhibition (IC50) | 3.9 nM[1] | 3.8 nM[1] | 0.8 nM [1] |
| Selectivity | Known to inhibit other kinases, including PLK1/2.[1] | Highly selective for WEE1 over other kinases, including PLK1.[2] | Highly selective; does not inhibit PLK1 or PLK2.[3] |
| Brain Penetration (Mouse Brain/Plasma Ratio) | 0.048[3] | 0.028[3] | 0.49 [3] |
| In Vivo Efficacy | Demonstrates single-agent and combination anti-tumor activity in various xenograft models.[4] | Shows broad anti-tumor activity as a single agent and in combination in a range of solid tumor models.[5] | Exhibits monotherapy and combination anti-tumor efficacy in preclinical models, including those for glioblastoma.[1][6] |
Delving into the Data: A Closer Look at Preclinical Performance
Potency and Selectivity: A Key Differentiator
Direct comparative in vitro kinase assays reveal that Debio 0123 is the most potent inhibitor of the WEE1 kinase with an IC50 of 0.8 nM , compared to 3.9 nM for adavosertib and 3.8 nM for azenosertib.[1]
Selectivity is a critical factor in drug development, as off-target effects can lead to unwanted toxicities. Both azenosertib and Debio 0123 are reported to be more selective than adavosertib.[7] Notably, Debio 0123 does not inhibit Polo-like kinase 1 (PLK1) or PLK2, which are known off-targets of adavosertib.[3] Azenosertib is also highly selective for WEE1, with a 60-fold higher potency against WEE1 compared to PLK1.[2] This enhanced selectivity of the newer agents may translate to a better safety profile in clinical settings.
In Vitro Anti-proliferative Activity
While direct head-to-head comparisons of anti-proliferative activity across a wide range of cell lines are limited in single studies, available data indicates that all three inhibitors demonstrate potent anti-proliferative effects in various cancer cell lines. For instance, adavosertib has an EC50 of 116 nM in the A427 non-small cell lung cancer cell line.[8] Studies on azenosertib have shown its ability to inhibit the proliferation of a broad range of tumor models.[5] Similarly, Debio 0123 has demonstrated in vitro cytotoxicity in glioblastoma and small cell lung cancer cell lines, with an IC50 of 2.5 µM in the NCI-H446 cell line.[1][9]
In Vivo Efficacy: Tumor Growth Inhibition and Pharmacokinetics
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of all three WEE1 inhibitors, both as monotherapies and in combination with other anti-cancer agents.
Adavosertib has been extensively studied in various xenograft models and has shown significant tumor growth inhibition. For example, in a Panc303 (p53 mutant) pancreatic cancer patient-derived xenograft (PDX) model, the combination of adavosertib and irinotecan significantly inhibited tumor growth compared to either single agent.[10]
Azenosertib has also demonstrated robust in vivo anti-tumor activity. In a KRAS G12C mutant non-small cell lung cancer xenograft model (NCI-H2122), azenosertib in combination with a KRAS inhibitor led to tumor regression. Azenosertib monotherapy has also shown significant tumor growth inhibition in various cell-derived xenograft (CDX) models.[5]
Debio 0123 has shown promising in vivo efficacy, particularly in models of brain tumors due to its superior brain penetration. In an orthotopic U87-MG glioblastoma xenograft model, Debio 0123 monotherapy resulted in up to 73.7% tumor growth inhibition.[1] A direct comparison of brain-to-plasma concentration ratios in mice revealed a significantly higher ratio for Debio 0123 (0.49) compared to adavosertib (0.048) and azenosertib (0.028), highlighting its potential for treating central nervous system malignancies.[3] In a non-small cell lung cancer model, Debio 0123 at 30 mg/kg resulted in tumor regression.[3]
Signaling Pathways and Experimental Workflows
The mechanism of action of WEE1 inhibitors involves the abrogation of the G2/M checkpoint, leading to mitotic catastrophe in cancer cells.
Caption: WEE1 kinase phosphorylates and inactivates the CDK1/Cyclin B complex, leading to G2 cell cycle arrest. WEE1 inhibitors block this phosphorylation, forcing cells with DNA damage into premature mitosis.
A typical experimental workflow to compare WEE1 inhibitors in preclinical models involves a series of in vitro and in vivo assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Azenosertib Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. debiopharm.com [debiopharm.com]
- 4. Efficacy and Biomarker Analysis of Adavosertib in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. debiopharm.com [debiopharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Zentalis Pharmaceuticals Updates Azenosertib Clinical Data in Platinum-Resistant Ovarian Cancer, On Track for DENALI Part 2 Initiation in 2025 | Nasdaq [nasdaq.com]
- 9. researchgate.net [researchgate.net]
- 10. The Selective WEE1 Inhibitor Azenosertib Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to WEE1 Inhibitors: Adavosertib vs. Azenosertib
For Researchers, Scientists, and Drug Development Professionals
The inhibition of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint, has emerged as a promising therapeutic strategy in oncology, particularly for cancers with existing DNA damage response (DDR) deficiencies. Adavosertib (formerly AZD1775 or MK-1775) and azenosertib (ZN-c3) are two leading small molecule inhibitors of WEE1 that have been extensively evaluated in clinical trials. This guide provides an objective comparison of their efficacy and safety profiles, supported by available experimental data, to inform research and development efforts.
Mechanism of Action
Both adavosertib and azenosertib are ATP-competitive inhibitors of WEE1 kinase.[1] WEE1 is responsible for the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1) at Tyr15.[1][2] By inhibiting WEE1, these drugs prevent this phosphorylation, leading to premature mitotic entry of cells with unrepaired DNA damage. This forced progression through the cell cycle results in mitotic catastrophe and subsequent apoptosis, a mechanism that is particularly effective in cancer cells with a defective G1 checkpoint, often due to p53 mutations.[2][3]
Azenosertib is described as a novel, selective, and orally bioavailable WEE1 inhibitor.[4][5] Zentalis Pharmaceuticals, the developer of azenosertib, claims it has been designed to have advantages over other investigational WEE1 inhibitors, including superior selectivity and pharmacokinetic properties.[6]
Efficacy Comparison
The clinical efficacy of both adavosertib and azenosertib has been investigated in various solid tumors, both as monotherapy and in combination with other anti-cancer agents. Direct head-to-head clinical trial data is not yet available; therefore, this comparison is based on data from separate clinical studies.
Adavosertib Efficacy
Adavosertib has demonstrated antitumor activity in a range of solid tumors. In a Phase I trial involving patients with advanced solid tumors, adavosertib monotherapy resulted in confirmed partial responses in 14% of patients, with notable responses in ovarian and endometrial cancers.[7][8] In a Phase II study in patients with recurrent uterine serous carcinoma, adavosertib monotherapy showed an objective response rate (ORR) of 29.4%.[9] When combined with cisplatin for metastatic triple-negative breast cancer, the overall ORR was 26%.[10] In a study of patients with PARP-resistant ovarian cancer, adavosertib monotherapy yielded an ORR of 23%.[11]
Azenosertib Efficacy
Azenosertib has also shown promising efficacy, particularly in platinum-resistant ovarian cancer. In a Phase 2 trial (DENALI), single-agent azenosertib demonstrated an ORR of 34.9% in heavily pretreated patients with cyclin E1-positive platinum-resistant ovarian cancer.[12][13] The median duration of response (DOR) was approximately 6.3 months.[13] In a Phase 1 study of patients with advanced solid tumors, including heavily pretreated platinum-resistant ovarian cancer and uterine serous carcinoma, azenosertib produced an ORR of 36.8%.[14][15]
Quantitative Efficacy Data Summary
| Drug | Cancer Type | Treatment Setting | Objective Response Rate (ORR) | Additional Efficacy Metrics | Source |
| Adavosertib | Advanced Solid Tumors | Monotherapy, Phase I | 14% | Confirmed partial responses in 4 ovarian and 2 endometrial cancer patients. | [7][8] |
| Recurrent Uterine Serous Carcinoma | Monotherapy, Phase II | 29.4% | - | [9] | |
| Metastatic Triple-Negative Breast Cancer | Combination with Cisplatin, Phase II | 26% | Median OS: 12.5 months | [10] | |
| PARP-Resistant Ovarian Cancer | Monotherapy, Phase II | 23% | Median PFS: 5.5 months; Median DOR: 5.5 months | [11] | |
| Azenosertib | Cyclin E1+ Platinum-Resistant Ovarian Cancer | Monotherapy, Phase II (DENALI) | 34.9% | Median DOR: ~6.3 months | [12][13] |
| Platinum-Resistant Ovarian & Uterine Serous Carcinoma | Monotherapy, Phase I | 36.8% | Median PFS: 6.5 months | [14][15] |
Safety and Tolerability Comparison
The safety profiles of both adavosertib and azenosertib are characterized by gastrointestinal and hematological toxicities.
Adavosertib Safety
The most common treatment-related adverse events (AEs) for adavosertib are diarrhea, nausea, fatigue, vomiting, and decreased appetite.[16][17] In a Phase I study, grade 3 or higher AEs were reported in 32.5% of patients.[16] Hematologic toxicities, including lymphopenia, anemia, and leukopenia, are also common, with grade 3 or higher events occurring in a significant portion of patients.[7][8] Dose-limiting toxicities have included grade 4 hematologic toxicity and grade 3 fatigue.[7][8] The development of adavosertib by AstraZeneca was discontinued due to its narrow therapeutic window and associated toxicities.[11]
Azenosertib Safety
Azenosertib's safety profile is also marked by gastrointestinal and hematological AEs.[13] Common any-grade treatment-related AEs include neutropenia, thrombocytopenia, anemia, nausea, diarrhea, and fatigue.[14] While the safety profile is described as well-characterized and tolerable in over 350 patients treated at clinically active monotherapy doses, serious adverse events have been reported.[12][18] Notably, the FDA placed partial clinical holds on three trials of azenosertib following two patient deaths due to presumed sepsis in the DENALI trial.[14][15]
Quantitative Safety Data Summary
| Drug | Most Common Adverse Events (Any Grade) | Common Grade ≥3 Adverse Events | Dose Limiting Toxicities / Serious AEs | Source |
| Adavosertib | Diarrhea (56.3%), Nausea (42.5%), Fatigue (36.3%), Vomiting (18.8%) | Lymphopenia (29%), Anemia (21%), Leukopenia (21%) | Grade 4 hematologic toxicity, Grade 3 fatigue | [7][8][16][17] |
| Azenosertib | Neutropenia (54.9%), Thrombocytopenia (47.1%), Anemia (49.0%), Nausea (43.1%), Fatigue (41.2%), Diarrhea (37.3%) | Thrombocytopenia (27.5%), Neutropenia (25.5%), Anemia (15.7%) | Two deaths due to presumed sepsis leading to partial clinical holds. | [14] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: WEE1 Inhibition Signaling Pathway
Caption: Generalized Clinical Trial Workflow
Experimental Protocols
Detailed experimental protocols for the cited clinical trials can be found by referencing their respective clinical trial identifiers (e.g., on ClinicalTrials.gov). A general outline of the methodologies employed in these trials is as follows:
Patient Selection: Patients with histologically confirmed advanced or metastatic solid tumors who have progressed on standard therapies are typically enrolled. Specific trials may have additional criteria related to tumor type, prior treatments, or biomarker status (e.g., p53 mutation, Cyclin E1 expression).
Dosing and Administration: Adavosertib and azenosertib are orally administered. Dosing schedules have varied across trials, with both continuous and intermittent dosing regimens being explored to optimize the therapeutic window. Dose escalation phases are conducted in Phase I trials to determine the recommended Phase II dose (RP2D).
Efficacy Evaluation: Tumor responses are typically assessed every 6-8 weeks using imaging techniques (e.g., CT or MRI) and are evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST). Key efficacy endpoints include Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).
Safety Assessment: Safety and tolerability are monitored continuously throughout the trial. Adverse events (AEs) are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Dose modifications (interruptions or reductions) are implemented as needed to manage toxicities.
Biomarker Analysis: Exploratory biomarker analyses are often included to identify potential predictors of response or resistance. This can involve the analysis of tumor tissue for specific genetic mutations (e.g., TP53, BRCA1/2) or protein expression levels (e.g., Cyclin E1).
Conclusion
Both adavosertib and azenosertib have demonstrated clinically meaningful activity as WEE1 inhibitors in various solid tumors. Azenosertib appears to show a numerically higher ORR in some patient populations, such as platinum-resistant ovarian cancer, and is being actively developed. However, the safety profile of both agents requires careful management, with gastrointestinal and hematological toxicities being the primary concerns. The partial clinical hold on azenosertib trials highlights the potential for serious adverse events.
For researchers and drug development professionals, the data suggests that while WEE1 inhibition is a valid and promising therapeutic strategy, optimizing the therapeutic index is crucial. Future research may focus on identifying predictive biomarkers to select patients most likely to benefit, as well as exploring novel combination strategies and dosing schedules to enhance efficacy and mitigate toxicity. The development of next-generation WEE1 inhibitors with improved selectivity and safety profiles also remains an important area of investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. metapress.com [metapress.com]
- 3. Azenosertib | C29H34N8O2 | CID 139467635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Azenosertib Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pipeline - Zentalis Pharmaceuticals [zentalis.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Clinical efficacy and molecular response correlates of the WEE1 inhibitor adavosertib combined with cisplatin in patients with metastatic triple-negative breast cancer (mTNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Zentalis Pharmaceuticals Updates Azenosertib Clinical Data in Platinum-Resistant Ovarian Cancer, On Track for DENALI Part 2 Initiation in 2025 | Nasdaq [nasdaq.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. onclive.com [onclive.com]
- 16. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zentalis Pharmaceuticals Shares Updated Clinical Data Demonstrating Meaningful Azenosertib Activity in Cyclin E1+, Platinum-Resistant Ovarian Cancer | Zentalis Pharmaceuticals [ir.zentalis.com]
validation of CCNE1 amplification as a predictive biomarker for adavosertib
A comprehensive guide for researchers and drug development professionals on the validation of CCNE1 amplification as a predictive biomarker for the WEE1 inhibitor, adavosertib. This guide provides an objective comparison with alternative therapeutic strategies, supported by experimental data and detailed methodologies.
The amplification of the CCNE1 gene, which encodes for the cell cycle protein Cyclin E1, is a frequent alteration in several cancer types and is often associated with resistance to standard chemotherapy and poor patient outcomes.[1][2] Recent clinical investigations have focused on targeting this genomic vulnerability. Adavosertib, a small molecule inhibitor of the WEE1 kinase, has emerged as a promising therapeutic agent in cancers harboring CCNE1 amplification.[1][3] This guide delves into the clinical evidence supporting the use of CCNE1 amplification as a predictive biomarker for adavosertib, compares its efficacy with other treatment modalities, and provides detailed experimental context.
Adavosertib in CCNE1-Amplified Solid Tumors: Clinical Evidence
A multicenter, open-label, single-arm phase II clinical trial investigated the efficacy and safety of adavosertib in patients with advanced, refractory solid tumors characterized by CCNE1 amplification.[1][3][4] The study demonstrated promising preliminary antitumor activity, particularly in patients with epithelial ovarian cancer.[1][4]
Quantitative Clinical Trial Data
The following tables summarize the key efficacy and safety data from the pivotal phase II trial of adavosertib in CCNE1-amplified solid tumors.
Table 1: Efficacy of Adavosertib in All Enrolled Patients (n=30) [4][5][6]
| Efficacy Endpoint | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 27% | 12% - 46% |
| Objective Response/Stable Disease ≥ 6 months | 37% | 20% - 56% |
| Median Duration of Response | 2.1 months | 0.2 - 4 months |
| Median Progression-Free Survival (PFS) | 4.1 months | 1.8 - 6.4 months |
| Median Overall Survival (OS) | 9.9 months | 4.8 - 15 months |
Table 2: Efficacy of Adavosertib in Patients with Epithelial Ovarian Cancer (n=14) [1][3][4]
| Efficacy Endpoint | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 36% | 13% - 65% |
| Objective Response/Stable Disease ≥ 6 months | 57% | 29% - 82% |
| Median Duration of Response | 6.3 months | 1.6 - 11 months |
| Median Progression-Free Survival (PFS) | 6.3 months | 2.4 - 10.2 months |
| Median Overall Survival (OS) | 14.9 months | 8.9 - 20.9 months |
Table 3: Common Treatment-Related Adverse Events (Grade ≥ 3) [4][5]
| Adverse Event | Percentage of Patients (n=30) |
| Anemia | 20% |
| Decreased Neutrophil Count | Not specified |
| Diarrhea | Not specified |
| Reduced Platelet Count | Not specified |
| Nausea | Not specified |
| Fatigue | Not specified |
The Biological Rationale: CCNE1, WEE1, and Synthetic Lethality
The therapeutic strategy of using adavosertib in CCNE1-amplified cancers is rooted in the concept of synthetic lethality.
-
CCNE1 Amplification and Genomic Instability: Amplification of CCNE1 leads to the overexpression of Cyclin E1, which forms a complex with Cyclin-Dependent Kinase 2 (CDK2). This aberrant activation of the Cyclin E1/CDK2 complex promotes uncontrolled cell cycle progression from the G1 to the S phase, leading to DNA replication stress and genomic instability.[5][7]
-
WEE1's Role as a Gatekeeper: The WEE1 kinase acts as a crucial G2/M checkpoint regulator. It inhibits CDK1 (also known as CDC2) through phosphorylation, preventing premature entry into mitosis and allowing time for DNA repair.[7][8] In cells with high replication stress due to CCNE1 amplification, the WEE1 checkpoint becomes critical for survival.
-
Adavosertib's Mechanism of Action: Adavosertib inhibits WEE1 kinase.[8] In CCNE1-amplified cells, this inhibition removes the essential G2/M checkpoint. The cells are then forced to enter mitosis with damaged DNA, leading to a phenomenon known as mitotic catastrophe and subsequent cell death.[5][7]
Experimental Protocols
Patient Selection and CCNE1 Amplification Detection
In the phase II trial, eligible patients were adults with refractory solid tumors who had an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 and adequate organ function.[3][6] The key inclusion criterion was the presence of CCNE1 amplification in the tumor tissue.
-
Method for Detection: While the specific assay used in the trial for all patients is not detailed in the provided results, CCNE1 amplification is typically identified using methods such as:
-
Fluorescence in situ hybridization (FISH): This technique uses fluorescent probes that bind to specific DNA sequences to visualize and quantify the number of copies of the CCNE1 gene.
-
Chromogenic in situ hybridization (CISH): Similar to FISH but uses an enzymatic reaction to produce a colored signal, allowing for visualization with a standard light microscope.[9]
-
Next-Generation Sequencing (NGS): Comprehensive genomic profiling of tumor DNA can identify copy number variations, including amplifications of the CCNE1 gene.[10]
-
Adavosertib Dosing Regimen
Patients in the phase II trial received adavosertib at a dose of 300 mg once daily.[3][4] The treatment was administered on days 1 through 5 and 8 through 12 of a 21-day cycle.[3][4]
Comparison with Alternative Therapeutic Strategies
While adavosertib shows promise, other therapeutic avenues are being explored for CCNE1-amplified cancers.
Table 4: Comparison of Therapeutic Strategies for CCNE1-Amplified Cancers
| Therapeutic Strategy | Mechanism of Action | Key Preclinical/Clinical Findings |
| Adavosertib (WEE1 Inhibitor) | Induces mitotic catastrophe by inhibiting the G2/M checkpoint.[7] | Phase II trial showed an ORR of 27% in solid tumors and 36% in ovarian cancer.[1][3][4] Manageable toxicity profile.[3] |
| CDK2 Inhibitors (e.g., INCB123667) | Directly targets the Cyclin E1/CDK2 complex, which is the primary driver of oncogenesis in CCNE1-amplified tumors.[11][12] | A phase I trial of INCB123667 in patients with CCNE1-amplified or overexpressing tumors showed a 21% ORR in ovarian cancer patients.[13] |
| Combined PKMYT1 and ATR Inhibition | PKMYT1 is another kinase that inhibits CDK1.[14] ATR is involved in the DNA damage response.[15] Dual inhibition is proposed to be synthetically lethal in CCNE1-amplified cells.[15][16] | Preclinical studies have shown that the combination of a PKMYT1 inhibitor (lunresertib) and an ATR inhibitor (camonsertib) synergistically increases cytotoxicity in CCNE1-amplified cancer cell lines and leads to durable antitumor activity in xenograft models.[15][16] |
| PARP Inhibitors | Effective in tumors with homologous recombination deficiency (HRD). | CCNE1 amplification is often mutually exclusive with BRCA1/2 mutations, which are key markers of HRD.[11][12] Therefore, PARP inhibitors are generally less effective in this patient population.[11] |
Future Directions and Considerations
The validation of CCNE1 amplification as a predictive biomarker for adavosertib is a significant step towards personalized medicine for a patient population with high unmet clinical need.[2] Further research is warranted to:
-
Confirm Efficacy in Larger Trials: Randomized controlled trials are needed to definitively establish the clinical benefit of adavosertib in this biomarker-defined population.
-
Investigate Combination Therapies: Exploring adavosertib in combination with other agents, such as chemotherapy or PARP inhibitors in specific contexts, may enhance its efficacy.[8][17]
-
Refine Biomarker Assays: Standardization and clinical validation of assays for detecting CCNE1 amplification are crucial for patient selection.[12]
-
Understand Resistance Mechanisms: Research into acquired resistance to adavosertib, potentially through the upregulation of related kinases like Myt1, is necessary to develop strategies to overcome it.[18]
References
- 1. ascopubs.org [ascopubs.org]
- 2. CCNE1 Amplification as a Predictive Biomarker of Chemotherapy Resistance in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adavosertib in Refractory Solid Tumors With CCNE1 Amplification - The ASCO Post [ascopost.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metapress.com [metapress.com]
- 9. Combined CCNE1 high‐level amplification and overexpression is associated with unfavourable outcome in tubo‐ovarian high‐grade serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. CCNE1 Amplification as a Predictive Biomarker of Chemotherapy Resistance in Epithelial Ovarian Cancer | MDPI [mdpi.com]
- 12. ovid.com [ovid.com]
- 13. m.youtube.com [m.youtube.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Targeting CCNE1 amplified ovarian and endometrial cancers by combined inhibition of PKMYT1 and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. citeab.com [citeab.com]
- 17. onclive.com [onclive.com]
- 18. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Clinical Efficacy of Adavosertib in PARP-Resistant Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
The advent of Poly (ADP-ribose) polymerase inhibitors (PARP inhibitors) has significantly altered the treatment landscape for ovarian cancer, particularly for patients with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1] However, the development of resistance to PARP inhibitors, both primary and acquired, presents a growing clinical challenge, necessitating novel therapeutic strategies.[1][2] One promising approach involves targeting the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[3][4] Adavosertib (AZD1775), a first-in-class, selective WEE1 inhibitor, has shown significant clinical activity in PARP-resistant ovarian cancer by inducing synthetic lethality.[5][6]
This guide provides a comparative analysis of the clinical efficacy of adavosertib in this setting, supported by experimental data from key clinical trials, and contrasts it with other emerging therapeutic strategies.
Mechanism of Action: Overcoming PARP Inhibitor Resistance
PARP inhibitors function by trapping PARP enzymes on DNA at sites of single-strand breaks. In cells with deficient HRR pathways, these stalled replication forks collapse into double-strand breaks that cannot be repaired, leading to cell death.[7] Resistance can emerge through various mechanisms, including the restoration of HRR function, stabilization of replication forks, or upregulation of drug efflux pumps.[2]
Adavosertib circumvents these resistance mechanisms by targeting a different vulnerability. WEE1 kinase is a key gatekeeper of the G2/M checkpoint, preventing cells from entering mitosis in the presence of DNA damage to allow time for repair.[8] High-grade serous ovarian cancer (HGSOC) is characterized by a high prevalence of TP53 mutations (>95%), which disables the G1/S checkpoint.[7] This makes these cancer cells highly dependent on the WEE1-regulated G2/M checkpoint to manage DNA damage and replication stress.[7][9]
By inhibiting WEE1, adavosertib abrogates this last-resort checkpoint, forcing cells with damaged DNA into premature and catastrophic mitosis, leading to apoptosis.[5] This is particularly effective in combination with PARP inhibitors, where the accumulation of DNA damage is enhanced, creating a powerful synthetic lethal interaction.
Clinical Efficacy Data: The EFFORT Trial
The primary evidence for adavosertib's efficacy in PARP-resistant ovarian cancer comes from the randomized, two-arm, non-comparative phase II EFFORT trial (NCT03579316).[10][11] This study evaluated adavosertib as a monotherapy and in combination with the PARP inhibitor olaparib in women with recurrent ovarian cancer who had progressed on a prior PARP inhibitor.[10][12]
The results demonstrated clinically meaningful activity for both adavosertib monotherapy and the combination regimen.[9][10] Notably, the combination of adavosertib and olaparib yielded a higher clinical benefit rate (CBR), suggesting a synergistic effect.[9][12] Responses were observed regardless of BRCA mutation status, although higher response rates were seen in the BRCA wild-type population, particularly with the combination therapy.[7][9]
Table 1: Efficacy Outcomes from the Phase II EFFORT Trial
| Endpoint | Adavosertib Monotherapy (n=35) | Adavosertib + Olaparib (n=35) |
| Overall Population | ||
| Objective Response Rate (ORR) | 23% (95% CI, 12%-38%)[9] | 29% (95% CI, 14%-44%)[9] |
| Clinical Benefit Rate (CBR)¹ | 63% (95% CI, 48%-76%)[9] | 89% (95% CI, 76%-96%)[9] |
| Median Duration of Response (DoR) | 5.5 months[10][12] | 6.4 months[10][12] |
| Median Progression-Free Survival (PFS) | 5.5 months[10] | 6.8 months[10] |
| BRCA-Mutant Subgroup | ||
| Objective Response Rate (ORR) | 20%[7][9] | 19%[7][9] |
| Clinical Benefit Rate (CBR)¹ | 67%[7][9] | 81%[7][9] |
| BRCA Wild-Type Subgroup | ||
| Objective Response Rate (ORR) | 31%[7][9] | 39%[7][9] |
| Clinical Benefit Rate (CBR)¹ | 69%[7][9] | 94%[7][9] |
¹CBR defined as objective response or stable disease > 16 weeks.[3]
Comparison with Alternative Strategies
While adavosertib shows promise, several other strategies are being investigated to overcome PARP inhibitor resistance. These approaches often involve combining PARP inhibitors with agents that target other pathways crucial for cancer cell survival.
Table 2: Comparison of Selected Therapies in PARP-Resistant Ovarian Cancer
| Treatment Strategy | Key Trial / Evidence | Efficacy Endpoint | Result |
| WEE1 Inhibition | |||
| Adavosertib + Olaparib | EFFORT (Phase II)[10] | ORR | 29%[10] |
| Adavosertib Monotherapy | EFFORT (Phase II)[10] | ORR | 23%[10] |
| Anti-Angiogenic Combination | |||
| Olaparib + Cediranib¹ | Phase II (NCT01116648)[1] | Median PFS | 17.7 months (vs. 9.0 for Olaparib alone)[1] |
| Checkpoint Inhibitor Combination | |||
| Olaparib + Durvalumab¹ | MEDIOLA (Phase II Basket)[13] | ORR (gBRCAm cohort) | 71.9% |
| Chemotherapy Combination | |||
| Adavosertib + Gemcitabine² | Phase II (NCT02151292)[8][14] | Median PFS | 4.6 months (vs. 3.0 for Gemcitabine alone)[14] |
¹Note: These trials were conducted in platinum-sensitive recurrent ovarian cancer, not exclusively a PARP-resistant population, but provide context for combination strategies. ²Conducted in platinum-resistant/refractory ovarian cancer, a population with significant overlap with PARP resistance.
Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting clinical data. The methodology for the pivotal EFFORT trial is detailed below.
Protocol: EFFORT Phase II Trial (NCT03579316)
-
Study Design: A randomized, two-arm, non-comparative phase II study designed to evaluate the efficacy of adavosertib with or without olaparib.[10][11]
-
Patient Population:
-
Inclusion Criteria: Women with recurrent ovarian, fallopian tube, or primary peritoneal cancer; documented progressive disease on a prior PARP inhibitor; measurable disease per RECIST 1.1; adequate end-organ function.[3][10]
-
Patient Characteristics: The trial enrolled 80 patients. The median age was 60, 64% had platinum-resistant disease, and 48% had a germline or somatic BRCA mutation.[3]
-
-
Treatment Regimens (21-day cycles):
-
Endpoints:
Safety and Tolerability
The toxicity profile of adavosertib is a critical consideration. In the EFFORT trial, adverse events were common but generally manageable with supportive care and dose modifications.[3][10] The combination arm showed a higher incidence of Grade 3/4 toxicities compared to the monotherapy arm.[3][10]
Table 3: Key Grade 3/4 Treatment-Related Adverse Events (EFFORT Trial)
| Adverse Event | Adavosertib Monotherapy (51% total) | Adavosertib + Olaparib (76% total) |
| Neutropenia | 13%[3] | 15%[3] |
| Thrombocytopenia | 10%[3] | 20%[3] |
| Diarrhea | 8%[3] | 12%[3] |
| Anemia | - | 10%[3] |
| Fatigue | - | 12%[3] |
| Dose Modifications | ||
| Dose Interruptions | 72%[3] | 88%[3][10] |
| Dose Reductions | 51%[3] | 71%[3][10] |
The high rates of dose interruption and reduction, particularly in the combination arm, highlight the need to optimize dosing schedules.[9] To address this, studies like the STAR trial (NCT04197713) are investigating sequential dosing of adavosertib and olaparib to improve tolerability while maintaining efficacy.[9][15] Early results from this approach show a favorable safety profile with promising clinical activity.[15][16]
Biomarkers and Future Directions
Identifying patients most likely to benefit from WEE1 inhibition is a key area of ongoing research. While the EFFORT trial showed benefit irrespective of BRCA status, other biomarkers are emerging.[9]
-
TP53 Mutation: As WEE1 inhibition exploits a dependency created by a non-functional G1/S checkpoint, the near-universal presence of TP53 mutations in HGSOC provides a strong biological rationale for its use in this population.[7][17][18]
-
CCNE1 Amplification: Amplification of CCNE1, which encodes Cyclin E, leads to high replication stress, making cells more dependent on the G2/M checkpoint. Preclinical and clinical data suggest CCNE1 amplification is a potential predictive biomarker for adavosertib sensitivity.[19][20]
Conversely, understanding mechanisms of resistance to adavosertib is also crucial. Preclinical studies have shown that upregulation of Myt1, a related kinase that can also phosphorylate CDK1, may contribute to acquired resistance.[21][22]
Conclusion
Adavosertib, both as a monotherapy and in combination with olaparib, has demonstrated promising clinical efficacy in women with PARP-resistant ovarian cancer.[9][10][12] The WEE1 inhibitor addresses a key vulnerability in TP53-mutated cancers, representing a rational and effective strategy to overcome PARP inhibitor resistance. While the toxicity of combination regimens requires careful management and schedule optimization, adavosertib is a significant addition to the therapeutic arsenal. Future research will focus on validating predictive biomarkers like CCNE1 amplification, clarifying mechanisms of resistance, and exploring novel combination strategies to further improve outcomes for this challenging patient population.
References
- 1. PARP inhibitors in ovarian cancer: overcoming resistance with combination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. EFFORT: EFFicacy Of adavosertib in parp ResisTance: A randomized two-arm non-comparative phase II study of adavosertib with or without olaparib in women with PARP-resistant ovarian cancer. | Performance Analytics [scinapse.io]
- 5. metapress.com [metapress.com]
- 6. Adavosertib in Combination with Olaparib in Patients with Refractory Solid Tumors: An Open-Label, Dose-Finding, and Dose-Expansion Phase Ib Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming PARP Inhibitor and Platinum Resistance with WEE1 Inhibitors in Ovarian Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 8. Addition of Wee1 Inhibitor Adavosertib to Gemcitabine in Platinum-Resistant/Refractory Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]
- 9. onclive.com [onclive.com]
- 10. EFFORT Study of Adavosertib with or without Olaparib in Women with PARP-Resistant Ovarian Cancer [theoncologynurse.com]
- 11. asco.org [asco.org]
- 12. Adavosertib Effective in PARP-Resistant Ovarian Cancer - The ASCO Post [ascopost.com]
- 13. onclive.com [onclive.com]
- 14. ajmc.com [ajmc.com]
- 15. Sequential Dosing of Olaparib and Adavosertib in Patients With Advanced Tumors - The ASCO Post [ascopost.com]
- 16. Anti-cancer drugs, olaparib and adavosertib, work best when given sequentially in patients with advanced tumours driven by DNA damage response mutations: result [ecancer.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A Biomarker-enriched, Randomized Phase II Trial of Adavosertib (AZD1775) Plus Paclitaxel and Carboplatin for Women with Platinum-sensitive TP53-mutant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Adavosertib's Tale of Two Tumors: A Comparative Analysis in TP53-Mutated vs. Wild-Type Cancers
For Immediate Release
Adavosertib (AZD1775), a first-in-class inhibitor of the WEE1 kinase, has emerged as a promising therapeutic agent, demonstrating a distinct performance profile in tumors with differing TP53 status. This guide provides a comprehensive comparative analysis of adavosertib's efficacy in TP53-mutated versus TP53 wild-type tumors, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying biological mechanisms.
The Verdict on Vulnerability: TP53 Status as a Predictive Biomarker
The central premise for adavosertib's enhanced efficacy in TP53-mutated cancers lies in the principle of synthetic lethality. Tumor suppressor protein p53 is a critical regulator of the G1/S cell cycle checkpoint, halting cell division to allow for DNA repair. When TP53 is mutated or deficient, this checkpoint is often non-functional, forcing the cell to rely heavily on the G2/M checkpoint, which is controlled by WEE1 kinase, to repair DNA damage before mitotic entry. By inhibiting WEE1, adavosertib abrogates the G2/M checkpoint, leading to premature and catastrophic mitotic entry for cancer cells with damaged DNA, ultimately resulting in apoptosis.
Conversely, normal cells and TP53 wild-type cancer cells retain a functional G1/S checkpoint, making them less dependent on the G2/M checkpoint and therefore less susceptible to WEE1 inhibition.
Preclinical Performance: A Clear Divide in Cellular Sensitivity
In vitro studies across various cancer cell lines have consistently demonstrated that TP53-mutated cells are more sensitive to adavosertib than their TP53 wild-type counterparts. This is quantitatively evidenced by lower half-maximal inhibitory concentration (IC50) values. While some studies in acute lymphoblastic leukemia have shown sensitivity to adavosertib regardless of TP53 status, the broader trend across solid tumors points towards TP53 mutations as a key sensitizing factor.[1]
| Cell Line | Cancer Type | TP53 Status | Adavosertib IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | Wild-Type | 0.1310 | [2] |
| Various ALL cell lines | Acute Lymphoblastic Leukemia | Wild-Type (n=3) | Mean: 0.228 ± 0.111 | [1] |
| Various ALL cell lines | Acute Lymphoblastic Leukemia | Mutant (n=2) | Mean: 0.228 ± 0.111 | [1] |
| NALM6 Isogenic Lines | B-cell Acute Lymphoblastic Leukemia | Wild-Type, Monoallelic KO, Biallelic KO | ~0.179 ± 0.012 (for all) | [1] |
Note: The study in ALL cell lines concluded no apparent sensitivity difference based on TP53 status in that specific cancer type.[1]
Clinical Efficacy: Validating the Preclinical Promise in Patients
Clinical trials have provided further evidence for the preferential activity of adavosertib in patients with TP53-mutated tumors.
Metastatic Colorectal Cancer (FOCUS4-C Trial)
The FOCUS4-C trial investigated adavosertib in patients with metastatic colorectal cancer harboring both RAS and TP53 mutations.[3][4][5][6][7]
| Parameter | Adavosertib (n=44) | Active Monitoring (n=25) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 3.61 months | 1.87 months | 0.35 (0.18-0.68) | 0.0022 |
| Median Overall Survival (OS) | 14.0 months | 12.8 months | 0.92 (0.44-1.94) | 0.93 |
These results demonstrate a significant improvement in progression-free survival with adavosertib in this co-mutated patient population.[3][4][5][6][7]
Platinum-Sensitive TP53-Mutant Ovarian Cancer (NCT01357161)
In a randomized Phase II trial, women with platinum-sensitive, TP53-mutated ovarian cancer received adavosertib or a placebo in combination with paclitaxel and carboplatin.[8][9][10]
| Parameter | Adavosertib + Chemo (n=59) | Placebo + Chemo (n=62) | Hazard Ratio (95% CI) | P-value |
| Median enhanced PFS (ePFS) | 7.9 months | 7.3 months | 0.63 (0.38-1.06) | 0.080 |
The addition of adavosertib to chemotherapy showed a trend towards improved progression-free survival in this TP53-mutated ovarian cancer cohort.[8][9][10]
Experimental Protocols
Determination of TP53 Mutation Status (from FOCUS4-C and NCT01357161 Trials)
-
Tumor Sample Collection: Formalin-fixed paraffin-embedded (FFPE) tumor blocks or unstained slides were collected from patients.[3][11]
-
DNA Extraction: DNA was extracted from the tumor tissue using commercially available kits.
-
Sequencing: Next-generation sequencing (NGS) was performed on the extracted DNA to identify mutations in the TP53 gene. Specific gene panels covering the full coding sequence of TP53 were utilized.[3][11]
-
Data Analysis: Sequencing data was analyzed to identify pathogenic mutations in TP53.
Cell Viability Assay (IC50 Determination)
A common method to determine the IC50 of adavosertib is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (both TP53-mutated and wild-type) are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Adavosertib is added to the wells in a series of increasing concentrations. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a set period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting cell viability against the logarithm of adavosertib concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis via Flow Cytometry
-
Cell Treatment: Cells are treated with adavosertib or vehicle for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in a solution containing RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed based on their DNA content. An increase in the sub-G1 population is indicative of apoptosis.
Visualizing the Mechanisms
Signaling Pathway of Adavosertib Action
Caption: Adavosertib's differential effect on the cell cycle.
Experimental Workflow for Comparative Analysis
Caption: Workflow for in vitro comparative analysis.
Conclusion
The available evidence strongly suggests that adavosertib has a more pronounced anti-tumor effect in TP53-mutated cancers compared to their wild-type counterparts. This is attributed to the synthetic lethal interaction arising from the dual disruption of the G1/S and G2/M cell cycle checkpoints. While the efficacy of adavosertib monotherapy in TP53 wild-type tumors appears limited, its role in combination with DNA-damaging agents warrants further investigation. The TP53 mutation status is a critical biomarker that can guide the clinical development and application of adavosertib, paving the way for a more personalized approach to cancer therapy.
References
- 1. Targeting WEE1 kinase as a p53-independent therapeutic strategy in high-risk and relapsed acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of WEE1 Is Effective in TP53- and RAS-Mutant Metastatic Colorectal Cancer: A Randomized Trial (FOCUS4-C) Comparing Adavosertib (AZD1775) With Active Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. DSpace [christie.openrepository.com]
- 7. Inhibition of WEE1 Is Effective in TP53- and RAS-Mutant Metastatic Colorectal Cancer: A Randomized Trial (FOCUS4-C) Comparing Adavosertib (AZD1775) With Active Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Biomarker-enriched, Randomized Phase II Trial of Adavosertib (AZD1775) Plus Paclitaxel and Carboplatin for Women with Platinum-sensitive TP53-mutant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Results from FOCUS4-C - Molecular selection of therapy in metastatic colorectal cancer: the FOCUS4 molecularly stratified RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Adavosertib and Other Cell Cycle Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cell cycle checkpoint inhibitors are at the forefront of targeted cancer therapy, exploiting the reliance of tumor cells on these critical regulatory pathways for survival. Adavosertib (AZD1775), a first-in-class inhibitor of the Wee1 kinase, has paved the way for a new class of anticancer agents. This guide provides an objective, data-driven comparison of adavosertib with other prominent cell cycle checkpoint inhibitors targeting Wee1, ATR (Ataxia Telangiectasia and Rad3-related), and CHK1 (Checkpoint Kinase 1).
Executive Summary
Cell cycle checkpoints are crucial for maintaining genomic integrity. Cancer cells, often harboring defects in the G1 checkpoint (e.g., TP53 mutations), become heavily dependent on the S and G2/M checkpoints for DNA repair and to prevent premature entry into mitosis. This dependency creates a therapeutic window for inhibitors of the key kinases that regulate these checkpoints: Wee1, ATR, and CHK1. This guide delves into the preclinical and clinical data of adavosertib and its counterparts, presenting a comparative analysis of their efficacy, safety, and mechanisms of action to aid in research and development decisions.
Mechanism of Action: Targeting Critical Nodes in the Cell Cycle
Adavosertib and other inhibitors discussed herein target key kinases in the DNA Damage Response (DDR) pathway. Upon DNA damage, ATR is activated and, in turn, phosphorylates and activates CHK1. CHK1 then phosphorylates and inactivates CDC25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and leading to cell cycle arrest. Wee1 kinase also plays a crucial role by directly phosphorylating and inhibiting CDK1, a key driver of mitotic entry. By inhibiting these kinases, these drugs force cancer cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.
Preclinical Performance: A Comparative Overview
The preclinical efficacy of these inhibitors is a critical determinant of their clinical potential. The following tables summarize key in vitro performance metrics. Direct comparison is challenging due to variations in experimental conditions across studies.
Wee1 Inhibitors: Adavosertib vs. Azenosertib
| Inhibitor | Target | Biochemical IC50 | Cellular Potency (Representative) | Key Preclinical Findings |
| Adavosertib (AZD1775) | Wee1 | 5.2 nM[1] | IC50: 295 nM (NIH-OVCAR3) | Potent inhibitor that blocks CDC2Y15 phosphorylation, leading to premature mitotic entry and apoptosis, particularly in p53-deficient cells.[1] Synergizes with various DNA-damaging agents. |
| Azenosertib (ZN-c3) | Wee1 | 0.9 nM | IC50: 3.2 nM (MDA-MB-468) | Highly selective with broad antitumor activity. Demonstrates a more manageable safety profile in preclinical models compared to adavosertib, potentially due to greater selectivity.[2][3] |
ATR Inhibitors: Ceralasertib vs. Berzosertib vs. Elimusertib
| Inhibitor | Target | Biochemical IC50 | Cellular Potency (Representative) | Key Preclinical Findings |
| Ceralasertib (AZD6738) | ATR | 1 nM[4] | GI50: ~0.1 - 1 µM in a panel of cancer cell lines[5] | Orally bioavailable, demonstrates synergistic activity with carboplatin and PARP inhibitors.[5] Excellent selectivity over other kinases.[6] |
| Berzosertib (M6620/VX-970) | ATR | Ki < 0.3 nM[5] | IC50: 0.25 - 0.29 µM in HNSCC cell lines[5] | First-in-class intravenous ATR inhibitor. Potent and selective. |
| Elimusertib (BAY-1895344) | ATR | 7.8 nM | IC50: 16 nM (HCT116) | Orally active, shows strong in vivo anti-tumor efficacy as monotherapy in DDR-deficient xenograft models. |
CHK1 Inhibitors: Prexasertib vs. SRA737
| Inhibitor | Target | Biochemical Ki | Cellular Potency (Representative) | Key Preclinical Findings |
| Prexasertib (LY2606368) | CHK1 | 0.9 nM | EC50: 1.7 nM (HT29) | Potent inhibitor of CHK1 and, to a lesser extent, CHK2.[7] Induces replication catastrophe and DNA double-strand breaks.[8] |
| SRA737 | CHK1 | <1 nM | IC50: 2 nM (HT29) | Orally bioavailable and selective. Shows single-agent activity and synergy with gemcitabine in preclinical models.[9] |
Clinical Trial Data: Efficacy and Safety Profiles
The clinical development of these inhibitors has provided valuable insights into their therapeutic potential and limitations. The following tables summarize key findings from clinical trials. It is important to note that these are not from head-to-head trials and patient populations may differ.
Wee1 Inhibitors: Adavosertib and Azenosertib
| Inhibitor | Phase | Cancer Type(s) | Key Efficacy Results (Monotherapy) | Common Grade ≥3 Adverse Events |
| Adavosertib | I/II | Advanced Solid Tumors | ORR: 3.4% (Phase Ib, n=62)[10] | Anemia, neutropenia, diarrhea.[10] |
| Azenosertib | I/II | Advanced Solid Tumors | ORR: 29.4% in uterine serous carcinoma (Phase II) | Neutropenia, thrombocytopenia, anemia. |
Zentalis has highlighted that azenosertib in combination with chemotherapy showed increased ORRs and mPFS compared to historical data for chemotherapy alone or adavosertib with chemotherapy.
ATR Inhibitors: Ceralasertib, Berzosertib, and Elimusertib
| Inhibitor | Phase | Cancer Type(s) | Key Efficacy Results (Combination Therapy) | Common Grade ≥3 Adverse Events |
| Ceralasertib | I | Advanced Solid Tumors (with carboplatin) | ORR: 19% (n=21) | Anemia, neutropenia, thrombocytopenia. |
| Berzosertib | I/II | Advanced Solid Tumors (with gemcitabine) | ORR: 29% in platinum-resistant ovarian cancer | Anemia, neutropenia, thrombocytopenia. |
| Elimusertib | I | Advanced Solid Tumors | Durable responses in patients with DDR defects | Anemia, neutropenia, thrombocytopenia. |
A study comparing the in vivo toxicology of these three ATR inhibitors found elimusertib to be the most potent and ceralasertib the least. Berzosertib showed a unique toxicity profile with some amelioration of TBI-associated effects.[11]
CHK1 Inhibitors: Prexasertib and SRA737
| Inhibitor | Phase | Cancer Type(s) | Key Efficacy Results (Monotherapy) | Common Grade ≥3 Adverse Events |
| Prexasertib | Ib | Squamous Cell Carcinoma | ORR: 15% (anal), 5% (H&N)[12] | Neutropenia, febrile neutropenia.[12] |
| SRA737 | I/II | Advanced Solid Tumors (with low-dose gemcitabine) | 7 partial responses observed in various tumors[9] | Nausea, vomiting.[9] |
Development of prexasertib was halted due to neutropenia.[13]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to drug development. Below are generalized protocols for key assays used in the evaluation of cell cycle checkpoint inhibitors.
Kinase Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing a recombinant kinase (e.g., Wee1, ATR, CHK1), a specific substrate (peptide or protein), and ATP. For radioactive assays, [γ-³²P]ATP is used.
-
Inhibitor Dilution: Create a serial dilution of the test inhibitor.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper for radioactive assays). Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting, fluorescence polarization).
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT/WST-1 Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours. Live cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 or IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Preparation: Culture cells and treat them with the inhibitor for the desired time.
-
Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A to degrade RNA and ensure specific DNA staining.[14][15][16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Analyze the histogram to quantify the percentage of cells in each phase of the cell cycle.[14]
Conclusion
The landscape of cell cycle checkpoint inhibitors is rapidly evolving, with adavosertib having established a proof-of-concept for Wee1 inhibition. Newer agents targeting Wee1, ATR, and CHK1 are demonstrating promising preclinical and clinical activity, each with unique characteristics. Azenosertib appears to offer a potentially improved selectivity profile over adavosertib. The ATR inhibitors show significant promise, particularly in combination with DNA-damaging agents, though careful management of hematologic toxicities is crucial. The development of some CHK1 inhibitors has been hampered by toxicity, highlighting the need for a favorable therapeutic index.
For researchers and drug developers, the choice of which checkpoint to target and which inhibitor to advance will depend on a multitude of factors, including the specific cancer type and its underlying genetic alterations, the potential for combination therapies, and the overall safety profile of the agent. This guide provides a foundational comparison to inform these critical decisions in the ongoing effort to leverage cell cycle vulnerabilities for the treatment of cancer.
References
- 1. Probe Adavosertib | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. ir.aprea.com [ir.aprea.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 10. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetic inhibition of the atypical kinase Wee1 selectively drives apoptosis of p53 inactive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
Adavosertib in SETD2-Deficient Cancers: A Comparative Guide to a Synthetic Lethal Strategy
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Adavosertib's Synthetic Lethality in SETD2-Deficient Tumors and a Comparison with Alternative Therapeutic Approaches.
The targeting of specific genetic vulnerabilities in cancer cells, a concept known as synthetic lethality, has emerged as a promising therapeutic paradigm. One such synthetic lethal relationship exists between the loss of the tumor suppressor gene SETD2 and the inhibition of the WEE1 kinase. This guide provides a comprehensive validation of the synthetic lethality of adavosertib (AZD1775), a potent WEE1 inhibitor, in cancers harboring SETD2 deficiency. It further presents a comparative analysis with an alternative synthetic lethal strategy involving the inhibition of the PI3Kβ-AKT pathway, supported by experimental data.
Executive Summary
Preclinical studies have robustly demonstrated that cancer cells with inactivating mutations in SETD2 are hypersensitive to adavosertib. The underlying mechanism involves a dual depletion of the deoxynucleoside triphosphate (dNTP) pool, essential for DNA replication. SETD2 deficiency leads to reduced levels of the RRM2 subunit of ribonucleotide reductase, and WEE1 inhibition by adavosertib further promotes RRM2 degradation. This combined effect triggers catastrophic replication stress and apoptosis in cancer cells. However, these promising preclinical findings have not translated into significant clinical efficacy in a Phase II trial, where adavosertib monotherapy showed limited activity in patients with SETD2-altered solid tumors.[1][2][3][4][5] An alternative synthetic lethal interaction has been identified between SETD2 loss and the inhibition of the PI3Kβ-AKT pathway, offering another potential therapeutic avenue for this patient population.
Comparative Efficacy of Adavosertib and PI3Kβ Inhibitors
The following tables summarize the key preclinical and clinical findings for adavosertib and preclinical data for PI3Kβ inhibitors in the context of SETD2-deficient cancers.
Table 1: Preclinical Efficacy of Adavosertib in SETD2-Deficient Cancer Models
| Model System | SETD2 Status | Treatment | Key Findings | Reference |
| Human cancer cell lines (e.g., U2OS, A498) | Knockout/Deficient | Adavosertib | Increased sensitivity, reduced cell viability, S-phase arrest, and apoptosis compared to SETD2-proficient cells. | [6][7][8] |
| Renal cell carcinoma xenografts | Deficient | Adavosertib | Significant tumor regression. | [2][9] |
Table 2: Clinical Trial Results for Adavosertib in SETD2-Altered Solid Tumors (NCT03284385)
| Parameter | Finding | Reference |
| Objective Response Rate (ORR) | 0% | [1][3][4][5] |
| Best Overall Response | Stable Disease (SD) in 56% of patients | [1][3][4][5] |
| Prolonged Stable Disease (>4 months) | Observed in a subset of patients | [1][3][4][5] |
| Adverse Events (any grade) | Nausea (59%), anemia (41%), diarrhea (41%), neutropenia (41%) | [1][3][4][5] |
Table 3: Preclinical Efficacy of PI3Kβ/AKT Inhibitors in SETD2-Deficient Cancer Models
| Model System | SETD2 Status | Treatment | Key Findings | Reference |
| Clear cell renal cell carcinoma (ccRCC) cell lines (786-0, A498) | Knockout/Mutant | TGX221 (PI3Kβ inhibitor), AZD8186 (PI3Kβ/δ inhibitor), MK2206 (AKT inhibitor) | Decreased cell viability, cell growth, and migration compared to SETD2-proficient cells. | [10] |
| ccRCC xenografts (A498) | Mutant | AZD8186 | Significantly decreased tumor growth. | [10] |
Signaling Pathways and Logical Relationships
To visually represent the complex biological interactions, the following diagrams have been generated.
Caption: WEE1 pathway and the effect of adavosertib in SETD2-deficient cells.
Caption: A typical workflow for preclinical validation of synthetic lethality.
Caption: The logic of synthetic lethality between SETD2 deficiency and adavosertib.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the validation of adavosertib and PI3Kβ inhibitors in SETD2-deficient cancers.
Cell Viability Assays
-
Objective: To determine the differential sensitivity of SETD2-proficient and -deficient cells to adavosertib or PI3Kβ inhibitors.
-
Method:
-
Cell Seeding: Seed cells (e.g., U2OS, A498, 786-0) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of adavosertib, TGX221, AZD8186, or MK2206 for 72-120 hours.
-
Viability Assessment: Add a tetrazolium-based reagent (e.g., MTT, MTS) or a resazurin-based reagent (e.g., alamarBlue) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Normalize the readings to vehicle-treated controls and plot dose-response curves to determine the IC50 values.
-
Apoptosis Assays
-
Objective: To quantify the induction of apoptosis in SETD2-deficient cells following treatment.
-
Method (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat SETD2-deficient and -proficient cells with the respective inhibitors at their IC50 concentrations for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Method:
-
Cell Implantation: Subcutaneously inject 1-5 million SETD2-deficient or -proficient cancer cells (e.g., A498) into the flanks of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize mice into treatment and vehicle control groups. Administer adavosertib or PI3Kβ inhibitors via oral gavage or intraperitoneal injection at a predetermined dose and schedule (e.g., daily or on a 5-day on/2-day off schedule).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a defined period (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.
-
Conclusion and Future Directions
The synthetic lethal interaction between SETD2 deficiency and WEE1 inhibition by adavosertib is strongly supported by preclinical evidence. The mechanism of dNTP starvation provides a clear biological rationale for this targeted therapy. However, the lack of objective responses in a phase II clinical trial highlights the complexities of translating preclinical findings to the clinic. Potential reasons for this discrepancy could include insufficient drug exposure at the tumor site, the presence of bypass resistance mechanisms, or the heterogeneity of SETD2 alterations in the patient population.
The identification of a similar synthetic lethal relationship with PI3Kβ-AKT pathway inhibition in SETD2-deficient cancers offers a valuable alternative therapeutic strategy.[10] Further preclinical studies directly comparing the efficacy and toxicity of adavosertib and PI3Kβ inhibitors in various SETD2-deficient models are warranted. Moreover, future clinical trials could explore combination strategies, potentially with DNA damaging agents or other targeted therapies, to enhance the efficacy of WEE1 or PI3Kβ inhibition in this molecularly defined patient population. Biomarker development to identify patients most likely to respond to these synthetic lethal approaches will be crucial for the successful clinical implementation of these promising targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SETD2 loss sensitizes cells to PI3Kβ and AKT inhibition | Oncotarget [vendor-stage.oncotarget.com]
- 4. oncotarget.com [oncotarget.com]
- 5. A Phase II Trial of the WEE1 Inhibitor Adavosertib in SETD2-Altered Advanced Solid Tumor Malignancies (NCI 10170) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting WEE1 Selectively Kills Histone H3K36me3-Deficient Cancers by dNTP Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Inhibiting WEE1 Selectively Kills Histone H3K36me3-Deficient Cancers by dNTP Starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase II Trial of the WEE1 Inhibitor Adavosertib in SETD2-Altered Advanced Solid Tumor Malignancies (NCI 10170) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SETD2 loss sensitizes cells to PI3Kβ and AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Benefit of Adavosertib Plus Paclitaxel and Carboplatin in Platinum-Sensitive, TP53-Mutant Ovarian Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical benefits of combining the WEE1 inhibitor adavosertib with the standard chemotherapy regimen of paclitaxel and carboplatin for the treatment of platinum-sensitive, TP53-mutant ovarian cancer. Through a detailed examination of clinical trial data, experimental protocols, and underlying molecular mechanisms, this document offers a comparative perspective against alternative therapeutic strategies.
Executive Summary
The addition of adavosertib to paclitaxel and carboplatin has demonstrated a clinical benefit in progression-free survival for patients with platinum-sensitive, TP53-mutant ovarian cancer. This combination therapy targets a specific molecular vulnerability in cancer cells with non-functional p53, a common feature in high-grade serous ovarian cancer. While the improvement in progression-free survival is noteworthy, it is accompanied by an increase in adverse events. This guide presents the available data to facilitate an objective assessment of this therapeutic strategy in comparison to standard-of-care and other emerging treatments, such as PARP inhibitors.
Mechanism of Action and Scientific Rationale
Adavosertib is a first-in-class, potent, and selective small-molecule inhibitor of the WEE1 kinase. WEE1 is a crucial regulator of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis. In cancer cells with a mutated or deficient TP53 gene, the G1/S checkpoint is often compromised, making them heavily reliant on the G2/M checkpoint for DNA repair and survival.
Paclitaxel and carboplatin are standard cytotoxic agents that induce DNA damage. Paclitaxel primarily disrupts microtubule function, leading to mitotic arrest, while carboplatin forms DNA adducts, interfering with DNA replication and transcription.
The combination of adavosertib with paclitaxel and carboplatin is designed to exploit the synthetic lethality between WEE1 inhibition and a deficient G1/S checkpoint. By inhibiting WEE1, adavosertib abrogates the G2/M checkpoint, forcing cancer cells with DNA damage induced by chemotherapy to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.
Clinical Trial Data: Adavosertib + Paclitaxel/Carboplatin
The primary evidence for the clinical benefit of this combination comes from the biomarker-enriched, randomized, double-blind, placebo-controlled Phase II clinical trial NCT01357161.[1][2][3] This study evaluated the efficacy and safety of adavosertib plus paclitaxel and carboplatin in women with platinum-sensitive, TP53-mutant ovarian cancer.[1][2][3]
Efficacy
The addition of adavosertib to chemotherapy demonstrated an improvement in progression-free survival (PFS) compared to placebo plus chemotherapy.[1][2]
| Endpoint | Adavosertib + Chemo (n=59) | Placebo + Chemo (n=62) | Hazard Ratio (95% CI) | p-value |
| Median ePFS (volumetric) | 7.9 months | 7.3 months | 0.63 (0.38-1.06) | 0.080 |
| Median PFS (RECIST 1.1) | Not Reported | Not Reported | Not Reported | Not Reported |
| Objective Response Rate (ORR) | Not Reported | Not Reported | Not Reported | Not Reported |
| Overall Survival (OS) | Not Reported | Not Reported | Not Reported | Not Reported |
ePFS: enhanced Progression-Free Survival (volumetric) CI: Confidence Interval Data from the NCT01357161 trial.[1][2]
Safety and Tolerability
The combination of adavosertib with paclitaxel and carboplatin was associated with a higher incidence of adverse events compared to the placebo arm.[1][2]
| Adverse Event (All Grades) | Adavosertib + Chemo | Placebo + Chemo |
| Diarrhea | 75% | 37% |
| Vomiting | 63% | 27% |
| Anemia | 53% | 32% |
| Grade ≥3 Adverse Events | 78% | 65% |
Data from the NCT01357161 trial.[1][2]
Experimental Protocols
NCT01357161 Study Protocol
References
- 1. Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVA Clinical Trial versus Real-World Data: Niraparib Treatment Outcomes in Patients with BRCA–Wild-Type, Platinum-Sensitive, Recurrent Ovarian Cancer [theoncologynurse.com]
- 3. Beyond BRCA Status: Clinical Biomarkers May Predict Therapeutic Effects of Olaparib in Platinum-Sensitive Ovarian Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Single-Agent Adavosertib Efficacy Across Diverse Tumor Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavosertib (AZD1775) is a first-in-class, selective small-molecule inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, adavosertib abrogates this checkpoint, leading to premature mitotic entry and subsequent cell death, particularly in cancer cells with existing DNA damage or a deficient G1 checkpoint (often due to TP53 mutations). This guide provides a comparative overview of the efficacy of adavosertib as a single agent across various solid tumors, supported by data from clinical trials.
Mechanism of Action: WEE1 Inhibition
WEE1 is a tyrosine kinase that plays a pivotal role in cell cycle regulation. Its primary function is to phosphorylate and inactivate cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry. This inhibitory phosphorylation of CDK1 prevents cells from proceeding into mitosis, providing a crucial window for DNA repair during the G2 phase. In many cancer cells, particularly those with mutations in the tumor suppressor gene TP53, the G1 checkpoint is non-functional. These cells become heavily reliant on the G2 checkpoint for DNA repair and survival. Adavosertib's inhibition of WEE1 removes this critical safeguard, forcing these vulnerable cancer cells into premature and catastrophic mitosis.
Comparative Efficacy of Adavosertib Monotherapy
The efficacy of single-agent adavosertib has been evaluated in several clinical trials across a range of solid tumors. The results, summarized below, indicate varied but promising activity, particularly in tumors with specific molecular characteristics.
| Tumor Type | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Uterine Serous Carcinoma | Phase 2 (NCT03668340) | Recurrent/persistent, heavily pretreated | 29.4% | 6.1 months | 11.5 months |
| Uterine Serous Carcinoma | ADAGIO (Phase 2b, NCT04590248) | Recurrent/persistent, heavily pretreated | 26.0% (BICR) | 2.8 months | 9.6 months |
| Solid Tumors with CCNE1 Amplification | Phase 2 (NCT03253679) | Refractory solid tumors | 27% | 4.1 months | 9.9 months |
| Epithelial Ovarian Cancer with CCNE1 Amplification | Subgroup of NCT03253679 | Refractory epithelial ovarian cancer | 36% | 6.3 months | 14.9 months |
| Metastatic Colorectal Cancer (RAS/TP53-mutant) | FOCUS4-C | Post-induction chemotherapy | N/A (vs. active monitoring) | 3.61 months | 14.0 months |
| Ovarian Cancer (BRCA wild-type) | Phase 1b (NCT02482311) | Advanced solid tumors | 6.3% | 4.5 months | Not Reported |
| Ovarian Cancer (BRCA-mutant) | Phase 1b (NCT02482311) | Advanced solid tumors | 3.3% | 3.9 months | Not Reported |
| Small-Cell Lung Cancer (SCLC) | Phase 1b (NCT02482311) | Advanced solid tumors (biomarker non-amplified) | 8.3% | 1.3 months | Not Reported |
| Triple-Negative Breast Cancer (TNBC) | Phase 1b (NCT02482311) | Advanced solid tumors (biomarker non-amplified) | 0% | 3.1 months | Not Reported |
Detailed Experimental Protocols
A comprehensive understanding of the methodologies employed in these key clinical trials is essential for the interpretation of their findings.
ADAGIO Trial (NCT04590248) for Uterine Serous Carcinoma
-
Study Design: This was a multicenter, open-label, single-arm, phase 2b study.
-
Patient Population: Patients with histologically confirmed recurrent or persistent uterine serous carcinoma who had received at least one prior platinum-based chemotherapy regimen. Key inclusion criteria included measurable disease per RECIST 1.1 and an ECOG performance status of 0 or 1.[1]
-
Treatment Regimen: Adavosertib was administered orally at a starting dose of 300 mg once daily on days 1 to 5 and 8 to 12 of a 21-day cycle.[2]
-
Primary Endpoint: The primary outcome measure was the Objective Response Rate (ORR) as assessed by a blinded independent central review (BICR) according to RECIST 1.1.
-
Tumor Assessment: Disease restaging was performed every 6 weeks for the first year and every 12 weeks thereafter.
FOCUS4-C Trial for Metastatic Colorectal Cancer
-
Study Design: A phase 2 randomized trial comparing adavosertib monotherapy with active monitoring.
-
Patient Population: Patients with metastatic colorectal cancer with co-mutations in RAS and TP53 genes who had stable or responding disease after 16 weeks of first-line chemotherapy.
-
Treatment Regimen: Patients in the experimental arm received adavosertib orally at a dose of 300 mg once daily on days 1-5 and 8-12 of a 21-day cycle. The control arm underwent active monitoring.
-
Primary Endpoint: The primary endpoint was progression-free survival (PFS).
-
Tumor Assessment: Tumor assessments were conducted at regular intervals to evaluate disease progression.
Phase II Trial in CCNE1-Amplified Solid Tumors (NCT03253679)
-
Study Design: A multicenter, open-label, single-arm, phase 2 trial.[2]
-
Patient Population: Patients aged ≥ 18 years with measurable disease and refractory solid tumors harboring CCNE1 amplification, an ECOG performance status of 0-1, and adequate organ function.[2]
-
Treatment Regimen: Patients received 300 mg of adavosertib once daily on days 1 through 5 and 8 through 12 of a 21-day cycle.[2]
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR).[2]
-
Tumor Assessment: Tumor response was evaluated based on RECIST 1.1 criteria.
Representative Experimental Workflow
The general workflow for these clinical trials follows a standardized process from patient screening to data analysis.
Discussion and Future Directions
Single-agent adavosertib has demonstrated notable clinical activity in specific, often heavily pretreated, patient populations. The most promising efficacy signals have been observed in uterine serous carcinoma and in tumors characterized by CCNE1 amplification, such as a subset of epithelial ovarian cancers.[1][2][3] In metastatic colorectal cancer with RAS/TP53 co-mutations, adavosertib showed a significant improvement in progression-free survival compared to active monitoring, suggesting its potential as a maintenance therapy.[2]
However, the efficacy in other tumor types, such as triple-negative breast cancer and small-cell lung cancer, appears more limited when adavosertib is used as a monotherapy.[4] It is important to note that the tolerability of adavosertib, particularly at higher doses, can be a challenge, with neutropenia, diarrhea, and fatigue being common adverse events.[1][5]
Future research should focus on identifying and validating predictive biomarkers to select patients most likely to respond to adavosertib monotherapy. The link between CCNE1 amplification and response is a significant step in this direction.[2][3] Furthermore, given the mechanism of action of adavosertib, combination strategies with DNA-damaging agents (chemotherapy and radiation) or other targeted therapies, such as PARP inhibitors, hold considerable promise and are being actively investigated. Optimizing dosing schedules to improve the therapeutic window will also be crucial for the future clinical development of this agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
Evaluating the Synergistic Effects of Adavosertib with Irinotecan in Pediatric Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of the WEE1 inhibitor adavosertib (AZD1775) and the topoisomerase I inhibitor irinotecan has emerged as a promising therapeutic strategy in preclinical and clinical studies for various pediatric cancers. This guide provides a comprehensive overview of the synergistic effects of this combination, supported by experimental data, detailed protocols, and mechanistic insights to inform further research and development.
Mechanism of Synergy: A Two-Pronged Attack on Cancer Cells
The synergistic anti-tumor activity of adavosertib and irinotecan stems from their complementary mechanisms of action targeting critical cell cycle checkpoints and DNA damage repair pathways.
Irinotecan, and its active metabolite SN-38, induce DNA damage by trapping topoisomerase I-DNA cleavage complexes, leading to single and double-strand breaks. This triggers the DNA damage response (DDR), activating cell cycle checkpoints, primarily at the G2/M phase, to allow time for DNA repair. This arrest is mediated by the activation of checkpoint kinases like ATR and CHK1, which in turn activate WEE1 kinase.
Adavosertib is a potent and selective inhibitor of WEE1 kinase. WEE1 is a critical gatekeeper of the G2/M checkpoint, preventing entry into mitosis by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1). By inhibiting WEE1, adavosertib abrogates the G2/M checkpoint, forcing cancer cells with irinotecan-induced DNA damage to prematurely enter mitosis. This leads to mitotic catastrophe and subsequent apoptotic cell death, thus potentiating the cytotoxic effects of irinotecan.[1][2]
dot
Caption: Mechanism of synergy between irinotecan and adavosertib.
Preclinical In Vivo Efficacy
Preclinical studies utilizing patient-derived xenograft (PDX) models of various pediatric solid tumors have demonstrated the significant synergistic activity of adavosertib in combination with irinotecan.
Data Presentation
The following tables summarize the in vivo efficacy of adavosertib and irinotecan, alone and in combination, in different pediatric cancer xenograft models as reported by the Pediatric Preclinical Testing Consortium.
Table 1: Objective Responses in Pediatric Solid Tumor Xenografts
| Tumor Type | Xenograft Model | Irinotecan Alone | Adavosertib + Irinotecan |
| Neuroblastoma | NB-1 | Partial Response (PR) | Complete Response (CR) |
| NB-2 | Partial Response (PR) | Partial Response (PR) | |
| NB-3 | Progressive Disease | Progressive Disease | |
| Osteosarcoma | OS-1 | Progressive Disease | Progressive Disease |
| OS-2 | Progressive Disease | Progressive Disease | |
| OS-3 | Progressive Disease | Progressive Disease | |
| OS-4 | Progressive Disease | Stable Disease | |
| Wilms Tumor | WT-1 | Complete Response (CR) | Complete Response (CR) |
| WT-2 | Partial Response (PR) | Complete Response (CR) | |
| WT-3 | Progressive Disease | Partial Response (PR) |
Data adapted from Kolb EA, et al. Pediatr Blood Cancer. 2020.
Table 2: Event-Free Survival (EFS) in Pediatric Solid Tumor Xenografts
| Tumor Type | Xenograft Model | Median EFS (Days) - Irinotecan Alone | Median EFS (Days) - Adavosertib + Irinotecan | P-value |
| Neuroblastoma | NB-1 | 35 | 63 | <0.01 |
| NB-2 | 28 | 42 | <0.01 | |
| NB-3 | 14 | 21 | <0.01 | |
| Osteosarcoma | OS-1 | 18 | 25 | <0.01 |
| OS-2 | 15 | 22 | <0.01 | |
| OS-3 | 12 | 19 | <0.01 | |
| OS-4 | 21 | 35 | <0.01 | |
| Wilms Tumor | WT-1 | 56 | Not Reached | <0.001 |
| WT-2 | 42 | 70 | <0.001 | |
| WT-3 | 21 | 49 | <0.001 |
Data adapted from Kolb EA, et al. Pediatr Blood Cancer. 2020.
Experimental Protocols
In Vivo Xenograft Studies
-
Cell Lines and Animal Models: Patient-derived xenograft models from the Pediatric Preclinical Testing Consortium were used, representing neuroblastoma, osteosarcoma, and Wilms tumor. Tumors were subcutaneously implanted into immunodeficient mice.
-
Drug Formulation and Administration:
-
Adavosertib (AZD1775): Administered orally (p.o.) once daily for 5 consecutive days at a dose of 60 mg/kg.
-
Irinotecan: Administered intravenously (i.v.) once daily for 5 consecutive days at a dose of 5 mg/kg.
-
-
Study Design: Mice with established tumors were randomized into four groups: vehicle control, adavosertib alone, irinotecan alone, and the combination of adavosertib and irinotecan.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume was measured twice weekly.
-
Objective Response: Classified as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) based on changes in tumor volume.
-
Event-Free Survival (EFS): Defined as the time from the start of treatment to an event (tumor volume exceeding a predetermined endpoint or death).
-
References
- 1. Phase I Clinical Trial of the Wee1 inhibitor Adavosertib (AZD1775) with Irinotecan in Children with Relapsed Solid Tumors. A COG Phase 1 Consortium Report (ADVL1312) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pediatric phase 2 trial of a WEE1 inhibitor, adavosertib (AZD1775), and irinotecan for relapsed neuroblastoma, medulloblastoma, and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for JYQ-194 (Acid Black 194)
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling and Disposal of JYQ-194.
This document provides comprehensive guidance on the proper disposal procedures for this compound, also known as Acid Black 194. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing environmental impact.
Chemical Identification and Properties
| Property | Value | Reference |
| Chemical Name | Acid Black 194 | [1] |
| Synonyms | C.I. Acid Black 194, Acidol Black M-SRL, Gryfalan Black RL, Telon Fast Black LD | [2] |
| CAS Number | 61931-02-0 | [1] |
| Molecular Formula | C20H12N3NaO7S | [1] |
| Molecular Weight | 461.38 g/mol | [1][3] |
| Appearance | Black Powder | [1] |
| Odor | Odorless | [1] |
| pH | 7.5 | [1] |
Hazard Identification and Safety Precautions
This compound (Acid Black 194) is classified as a hazardous substance with the following potential effects:
-
Health Hazards: Harmful if swallowed, causing stomach discomfort.[1] It may cause irritation to the eyes, skin, and respiratory tract.[1] Prolonged or repeated contact may lead to skin irritation.[1]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[4][5]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles.[1]
-
Hand Protection: Rubber gloves.[1]
-
Respiratory Protection: An approved respirator should be used, especially when dust generation is likely.[1]
-
Skin and Body Protection: Appropriate protective clothing to minimize skin contact.[1]
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound is critical and must be carried out in accordance with local, state, and federal regulations.
-
Waste Identification: All waste containing this compound must be classified as hazardous waste.
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and kept tightly closed when not in use.
-
Label the container clearly as "Hazardous Waste" and include the full chemical name: "Acid Black 194".
-
-
Spill Management:
-
In case of a spill, immediately evacuate the area.
-
Wear the appropriate PPE as outlined above.
-
For small spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[1] Avoid generating dust.[1]
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste unless triple-rinsed. The rinsate should be collected and disposed of as hazardous waste.
-
-
Final Disposal:
Experimental Protocol: Not Applicable
No specific experimental protocols for the disposal of this compound were cited in the reviewed safety data sheets. The disposal procedure follows standard protocols for chemical hazardous waste.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound (Acid Black 194).
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. CAS 61931-02-0: Acid Black 194 | CymitQuimica [cymitquimica.com]
- 3. C.I. Acid Black 194 | C20H12N3NaO7S | CID 135484001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemical-label.com [chemical-label.com]
- 6. spectracolors.com [spectracolors.com]
Essential Safety and Handling Protocols for the Potent Research Compound JYQ-194
Disclaimer: A specific Safety Data Sheet (SDS) for a compound designated "JYQ-194" is not publicly available. The following guidelines are based on best practices for handling potent, hazardous research chemicals in a laboratory setting and should be supplemented by a thorough, substance-specific risk assessment and the corresponding SDS before any handling occurs.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with the potent research compound this compound. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount and is dictated by a risk assessment of the specific procedures being undertaken. The quantity, physical form (e.g., powder vs. solution), and potential for aerosolization are key factors to consider.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile or neoprene).[1]- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).[1] | High risk of aerosolization and inhalation of potent powders necessitates maximum respiratory protection.[1] Double-gloving provides an additional barrier against contamination. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).[1] | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[1] |
| General Handling and Analysis | - Lab coat.- Safety glasses with side shields.- Chemical-resistant gloves (e.g., nitrile). | Standard laboratory practice to protect against incidental contact and splashes. |
| Waste Disposal | - Lab coat.- Chemical splash goggles.- Heavy-duty, chemical-resistant gloves. | Protects against splashes and direct contact with concentrated waste materials during segregation and container handling. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution from a powdered form of this compound.
-
Preparation and Pre-computation:
-
Calculate the required mass of this compound and the volume of the appropriate solvent (e.g., DMSO) needed to achieve a 10 mM concentration.
-
Prepare the workspace within a certified chemical fume hood.[2] Line the work area with disposable, absorbent bench paper.
-
Assemble all necessary materials: this compound powder, solvent, appropriate glassware (e.g., volumetric flask), and pipettes.
-
-
Donning PPE:
-
Put on all PPE as specified for "Weighing and Dispensing (Powders)" in the table above.
-
-
Weighing this compound:
-
If possible, weigh the powder inside the fume hood. If the balance cannot be located in a hood, tare a sealed container, add the material to the container within the hood, and then seal the container before returning to the balance for weighing.[3]
-
Carefully transfer the weighed this compound powder into the volumetric flask.
-
-
Solubilization:
-
Inside the fume hood, add a portion of the solvent to the volumetric flask.
-
Gently swirl the flask to dissolve the compound. Sonication may be used if necessary.
-
Once dissolved, add the remaining solvent to reach the final volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage and Labeling:
-
Transfer the stock solution to an appropriate storage vial.
-
The vial must be clearly labeled with the compound name (this compound), concentration (10 mM), solvent (e.g., DMSO), preparation date, and your initials.
-
Store the solution under the recommended conditions (e.g., -20°C, protected from light).
-
-
Decontamination and Doffing PPE:
-
Wipe down the work area and any equipment used with an appropriate deactivating solution or 70% ethanol.
-
Dispose of all contaminated disposables as hazardous waste.
-
Carefully remove PPE in the correct sequence to avoid self-contamination.[1]
-
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to prevent contamination and ensure regulatory compliance.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental protection.
-
Waste Segregation: All waste streams must be segregated based on their hazardous nature (e.g., flammable, corrosive, toxic).[4] Incompatible chemicals, such as acids and bases, must be stored separately.[5][6]
-
Solid Waste: Contaminated PPE (gloves, lab coats), pipette tips, and vials should be collected in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[1]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a chemically compatible, leak-proof container with a secure screw-on cap.[5] Do not mix different types of liquid waste.
-
Sharps Waste: Needles and syringes must be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., toxic, flammable).[6]
-
Storage: Waste containers must be kept closed except when adding waste.[5] They should be stored in a designated and labeled Satellite Accumulation Area within the laboratory, which is under the control of laboratory personnel.[5][6] Secondary containment, such as a tray or bin, should be used to capture potential leaks.[5]
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor.[1] Never dispose of chemical waste down the drain or in the regular trash.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 3. tmi.utexas.edu [tmi.utexas.edu]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
